molecular formula C16H21NO4 B023650 (S)-(-)-Verapamilic Acid CAS No. 36622-24-9

(S)-(-)-Verapamilic Acid

Cat. No.: B023650
CAS No.: 36622-24-9
M. Wt: 291.34 g/mol
InChI Key: BSHCLIANLKRGLY-INIZCTEOSA-N
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Description

(S)-(-)-Verapamilic Acid, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCLIANLKRGLY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-Verapamilic Acid, a chiral carboxylic acid, holds a pivotal position in the synthetic pathway of the widely recognized calcium channel blocker, (S)-Verapamil. As the more potent enantiomer of Verapamil, understanding the nuanced chemical properties and structural attributes of its precursors is paramount for the optimization of synthetic routes and the assurance of enantiomeric purity in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the chemical identity, physicochemical properties, and spectroscopic profile of this compound, offering a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and analytical sciences.

Chemical Identity and Structure

This compound is chemically designated as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Its structure is characterized by a central quaternary carbon atom which imparts the molecule's chirality, a nitrile group, a carboxylic acid functional group, and a substituted aromatic ring.

Molecular Structure:

Caption: 2D structure of this compound.

The stereochemistry at the C4 position is of paramount importance, as it dictates the final stereochemical configuration of the Verapamil molecule.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
CAS Number 36622-24-9[1][2]
Molecular Formula C₁₆H₂₁NO₄[1][2]
Molecular Weight 291.34 g/mol [1][2]
Appearance Pale yellow oil[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, purification, and subsequent reactions. While extensive experimental data for this specific enantiomer is not widely published, the following information has been compiled from available sources and analogous compounds.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Not definitively reported for the (S)-enantiomer. The racemic mixture has a reported melting point range of 147-151°C.[4]
Boiling Point Not reported.
Solubility Slightly soluble in chloroform, ethanol (with heating), ethyl acetate, and methanol.[3]
pKa Not experimentally determined for the (S)-enantiomer. As a carboxylic acid, it is expected to have a pKa in the range of 4-5.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound, ensuring its chemical integrity and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the 3,4-dimethoxyphenyl ring.

  • Methoxy Protons: Two singlets for the two methoxy groups.

  • Aliphatic Protons: Complex multiplets for the protons of the hexanoic acid chain and the isopropyl group.

  • Carboxylic Acid Proton: A broad singlet at the downfield region of the spectrum.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

  • Nitrile Carbon: A signal in the range of 115-125 ppm.

  • Aromatic Carbons: Signals corresponding to the carbons of the dimethoxyphenyl ring.

  • Aliphatic Carbons: Signals for the carbons of the hexanoic acid chain and the isopropyl group.

  • Methoxy Carbons: Signals for the carbons of the two methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.

  • C-O Stretch (Ethers): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (291.34).

  • Fragmentation Pattern: Fragmentation would likely involve the loss of the carboxylic acid group, the nitrile group, and cleavage of the aliphatic chain, providing structural information.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of (S)-Verapamil. The primary challenge lies in the efficient resolution of the racemic mixture of verapamilic acid.

Synthetic Approach

A common synthetic route to racemic verapamilic acid involves the alkylation of a substituted phenylacetonitrile derivative. The resulting racemic acid must then be resolved to isolate the desired (S)-enantiomer.

G cluster_0 Synthesis of Racemic Verapamilic Acid cluster_1 Chiral Resolution cluster_2 Liberation of Free Acid 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Alkylation Alkylation 3,4-Dimethoxyphenylacetonitrile->Alkylation 1. Base 2. Alkylating Agent Racemic Verapamilic Acid Racemic Verapamilic Acid Alkylation->Racemic Verapamilic Acid Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Verapamilic Acid->Diastereomeric Salt Formation + Chiral Resolving Agent Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization This compound Salt This compound Salt Fractional Crystallization->this compound Salt Acidification Acidification This compound Salt->Acidification + Acid This compound This compound Acidification->this compound

Caption: General workflow for the synthesis and resolution of this compound.

Chiral Resolution: A Critical Step

The resolution of racemic verapamilic acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent. The choice of the resolving agent is crucial for obtaining high enantiomeric excess (ee).

Experimental Protocol: Chiral Resolution of Verapamilic Acid

  • Dissolution: Dissolve the racemic verapamilic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or other chiral amines) to the solution.

  • Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts.

  • Fractional Crystallization: Induce crystallization by cooling the solution or by adding an anti-solvent. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Isolate the crystalline salt by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound.

  • Purification: Further purify the this compound by recrystallization or chromatography to achieve the desired enantiomeric purity.

The efficiency of the resolution is highly dependent on the solvent system and the specific resolving agent used. Optimization of these parameters is key to achieving high yields and enantiomeric excess.

Biological and Pharmaceutical Relevance

This compound is not known to possess significant pharmacological activity itself. Its primary importance lies in its role as a key chiral building block for the synthesis of (S)-Verapamil. The stereochemistry of the final drug product is critical, as the (S)-enantiomer of Verapamil is significantly more potent as a calcium channel blocker than the (R)-enantiomer. Therefore, the synthesis of enantiomerically pure this compound is a crucial aspect of the manufacturing process for (S)-Verapamil.

Recent research has also explored the potential of derivatives of verapamilic acid for other biological activities, including anticancer, antibacterial, and antifungal properties, suggesting that this chemical scaffold may have broader applications in medicinal chemistry beyond its role as a Verapamil precursor.[4]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest in pharmaceutical chemistry due to its indispensable role in the synthesis of the potent calcium channel blocker, (S)-Verapamil. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical techniques employed for its characterization. A thorough understanding of these aspects is fundamental for the development of efficient and scalable synthetic processes that can deliver the final drug product with the required high degree of enantiomeric purity. Further research to fully elucidate the experimental physicochemical and spectroscopic data for this specific enantiomer will be invaluable to the scientific community.

References

  • This compound. LookChem. [Link]

  • This compound. Pharmaffiliates. [Link]

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A Technical Guide to the Synthesis of (S)-(-)-Verapamilic Acid from 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-Verapamilic Acid, chemically known as (S)-2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid, is a pivotal chiral intermediate in the synthesis of (S)-Verapamil, the more pharmacologically active enantiomer of the widely used calcium channel blocker. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, commencing with the readily available starting material, 3,4-dimethoxyphenylacetonitrile. The outlined synthetic strategy involves the formation of racemic Verapamilic Acid via α-alkylation and subsequent nitrile hydrolysis, followed by a robust classical resolution to isolate the desired (S)-enantiomer. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and scalability.

Introduction

Verapamil is a cornerstone medication for the management of hypertension, angina, and cardiac arrhythmias. It is administered clinically as a racemic mixture of its (R) and (S) enantiomers. However, extensive pharmacological studies have revealed that the stereoisomers possess distinct activities; the (S)-enantiomer is a significantly more potent L-type calcium channel blocker, which is the primary mechanism of its therapeutic action.[1] Consequently, the enantioselective synthesis of (S)-Verapamil is of high commercial and clinical interest to reduce patient dosage and minimize potential side effects associated with the less active (R)-enantiomer.

A critical step in this endeavor is the efficient production of the chiral precursor, this compound. The synthetic approach detailed herein begins with 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile), a cost-effective and accessible starting material.[2] The core challenge lies in the stereocontrolled introduction of the chiral center. While direct asymmetric synthesis methods exist, they often require specialized catalysts or chiral auxiliaries.[3][4][5] The strategy presented in this guide—synthesis of the racemate followed by chiral resolution—is a well-established, reliable, and scalable method.[6][] Chiral resolution via diastereomeric salt formation is a time-tested technique in industrial chemistry for separating enantiomers of chiral carboxylic acids.[8][9]

This guide will provide a three-step pathway:

  • α-Alkylation: Synthesis of racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.

  • Hydrolysis: Conversion of the racemic nitrile to racemic Verapamilic Acid.

  • Chiral Resolution: Separation of the (S)-(-)-enantiomer using a chiral amine.

Overall Synthetic Strategy

The synthesis initiates with the deprotonation of 3,4-dimethoxyphenylacetonitrile at the α-carbon, followed by nucleophilic attack on an isopropyl electrophile to form the racemic nitrile intermediate. Subsequent hydrolysis yields racemic Verapamilic Acid. The final and most critical step is the resolution of this racemate. This is achieved by reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine), forming a pair of diastereomeric salts.[10] These salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by acidification to yield the target enantiomerically pure this compound.

G cluster_0 Synthesis of Racemic Verapamilic Acid cluster_1 Chiral Resolution A 3,4-Dimethoxyphenylacetonitrile B Racemic 2-(3,4-Dimethoxyphenyl) -3-methylbutanenitrile A->B Step 1: α-Alkylation (NaH, 2-Bromopropane) C Racemic Verapamilic Acid B->C Step 2: Hydrolysis (H2SO4, H2O) D Diastereomeric Salts ((S)-Acid-(R)-Amine + (R)-Acid-(R)-Amine) C->D Step 3a: Salt Formation ((R)-α-Methylbenzylamine) E Isolated (S)-Acid-(R)-Amine Salt D->E Step 3b: Fractional Crystallization F This compound E->F Step 3c: Acidification (HCl)

Figure 1: Overall workflow for the synthesis and resolution of this compound.

Synthesis of Racemic Verapamilic Acid

This section details the preparation of the racemic precursor required for the chiral resolution step.

Step 1: α-Alkylation of 3,4-Dimethoxyphenylacetonitrile

Principle: The α-proton of the nitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction to form the new carbon-carbon bond.

Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent quenching of the base.

  • Reagents: Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous dimethylformamide (DMF).

  • Deprotonation: Under a nitrogen atmosphere, add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent)[11] in anhydrous DMF dropwise to the NaH suspension at 0°C (ice bath).

  • Activation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will typically become dark.

  • Alkylation: Cool the mixture back to 0°C and add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 50-60°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench & Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, can be purified by vacuum distillation or column chromatography.[12][13]

Step 2: Hydrolysis of Racemic Nitrile Intermediate

Principle: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 60% H₂SO₄ aqueous solution).

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) and maintain for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting nitrile is consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. A solid precipitate of racemic Verapamilic Acid should form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield racemic Verapamilic Acid as a white solid.

Chiral Resolution of Racemic Verapamilic Acid

This is the key step to isolate the desired (S)-enantiomer. The success of the resolution is highly dependent on the choice of resolving agent and the crystallization conditions.[6]

Principle of Diastereomeric Salt Crystallization

Enantiomers have identical physical properties and cannot be separated by standard techniques. By reacting the racemic acid (a mixture of (R)-acid and (S)-acid) with a single enantiomer of a chiral base (e.g., (R)-base), two diastereomeric salts are formed: [(R)-acid:(R)-base] and [(S)-acid:(R)-base]. Diastereomers have different physical properties, including solubility.[9] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.

G cluster_separation Separation by Fractional Crystallization RacemicAcid Racemic Verapamilic Acid ((R)-Acid + (S)-Acid) Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base) + ((S)-Acid-(R)-Base) RacemicAcid->Diastereomers ChiralBase (R)-(+)-α-Methylbenzylamine (Resolving Agent) ChiralBase->Diastereomers Solid Less Soluble Salt Crystallizes (e.g., (S)-Acid-(R)-Base) Diastereomers->Solid Cooling & Crystallization Solution More Soluble Salt Remains in Solution (e.g., (R)-Acid-(R)-Base) Diastereomers->Solution Mother Liquor

Figure 2: Logical flow of chiral resolution via diastereomeric salt formation.

Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

A published scalable route has demonstrated the efficient resolution of a similar key intermediate using α-methylbenzylamine.[10]

  • Salt Formation: Dissolve racemic Verapamilic Acid (1.0 equivalent) in a suitable solvent, such as methanol or ethyl acetate, with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of the (S)-acid with the (R)-amine is typically less soluble and will begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enrichment (Optional): The optical purity of the isolated salt can be enhanced by one or more recrystallizations from the same solvent system.

Recovery of this compound

Principle: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylic acid and liberate the free chiral amine as its corresponding salt.

  • Liberation of the Acid: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: Cool the mixture in an ice bath and acidify by the dropwise addition of a mineral acid, such as 2M hydrochloric acid (HCl), until the pH is ~1-2.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

Purity and Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of the final product is a critical parameter.

  • Polarimetry: The specific rotation [α]D of the final product can be measured and compared to the literature value for enantiomerically pure this compound.

  • Chiral HPLC: The most accurate method for determining enantiomeric excess (e.e.) is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[14][15] This technique separates the (R) and (S) enantiomers, and the e.e. can be calculated from the relative peak areas.

Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of this compound. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldProduct
1. α-Alkylation NaH, 2-BromopropaneDMF50-603-480-90%Racemic Nitrile[12]
2. Hydrolysis 60% H₂SO₄ (aq)Water120-1308-1285-95%Racemic Acid
3. Resolution (R)-α-MethylbenzylamineMethanol0-254-635-45%*This compound

*Yield for the resolution step is based on the initial amount of racemate (theoretical maximum is 50%). The final enantiomeric excess (e.e.) should be >99% after recrystallization.

Conclusion

The synthetic route presented provides a robust and scalable method for producing high-purity this compound from 3,4-dimethoxyphenylacetonitrile. The key to success lies in the careful execution of the classical resolution step, including the selection of the resolving agent and optimization of crystallization conditions. The final product serves as a valuable chiral building block for the enantioselective synthesis of (S)-Verapamil and other related pharmaceutical compounds. While alternative asymmetric syntheses offer more elegant solutions, the reliability and industrial precedent of diastereomeric salt resolution ensure its continued relevance in pharmaceutical development.[16]

References

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The Cornerstone of Chiral Verapamil Synthesis: A Technical Guide to (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Resolution, and Pivotal Role as a Chiral Building Block for Pharmaceutical Development

Introduction: The Significance of Chirality in Verapamil's Therapeutic Action

Verapamil, a phenylalkylamine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Marketed as a racemic mixture, it comprises equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic efficacy is not evenly distributed between these stereoisomers. The (S)-enantiomer is the pharmacologically more potent of the two, exhibiting significantly greater activity in blocking L-type calcium channels, which is the primary mechanism of action for verapamil's clinical effects.[1] This pronounced stereoselectivity in its pharmacological profile underscores the critical importance of accessing the enantiomerically pure (S)-Verapamil for both clinical applications and advanced pharmaceutical research.

The journey to enantiopure (S)-Verapamil is intrinsically linked to the discovery and utilization of a key chiral intermediate: (S)-(-)-Verapamilic Acid , chemically known as (S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. This guide provides a comprehensive technical overview of this pivotal molecule, from the principles of its isolation from the racemic mixture to its application as a cornerstone in the synthesis of (S)-Verapamil.

The Strategic Advantage of Precursor Resolution

While methods exist for the chiral separation of verapamil enantiomers themselves, primarily through chromatographic techniques, a more efficient and scalable approach involves the resolution of its precursor, verapamilic acid.[3][4] This strategy offers several advantages in a process chemistry setting, including improved atom economy and reduced waste streams compared to resolving the final drug substance.[5] The classical method of diastereomeric salt formation stands as a robust and time-tested technique for this purpose.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers of acidic or basic compounds.[6] The fundamental principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Figure 1: Formation of diastereomeric salts from racemic verapamilic acid.

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[7] This difference in solubility is the key to their separation. By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize preferentially, leaving the other diastereomer dissolved in the mother liquor. Subsequent filtration allows for the physical separation of the two. Finally, the chiral resolving agent is removed from each separated diastereomer, yielding the individual, enantiomerically enriched or pure acids.

Experimental Workflow: From Racemic Mixture to Enantiopure this compound

The resolution of racemic verapamilic acid is efficiently achieved using an enantiomerically pure chiral amine, with (S)-(-)-α-methylbenzylamine being a commonly employed resolving agent.[3] The following protocol outlines a typical laboratory-scale procedure.

Protocol 1: Chiral Resolution of Racemic Verapamilic Acid

Materials:

  • Racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (Verapamilic Acid)

  • (S)-(-)-α-methylbenzylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 2 M)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic verapamilic acid in a suitable volume of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in a minimal amount of methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool gradually to room temperature, and then chill in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove residual mother liquor. The collected solid is the diastereomeric salt enriched in one enantiomer (typically the (S,S)-salt is less soluble in methanol).

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of diethyl ether and water.

    • Acidify the aqueous layer by adding hydrochloric acid until the pH is acidic (pH ~2). This protonates the amine, making it water-soluble as the hydrochloride salt, and regenerates the free carboxylic acid, which remains in the ether layer.

    • Separate the ether layer, and wash it with water and then brine.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the obtained this compound should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[1][4]

Figure 2: Experimental workflow for the chiral resolution of verapamilic acid.

This compound as a Chiral Synthon

Once isolated in high enantiomeric purity, this compound serves as a valuable chiral building block, or synthon, for the asymmetric synthesis of (S)-Verapamil. The key is that the stereochemical integrity of the quaternary carbon center is preserved throughout the subsequent chemical transformations.[3]

Protocol 2: Synthesis of (S)-Verapamil from this compound

This synthesis typically involves two main steps: amide bond formation followed by reduction.

Materials:

  • This compound

  • N-methylhomoveratrylamine (2-(3,4-dimethoxyphenyl)-N-methylethanamine)

  • Thionyl chloride or other coupling agent (e.g., DCC)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Reducing agent (e.g., Borane-dimethyl sulfide complex, Lithium aluminum hydride)

Procedure:

  • Amide Formation:

    • Convert this compound to its acid chloride by reacting it with thionyl chloride in an anhydrous solvent like toluene.

    • In a separate flask, dissolve N-methylhomoveratrylamine in the same solvent.

    • Slowly add the freshly prepared acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature) to form the corresponding tertiary amide.

    • Work up the reaction mixture to isolate the crude amide.

  • Amide Reduction:

    • Dissolve the crude amide in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add a suitable reducing agent, such as a borane-dimethyl sulfide complex, to the solution. This reagent is often chosen for its selectivity in reducing tertiary amides.[3]

    • After the reaction is complete, quench the reaction carefully and perform an aqueous workup to isolate the crude (S)-Verapamil.

    • Purify the product, for instance, by conversion to its hydrochloride salt and recrystallization, to obtain enantiomerically pure (S)-Verapamil hydrochloride.[8]

Figure 3: Synthetic pathway from this compound to (S)-Verapamil HCl.

Quantitative Analysis and Data

The efficiency of the chiral resolution and subsequent synthesis is critical for industrial applications. The following table summarizes typical data for these processes, although specific values can vary based on reaction scale and conditions.

ParameterChiral Resolution of Verapamilic AcidSynthesis of (S)-Verapamil from (S)-Verapamilic Acid
Resolving Agent (S)-(-)-α-methylbenzylamine-
Typical Yield 35-45% (for the desired enantiomer)~70-80%
Enantiomeric Excess (ee) >98%>99%
Key Transformation Diastereomeric salt crystallizationAmide formation and reduction

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is the gateway to the pharmacologically crucial enantiomer of verapamil. The classical resolution via diastereomeric salt formation remains a robust and scalable method for its production, demonstrating the enduring power of fundamental stereochemical principles in modern pharmaceutical manufacturing. While its primary documented use is in the synthesis of (S)-Verapamil, the principles of its resolution and its nature as a chiral building block are instructive for the broader field of asymmetric synthesis. As the demand for enantiomerically pure drugs continues to grow, driven by regulatory guidance and a deeper understanding of chiral pharmacology, the efficient and scalable synthesis of key chiral intermediates like this compound will remain a cornerstone of drug development and manufacturing.

References

  • PubChem. (n.d.). Verapamil. Retrieved from [Link]

  • Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467–472. Retrieved from [Link]

  • U.S. Patent No. 10,144,703. (2018). Process for the preparation of Verapamil hydrochloride.
  • World Intellectual Property Organization. (2016). A process for the preparation of verapamil hydrochloride. (Patent No. WO/2016/181292).
  • Al-Majed, A. A., Al-Zehouri, J., Al-Othman, Z. A., & Belal, F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. Retrieved from [Link]

  • Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-11. Retrieved from [Link]

  • World Intellectual Property Organization. (1998). New intermediates for the preparation of verapamil derivates. (Patent No. WO/1998/011061).
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • CDN. (n.d.). EXPERIMENT 7: Resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

  • Hankovszky, O. H., et al. (n.d.). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]

  • Fábián, L., & Kálai, T. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2275. Retrieved from [Link]

  • CCDC. (n.d.). Solving the powder pattern of Verapamil hydrochloride. Retrieved from [Link]

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A Technical Guide to the Stereospecific Synthesis of (S)-Verapamil via (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable stereospecific synthesis of (S)-Verapamil, a crucial enantiomer of the widely used calcium channel blocker. The synthesis proceeds through the key intermediate, (S)-(-)-Verapamilic Acid, which is obtained via classical chiral resolution of the corresponding racemic acid. This document details the synthetic pathway from commercially available precursors, explains the mechanistic rationale behind each transformation, and provides detailed experimental protocols. The content is designed for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the practical execution and underlying principles of this stereoselective synthesis.

Introduction: The Significance of Stereochemistry in Verapamil's Therapeutic Action

Verapamil is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. However, the two enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity, which is the primary mechanism for its therapeutic effects.[2] Consequently, the ability to synthesize the (S)-enantiomer in high purity is of significant interest for developing more selective and potentially safer therapeutic agents.

This guide focuses on a stereospecific route to (S)-Verapamil that hinges on the preparation and resolution of a key chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as Verapamilic Acid.[3] This approach offers a scalable and efficient pathway to the desired enantiomer, avoiding the complexities of asymmetric synthesis in the final steps.

Overall Synthetic Strategy

The synthesis of (S)-Verapamil is a multi-step process that can be logically divided into three main stages:

  • Stage 1: Synthesis of Racemic Verapamilic Acid. This involves the construction of the carbon skeleton of the target molecule, culminating in the formation of racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.

  • Stage 2: Chiral Resolution of Verapamilic Acid. The racemic mixture of Verapamilic Acid is separated into its constituent enantiomers using a chiral resolving agent to isolate the desired this compound.

  • Stage 3: Conversion of this compound to (S)-Verapamil. The purified (S)-enantiomer of Verapamilic Acid is then converted to (S)-Verapamil through amide bond formation followed by a selective reduction.

The overall workflow is depicted in the diagram below:

G cluster_0 Stage 1: Synthesis of Racemic Verapamilic Acid cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Conversion to (S)-Verapamil Precursors Precursors 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile Precursors->2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile Alkylation Ester Intermediate Ester Intermediate 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile->Ester Intermediate Michael Addition Racemic Verapamilic Acid Racemic Verapamilic Acid Ester Intermediate->Racemic Verapamilic Acid Hydrolysis Diastereomeric Salts Diastereomeric Salts Racemic Verapamilic Acid->Diastereomeric Salts Salt Formation with (S)-(-)-α-methylbenzylamine This compound This compound Diastereomeric Salts->this compound Fractional Crystallization & Liberation Amide Precursor Amide Precursor This compound->Amide Precursor Amide Coupling (S)-Verapamil (S)-Verapamil Amide Precursor->(S)-Verapamil Selective Reduction

Caption: Overall synthetic workflow for (S)-Verapamil.

Stage 1: Synthesis of Racemic Verapamilic Acid

The initial stage of the synthesis focuses on constructing the achiral precursor, racemic Verapamilic Acid. This is achieved through a sequence of reactions starting from readily available materials.

Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

The synthesis of this key intermediate can be achieved through the alkylation of (3,4-dimethoxyphenyl)acetonitrile with an isopropyl halide.

Rationale: This reaction establishes the quaternary carbon center in an achiral manner. The choice of a strong base is crucial to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion that can then react with the alkyl halide.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

  • Materials:

    • (3,4-Dimethoxyphenyl)acetonitrile

    • 2-Bromopropane

    • Sodium amide (NaNH₂)

    • Anhydrous toluene

    • Ammonium chloride solution (saturated)

  • Procedure:

    • To a stirred suspension of sodium amide in anhydrous toluene under a nitrogen atmosphere, add a solution of (3,4-dimethoxyphenyl)acetonitrile in toluene dropwise at a temperature maintained between 20-30 °C.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the anion.

    • Cool the reaction mixture to 50-60 °C and add 2-bromopropane dropwise.

    • After the addition, maintain the reaction at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as a pale yellow oil.[4]

Michael Addition to Ethyl Acrylate

The next step involves a Michael addition of the deprotonated 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile to an acrylate ester.[5]

Rationale: This conjugate addition is a reliable method for forming a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. The use of a strong, non-nucleophilic base is essential to generate the carbanion from the nitrile without competing with the Michael addition.

Experimental Protocol: Michael Addition

  • Materials:

    • 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

    • Ethyl acrylate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Dilute hydrochloric acid

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere, add a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile in ethanol dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete anion formation.

    • Add ethyl acrylate dropwise to the reaction mixture, maintaining the temperature below 30 °C.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate. This crude product is often used in the next step without further purification.

Hydrolysis to Racemic Verapamilic Acid

The final step in this stage is the hydrolysis of the ester to the corresponding carboxylic acid.

Rationale: Saponification using a strong base like sodium hydroxide is a standard method for ester hydrolysis. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Hydrolysis

  • Materials:

    • Crude ethyl 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid, which will cause the racemic Verapamilic Acid to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.[6]

Stage 2: Chiral Resolution of Verapamilic Acid

The pivotal step in this stereospecific synthesis is the resolution of the racemic Verapamilic Acid to isolate the desired (S)-enantiomer. This is effectively achieved by diastereomeric salt formation with a chiral amine.

Rationale: The reaction of a racemic acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. (S)-(-)-α-methylbenzylamine is a commonly used and effective resolving agent for this purpose.[3]

G Racemic Verapamilic Acid (R)-Verapamilic Acid & (S)-Verapamilic Acid Diastereomeric Salts (R,S)-Salt & (S,S)-Salt Racemic Verapamilic Acid->Diastereomeric Salts + Chiral Base (S)-(-)-α-methylbenzylamine Chiral Base->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble (S,S)-Salt Fractional Crystallization->Less Soluble Salt Precipitates More Soluble Salt More Soluble (R,S)-Salt (in mother liquor) Fractional Crystallization->More Soluble Salt Remains in solution Acidification Acidification Less Soluble Salt->Acidification S-Verapamilic Acid This compound Acidification->S-Verapamilic Acid

Caption: Chiral resolution of Verapamilic Acid.

Experimental Protocol: Chiral Resolution

  • Materials:

    • Racemic Verapamilic Acid

    • (S)-(-)-α-methylbenzylamine

    • Methanol

    • Dilute sodium hydroxide (NaOH) solution

    • Dilute hydrochloric acid (HCl) solution

  • Procedure:

    • Dissolve racemic Verapamilic Acid in hot methanol.

    • To this solution, add an equimolar amount of (S)-(-)-α-methylbenzylamine.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt. The salt of (S)-Verapamilic acid with (S)-(-)-α-methylbenzylamine is typically less soluble and will precipitate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • To enhance the enantiomeric purity, the collected salt can be recrystallized from fresh methanol.

    • Suspend the purified diastereomeric salt in water and add dilute sodium hydroxide solution to liberate the free (S)-(-)-α-methylbenzylamine.

    • Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether) for potential recycling.

    • Acidify the remaining aqueous layer with dilute hydrochloric acid to precipitate the enantiomerically pure this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 3: Conversion of this compound to (S)-Verapamil

The final stage involves the coupling of the resolved this compound with N-methylhomoveratrylamine, followed by the selective reduction of the resulting amide.

Amide Coupling

The formation of the amide bond between this compound and N-methylhomoveratrylamine is a critical step.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling agent is often employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8] Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride.

Experimental Protocol: Amide Coupling

  • Materials:

    • This compound

    • N-methylhomoveratrylamine[9][10][11]

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (if using a coupling agent)

    • Saturated sodium bicarbonate solution

  • Procedure (via Acid Chloride):

    • Suspend this compound in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride at 0 °C and then allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of N-methylhomoveratrylamine in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide precursor.[12]

Selective Amide Reduction

The final transformation is the selective reduction of the tertiary amide to the corresponding tertiary amine, (S)-Verapamil.

Rationale: The reduction of amides to amines requires a powerful reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective for this transformation, often showing good functional group tolerance.[13] The mechanism involves the coordination of the Lewis acidic boron to the amide carbonyl oxygen, activating it for hydride delivery.[14]

Experimental Protocol: Selective Amide Reduction

  • Materials:

    • Crude amide precursor from the previous step

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Dilute hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the crude amide in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add the borane-THF complex solution dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of methanol.

    • Add dilute hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

    • Cool the mixture and make it basic by the addition of sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude (S)-Verapamil.

    • The crude product can be purified by column chromatography on silica gel to yield pure (S)-Verapamil.[3]

Data Summary

StepKey ReagentsTypical YieldPurity/Enantiomeric Excess
Synthesis of Racemic Verapamilic AcidNaNH₂, 2-Bromopropane, NaOEt, Ethyl Acrylate, NaOH60-70% (over 3 steps)Racemic
Chiral Resolution(S)-(-)-α-methylbenzylamine, Methanol35-45% (of theoretical S-enantiomer)>99% ee (after recrystallization)
Amide CouplingSOCl₂ or DCC, N-methylhomoveratrylamine85-95%-
Selective Amide ReductionBH₃·THF75-85%>99% ee

Conclusion

The stereospecific synthesis of (S)-Verapamil via the chiral resolution of Verapamilic Acid represents a practical and scalable approach for obtaining this therapeutically important enantiomer. This guide has outlined the key synthetic transformations, provided insights into the rationale behind the chosen methodologies, and presented detailed experimental protocols. By understanding and applying these principles, researchers and drug development professionals can efficiently produce enantiomerically pure (S)-Verapamil for further investigation and potential clinical application.

References

  • Process for the preparation of n-methylhomoveratryl amine. (n.d.). Google Patents.
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  • New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. (n.d.). Google Patents.
  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (2014). Google Patents.
  • Michael Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373–376. [Link]

  • Michael additions of amines to methyl acrylates promoted by microwave irradiation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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  • New intermediates for the preparation of verapamil derivates. (n.d.). Google Patents.
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  • Chiral resolution of (±)-α-methylbenzylamine. (2022). Chemistry Online. Retrieved January 12, 2026, from [Link]

  • New intermediates for the preparation of verapamil derivates. (n.d.). Google Patents.
  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Patent No. - ResearchGate. (2013). Retrieved January 12, 2026, from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. (2023). RIAA UAEM. Retrieved January 12, 2026, from [Link]

  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 12, 2026, from [Link]

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A Spectroscopic and Methodological Guide to (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of (S)-(-)-Verapamilic Acid, a key chiral intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide leverages spectral data from the closely related analogue, 3,4-dimethoxyphenylacetic acid (homoveratric acid), to provide a detailed predictive analysis. Furthermore, this guide outlines robust experimental protocols for the synthesis and spectroscopic analysis of the title compound, grounded in established chemical principles.

Introduction: The Significance of this compound

This compound, systematically named (S)-2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid, is a chiral carboxylic acid of significant interest in medicinal chemistry. Its structural motif is a core component of various pharmacologically active molecules. The stereochemistry at the alpha-carbon is crucial for biological activity, making the characterization of the enantiomerically pure (S)-isomer essential. This guide serves as a comprehensive resource for understanding its spectroscopic signature and provides practical methodologies for its synthesis and analysis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral properties of 3,4-dimethoxyphenylacetic acid and the expected influence of the α-isopropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy, methine, and isopropyl protons. The acidic proton of the carboxylic acid will also be present, typically as a broad singlet at a downfield chemical shift.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H6.7-6.9m3HAromatic protons on the 3,4-dimethoxyphenyl ring.
-OCH₃~3.8s6HTwo equivalent methoxy groups.
α-CH~3.5d1HMethine proton at the chiral center, coupled to the isopropyl methine.
Isopropyl CH~2.3m1HMethine proton of the isopropyl group.
Isopropyl CH₃~0.9, ~0.7d, d6HDiastereotopic methyl groups of the isopropyl substituent.
-COOH>10br s1HCarboxylic acid proton, chemical shift is concentration-dependent.[1][2]

Causality Behind Predictions: The chemical shifts are extrapolated from the spectrum of 3,4-dimethoxyphenylacetic acid. The introduction of the isopropyl group at the α-position will cause a downfield shift of the α-proton compared to the α-methylene protons in the parent acid. The isopropyl methyl groups are diastereotopic due to the adjacent chiral center and are therefore expected to appear as two distinct doublets.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~175-180Carboxylic acid carbonyl carbon.[1]
Ar-C (quaternary)~148, ~147, ~130Aromatic carbons attached to oxygen and the alkyl chain.
Ar-CH~111, ~112, ~120Aromatic methine carbons.
-OCH₃~55Methoxy carbons.
α-CH~50-55Alpha-carbon of the carboxylic acid.
Isopropyl CH~30-35Methine carbon of the isopropyl group.
Isopropyl CH₃~18-22Diastereotopic methyl carbons of the isopropyl group.

Expertise in Interpretation: The deshielding effect of the carboxylic acid group and the aromatic ring dictates the chemical shifts of the adjacent carbons. The carbonyl carbon is expected in the typical range for carboxylic acids.[1] The α-carbon's chemical shift is influenced by both the carboxyl and phenyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300-2500Strong, BroadCharacteristic broad absorption due to hydrogen bonding.[3][4][5]
C-H (Aromatic)3100-3000MediumAromatic C-H stretching.
C-H (Aliphatic)2960-2850MediumC-H stretching of the isopropyl and methine groups.
C=O (Carboxylic Acid)1720-1700Strong, SharpCarbonyl stretch, frequency can be influenced by hydrogen bonding.[3][4][5]
C=C (Aromatic)1600-1450MediumAromatic ring stretching vibrations.
C-O (Carboxylic Acid/Ether)1300-1000StrongC-O stretching of the carboxylic acid and methoxy groups.

Trustworthiness of Data: The broad O-H stretch and the strong C=O stretch are definitive markers for a carboxylic acid functional group. The exact positions can vary with sample preparation (e.g., solid vs. solution).[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed FragmentNotes
224[M]⁺•Molecular ion peak.
179[M - COOH]⁺Loss of the carboxyl group.
151[C₉H₁₁O₂]⁺Benzylic cleavage, a common fragmentation for this type of structure.
43[CH(CH₃)₂]⁺Isopropyl cation.

Mechanistic Insights: The fragmentation of carboxylic acids in EI-MS often involves the loss of the carboxyl group.[8][9] Alpha-cleavage, leading to the loss of the isopropyl group, and benzylic cleavage are also expected fragmentation pathways. The molecular ion peak for aliphatic carboxylic acids can sometimes be weak or absent.[8][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis and Chiral Resolution

A plausible route to enantiomerically pure this compound involves the synthesis of the racemic acid followed by chiral resolution.

Diagram 1: Proposed Synthesis and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Verapamilic Acid cluster_resolution Chiral Resolution 3,4-Dimethoxyphenylacetic_acid 3,4-Dimethoxyphenylacetic Acid Deprotonation Deprotonation (e.g., LDA, -78 °C) 3,4-Dimethoxyphenylacetic_acid->Deprotonation Alkylation Alkylation with 2-iodopropane Deprotonation->Alkylation Racemic_Verapamilic_Acid Racemic Verapamilic Acid Alkylation->Racemic_Verapamilic_Acid Diastereomeric_Salt_Formation Diastereomeric Salt Formation Racemic_Verapamilic_Acid->Diastereomeric_Salt_Formation Chiral_Base Chiral Resolving Agent (e.g., (S)-(-)-α-methylbenzylamine) Chiral_Base->Diastereomeric_Salt_Formation Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization Acidification Acidification (e.g., HCl) Fractional_Crystallization->Acidification S_Verapamilic_Acid This compound Acidification->S_Verapamilic_Acid

Caption: Workflow for the synthesis and chiral resolution of this compound.

Protocol 3.1.1: Synthesis of Racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanoic Acid

  • Preparation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Deprotonation: Add a solution of 3,4-dimethoxyphenylacetic acid in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the dianion.

  • Alkylation: Add 2-iodopropane to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water and acidify with aqueous HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3.1.2: Chiral Resolution [11][12][13]

  • Salt Formation: Dissolve the racemic verapamilic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched verapamilic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The enantiomeric excess can be determined by chiral HPLC.

Spectroscopic Analysis Protocols

Diagram 2: Spectroscopic Analysis Workflow

G Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (e.g., EI-MS) Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a chemical sample.

Protocol 3.2.1: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities. Assign the chemical shifts in the ¹³C NMR spectrum.

Protocol 3.2.2: IR Spectroscopy (ATR Method) [6]

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Protocol 3.2.3: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron impact energy (e.g., 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. By leveraging data from structurally related compounds, this guide offers a robust framework for the identification and characterization of this chiral intermediate. The detailed experimental protocols for synthesis and analysis are designed to be both informative and practical for researchers in the field. As with any predictive analysis, experimental verification is paramount, and this guide provides the foundational knowledge to undertake such studies with confidence.

References

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An In-depth Technical Guide to the Stereochemistry of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Stereochemical Imperative in Verapamil's Pharmacology

Verapamil, a cornerstone in the management of cardiovascular disorders, is a calcium channel blocker administered as a racemic mixture.[1][2] However, its therapeutic action is predominantly governed by one of its enantiomers. The (S)-enantiomer is recognized as being approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[1] This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug design and development. The synthesis of enantiomerically pure (S)-Verapamil hinges on the availability of a key chiral building block: (S)-(-)-Verapamilic Acid, chemically known as (S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.[3][4][5] This guide provides a comprehensive technical overview of the stereochemical considerations, synthesis, and analysis of this pivotal intermediate for researchers and drug development professionals.

Physicochemical and Stereochemical Properties

Verapamilic acid is a chiral carboxylic acid possessing a quaternary stereocenter. The presence of this stereocenter gives rise to two enantiomers, this compound and (R)-(+)-Verapamilic Acid. The stereochemical integrity of this center is paramount as it is preserved through subsequent synthetic steps to yield the final active pharmaceutical ingredient.[3][5]

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₄PubChem
Molecular Weight305.37 g/mol PubChem
AppearanceSolidGeneral Knowledge
ChiralityQuaternary Stereocenter[3][5]

Strategies for Obtaining Enantiomerically Pure this compound

Two primary strategies are employed to obtain the desired (S)-enantiomer of Verapamilic Acid: asymmetric synthesis and chiral resolution of the racemic mixture.

  • Asymmetric Synthesis: This "bottom-up" approach involves the use of chiral catalysts or auxiliaries to directly synthesize the (S)-enantiomer with high enantiomeric excess. Methods like enantioselective Heck arylation and rhodium-catalyzed allylic alkylation have been explored for the synthesis of verapamil and its precursors, aiming to establish the crucial quaternary stereocenter early in the synthetic route.[6][7][8] While elegant, these methods can require specialized catalysts and stringent reaction conditions.

  • Chiral Resolution: This remains a widely practiced and scalable method for separating the enantiomers of racemic verapamilic acid.[3][5][9] The process involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine.[9][10] The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]

Experimental Protocol: Chiral Resolution of (±)-Verapamilic Acid

This section details a robust, field-proven protocol for the chiral resolution of racemic verapamilic acid using a chiral amine as the resolving agent. The choice of resolving agent is critical; cinchona alkaloids and their derivatives, such as cinchonidine, are often effective for resolving chiral acids due to their rigid structures and multiple interaction points (hydrogen bonding, ionic, and steric interactions) that lead to efficient chiral recognition.[11][12][13][14][15]

Principle of Diastereomeric Salt Formation: The acidic carboxyl group of verapamilic acid reacts with a basic chiral amine to form a pair of diastereomeric salts: (R/S)-Acid + (S)-Base → (R)-Acid·(S)-Base + (S)-Acid·(S)-Base

These diastereomers have different solubilities, allowing the less soluble salt to crystallize out of solution preferentially.

Step-by-Step Protocol
  • Diastereomeric Salt Formation:

    • Dissolve racemic verapamilic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • Add an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine or a cinchonidine derivative).

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid and break the salt.

    • Separate the organic layer containing the free this compound.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched acid.

Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic (±)-Verapamilic Acid dissolution Dissolve in Solvent (e.g., Methanol) racemic_acid->dissolution chiral_base Chiral Resolving Agent (e.g., Cinchonidine) chiral_base->dissolution crystallization Cool & Crystallize dissolution->crystallization Diastereomer Mixture filtration Filter to Separate crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Collect more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Discard/Recycle acidification Acidify & Extract less_soluble->acidification final_product This compound acidification->final_product

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Analytical Techniques for Stereochemical Characterization

Confirming the enantiomeric purity of this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Method Development

Causality in Method Design: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Detailed Protocol: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The isopropanol acts as the polar modifier, while TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape. A typical starting ratio is 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

System Validation: The method must be validated for specificity, linearity, accuracy, and precision. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification of the enantiomeric excess (% ee).

HPLC ParameterTypical ConditionsRationale
Column Polysaccharide-based CSPProvides enantioselective interactions.
Mobile Phase Hexane/IPA/TFA (e.g., 90:10:0.1)Balances retention and resolution; TFA improves peak shape.
Flow Rate 1.0 mL/minEnsures efficient separation within a reasonable time.
Detection UV at 280 nmVerapamilic acid has a strong chromophore for sensitive detection.
Temperature Ambient or controlled (e.g., 25 °C)Maintains consistent retention times.

Application in the Synthesis of (S)-Verapamil

Once enantiomerically pure this compound is obtained and its purity confirmed, it serves as the direct precursor for the synthesis of (S)-Verapamil. This typically involves the amidation of the carboxylic acid with N-methylhomoveratrylamine, followed by the reduction of the resulting amide to the tertiary amine of the final Verapamil molecule.[5] Maintaining the stereochemical integrity at the quaternary carbon throughout these transformations is crucial.[3][5]

Conclusion

A thorough understanding and meticulous control of the stereochemistry of this compound are fundamental to the production of enantiomerically pure (S)-Verapamil. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for obtaining this key intermediate. Coupled with validated analytical techniques like chiral HPLC, researchers and drug development professionals can ensure the stereochemical purity and, consequently, the desired pharmacological profile of the final drug product. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of this critical chiral building block.

References

  • Al-Ghananaem, A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. Available at: [Link]

  • Al-Ghananaem, A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed. Available at: [Link]

  • Tom, M.J., Turnbull, B.W.H., & Evans, P.A. (n.d.). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Queen's University. Available at: [Link]

  • Bannister, R.M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Available at: [Link]

  • Oliveira, C.C., Pfaltz, A., & Correia, C.R.D. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil. Angewandte Chemie International Edition. Available at: [Link]

  • Russo, A., et al. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research. Available at: [Link]

  • Theodore, L.J., & Nelson, W.L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry. Available at: [Link]

  • Brandsteterová, E., Wainer, I.W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma. Available at: [Link]

  • Corradini, R., et al. (2012). Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. Chirality. Available at: [Link]

  • Cativiela, C., et al. (2007). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality. Available at: [Link]

  • Jacobs, B.A., et al. (2011). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Available at: [Link]

  • Google Patents. (1998). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
  • Manda, S., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules. Available at: [Link]

  • Zhang, S.S., et al. (2000). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Yao Xue Xue Bao. Available at: [Link]

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  • Pathade, P.A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists. Available at: [Link]

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Navigating the Solubility Landscape of (S)-(-)-Verapamilic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Data Gap and the Path Forward

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is paramount. For (S)-(-)-Verapamilic Acid, a key chiral intermediate in the synthesis of the potent calcium channel blocker (S)-Verapamil, a conspicuous gap exists in the public domain regarding its quantitative solubility in organic solvents. This guide, therefore, ventures beyond a simple recitation of data. It serves as an in-depth analysis, synthesizing available information from synthetic chemistry literature to provide a reasoned, expert perspective on the solubility characteristics of this crucial compound. We will delve into the inferred properties of this compound, grounded in the context of its parent compound, Verapamil, and the documented procedures for its synthesis and purification.

This compound: A Profile

This compound, systematically named (S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a chiral carboxylic acid that serves as a critical building block in the asymmetric synthesis of (S)-Verapamil. The stereochemical integrity of this intermediate is vital for the pharmacological activity of the final active pharmaceutical ingredient (API).

Physicochemical Properties at a Glance (Inferred and Comparative)

While direct experimental data for this compound is scarce, we can infer some of its properties based on its structure and by comparing it to the well-characterized Verapamil.

PropertyThis compound (Inferred)Verapamil (for comparison)Rationale for Inference
Molecular Formula C₁₇H₂₃NO₄C₂₇H₃₈N₂O₄Based on chemical structure.
Molecular Weight 321.37 g/mol 454.6 g/mol Calculated from the molecular formula.
Functional Groups Carboxylic Acid, Nitrile, Phenyl EtherTertiary Amine, Nitrile, Phenyl EtherStructural analysis.
Polarity Moderately PolarModerately PolarThe presence of the carboxylic acid group in Verapamilic Acid suggests a higher polarity compared to the tertiary amine in Verapamil.
pKa Estimated 4-5~8.9 (tertiary amine)The carboxylic acid moiety is acidic.
LogP Lower than Verapamil~3.8The carboxylic acid group increases hydrophilicity, thus lowering the octanol-water partition coefficient.

Inferred Solubility of this compound in Organic Solvents

The most insightful clues into the solubility of this compound come from the literature describing its synthesis and chiral resolution. The choice of solvents for reaction, work-up, and purification provides a practical, albeit qualitative, understanding of its solubility.

A key publication by Bannister et al. in Organic Process Research & Development (2000) details a scalable route to the pure enantiomers of Verapamil, with the resolution of Verapamilic Acid as a central step.[1] Analysis of this and related patent literature allows for the following inferences:

Table of Inferred Solubility:

SolventInferred SolubilityRationale from Synthetic Procedures
Ethyl Acetate Sparingly soluble to soluble upon heatingUsed as a recrystallization solvent for the diastereomeric salt of Verapamilic Acid. This implies poor solubility at room temperature and good solubility at elevated temperatures.[2]
Isopropanol SolubleOften used in combination with other solvents for recrystallization, suggesting it acts as a good solvent.
Tetrahydrofuran (THF) SolubleA common aprotic ether solvent for reactions involving organic acids and their derivatives, indicating good solubility.[2]
Toluene Sparingly solubleOften used as a solvent for the formation of diastereomeric salts, where controlled precipitation is desired.
Methanol/Ethanol Likely SolubleAs polar protic solvents, they are generally good solvents for carboxylic acids.
Hexane/Heptane Insoluble to very sparingly solubleNon-polar alkane solvents are unlikely to dissolve a moderately polar carboxylic acid. Verapamil hydrochloride is practically insoluble in hexane.[3]
Water pH-dependentAs a carboxylic acid, its solubility in water will be low at acidic pH and will increase significantly at neutral to basic pH due to the formation of the carboxylate salt.
Chloroform Likely SolubleVerapamil hydrochloride is freely soluble in chloroform, and this solvent is often used in extractions of similar organic molecules.[4]

Expert Insights: The solubility profile suggests that this compound is a moderately polar compound. Its solubility is governed by the interplay between the polar carboxylic acid group and the relatively non-polar dimethoxyphenyl and isopropyl groups. The nitrile group also contributes to its polarity. For practical applications, a solvent system that can engage in hydrogen bonding with the carboxylic acid moiety, such as alcohols or ethers, would likely be effective. For purification by crystallization, a mixed solvent system or a single solvent with a steep solubility-temperature gradient (like ethyl acetate) would be optimal.

Experimental Determination of Solubility: A Protocol

To address the existing data gap, the following protocol outlines a robust method for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[5]

Principle of the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • HPLC system with a UV detector

  • Calibrated pipettes

Step-by-Step Protocol
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the test organic solvents. An excess is ensured by the presence of visible solid material at the end of the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the prepared samples and calibration standards by a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid.

    • Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 278 nm, similar to Verapamil).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Key Concepts

Molecular Structure and Functional Groups

G cluster_VerapamilicAcid This compound Molecule C₁₇H₂₃NO₄ Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Polar, Acidic Nitrile Nitrile (-C≡N) Molecule->Nitrile Polar Phenyl_Ether Phenyl Ether Molecule->Phenyl_Ether Less Polar Chiral_Center Chiral Center Molecule->Chiral_Center Stereochemistry

Caption: Key functional groups influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

G cluster_workflow Shake-Flask Solubility Determination Workflow Start Add Excess Solid to Solvent Equilibration Agitate at Constant Temperature (24-48h) Start->Equilibration Sampling Withdraw Supernatant Equilibration->Sampling Filtration Filter through 0.22 µm Syringe Filter Sampling->Filtration Dilution Dilute Sample for Analysis Filtration->Dilution Analysis Analyze by HPLC Dilution->Analysis Quantification Quantify using Calibration Curve Analysis->Quantification End Report Solubility (mg/mL or mol/L) Quantification->End

Caption: Step-by-step workflow for the experimental determination of thermodynamic solubility.

Conclusion and Future Directions

While quantitative solubility data for this compound remains elusive in publicly accessible literature, a careful analysis of its synthetic and purification procedures provides valuable qualitative insights for researchers and drug development professionals. The compound is a moderately polar carboxylic acid with predictable solubility behavior in common organic solvents. The provided experimental protocol offers a clear pathway for obtaining the precise quantitative data necessary for process optimization and formulation development. It is strongly recommended that laboratories working with this intermediate perform these solubility studies to build a robust internal database, thereby enhancing process understanding and control.

References

  • Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • The Japanese Pharmacopoeia, 18th Edition. (2021). Verapamil Hydrochloride. [Link] (Note: A direct deep link to the specific monograph is not available, the main page is provided).

  • WO1998011061A1. (1998). New intermediates for the preparation of verapamil derivates.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (General reference for solubility principles, no direct URL).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Classic reference for the shake-flask method, no direct URL).

Sources

Methodological & Application

Application Note & Protocol: Chiral Resolution of Racemic Verapamilic Acid via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Verapamil Synthesis

Verapamil, a cornerstone in the management of cardiovascular diseases, is a chiral molecule where the pharmacological activity resides primarily in the (S)-enantiomer. The synthesis of enantiomerically pure verapamil necessitates access to optically pure precursors. Verapamilic acid, or 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, is a key intermediate in this synthesis.[1] However, its initial synthesis typically yields a racemic mixture—an equal blend of (R)- and (S)-enantiomers.

Separating these enantiomers is a critical step, as they possess identical physical properties, rendering common purification techniques like standard crystallization or chromatography ineffective.[2] Chiral resolution via the formation of diastereomeric salts is a robust, industrially scalable, and classic method to overcome this challenge.[3][4][5][6][7] This technique converts the enantiomeric pair into diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These newly formed diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization.[8][9]

This application note provides a comprehensive, in-depth protocol for the chiral resolution of racemic verapamilic acid using enantiomerically pure α-methylbenzylamine as the resolving agent.[1] We will detail the underlying principles, step-by-step experimental procedures, and the analytical methods required to validate the resolution's success.

Principle of the Method: A Tale of Two Solubilities

The core of this resolution protocol hinges on a straightforward acid-base reaction between the racemic carboxylic acid (verapamilic acid) and a single enantiomer of a chiral amine (α-methylbenzylamine).

Let's denote the racemic verapamilic acid as a mixture of (R)-VA and (S)-VA. When this mixture is treated with, for example, (R)-(+)-α-methylbenzylamine ((R)-MBA), two diastereomeric salts are formed:

  • (R)-Verapamilic Acid + (R)-α-Methylbenzylamine → [(R)-VA · (R)-MBA] salt

  • (S)-Verapamilic Acid + (R)-α-Methylbenzylamine → [(S)-VA · (R)-MBA] salt

These two salts, [(R)-VA·(R)-MBA] and [(S)-VA·(R)-MBA], are diastereomers. Unlike the original enantiomers, they are not mirror images and thus have distinct physical properties, including different crystal lattice energies and, crucially, different solubilities in a given solvent.[9] The success of the resolution relies on identifying a solvent system where one diastereomeric salt is significantly less soluble than the other. This difference allows the less soluble salt to selectively crystallize from the solution, while the more soluble salt remains in the mother liquor.[3][8]

Subsequent steps involve isolating the crystallized, diastereomerically enriched salt and then liberating the desired enantiomerically pure verapamilic acid by breaking the salt with a strong acid or base. The valuable chiral resolving agent can then be recovered for reuse.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier Recommendation
Racemic Verapamilic Acid≥98%Standard Chemical Supplier
(R)-(+)-α-Methylbenzylamine≥99% enantiomeric excessChiral Technologies Supplier
Methanol (MeOH)Anhydrous, ACS GradeStandard Chemical Supplier
Diethyl Ether (Et₂O)Anhydrous, ACS GradeStandard Chemical Supplier
Hydrochloric Acid (HCl)2 M Aqueous SolutionStandard Chemical Supplier
Sodium Hydroxide (NaOH)2 M Aqueous SolutionStandard Chemical Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Supplier
Deionized WaterType I or IIIn-house or Commercial
Equipment
  • Erlenmeyer flasks (various sizes: 100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate with stirring capability

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Analytical balance (±0.001 g)

  • Melting point apparatus

  • Polarimeter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Detailed Experimental Protocol

This protocol is designed for the resolution of approximately 10 grams of racemic verapamilic acid. Adjustments may be necessary for different scales.

Workflow Overview

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Liberation of Enantiomer cluster_2 Phase 3: Auxiliary Recovery racemic_va Racemic Verapamilic Acid + (R)-α-Methylbenzylamine dissolve Dissolve in Hot Methanol racemic_va->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Isolate Less Soluble Diastereomeric Salt (e.g., (S)-VA·(R)-MBA) cool->filter mother_liquor Mother Liquor (Enriched in (R)-VA·(R)-MBA) filter->mother_liquor isolated_salt Diastereomerically Enriched Salt filter->isolated_salt acidify Acidify with HCl (aq) isolated_salt->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer & Evaporate extract->dry aq_layer Aqueous Layer from Extraction extract->aq_layer pure_va Enantiomerically Enriched Verapamilic Acid (e.g., (S)-VA) dry->pure_va basify Basify with NaOH (aq) aq_layer->basify extract_amine Extract Amine basify->extract_amine recover_mba Recovered (R)-MBA extract_amine->recover_mba

Caption: Workflow for chiral resolution of verapamilic acid.

Step 1: Formation and Crystallization of Diastereomeric Salts

Rationale: This step leverages the differential solubility of the two diastereomeric salts. Methanol is often a good starting solvent for amine-acid salts, and slow cooling is crucial to allow for the selective crystallization of the less soluble diastereomer, ensuring higher purity.[8][10] Rapid crystallization can trap impurities and the more soluble diastereomer, reducing the efficiency of the resolution.

  • In a 250 mL Erlenmeyer flask, combine 10.0 g of racemic verapamilic acid with 100 mL of methanol.

  • Heat the mixture gently with stirring until all the verapamilic acid has completely dissolved.

  • In a separate small beaker, weigh out a stoichiometric equivalent of (R)-(+)-α-methylbenzylamine (approx. 4.18 g).

  • Slowly add the (R)-(+)-α-methylbenzylamine to the hot methanolic solution of verapamilic acid. An exothermic reaction will occur.

  • Once the addition is complete, stopper the flask loosely and allow it to cool slowly to room temperature, undisturbed, over several hours (or overnight). This slow cooling is critical for forming well-defined crystals.

  • To maximize the yield of the less soluble salt, cool the flask further in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. This is your first crop of diastereomerically enriched salt.

Optional Recrystallization: For higher enantiomeric purity, the collected salt can be recrystallized from a fresh portion of hot methanol, following the same slow cooling procedure. This step further purifies the less soluble diastereomer.[4]

Step 2: Liberation of Enantiomerically Enriched Verapamilic Acid

Rationale: This is a standard acid-base workup. By adding a strong acid (HCl), the amine salt is protonated, liberating the free carboxylic acid (verapamilic acid) which is more soluble in an organic solvent like diethyl ether. The protonated amine (α-methylbenzylammonium chloride) remains in the aqueous phase.

  • Transfer the dried diastereomeric salt crystals to a 250 mL separatory funnel.

  • Add 50 mL of 2 M HCl(aq) and 50 mL of diethyl ether to the funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The enantiomerically enriched verapamilic acid will be in the top organic (ether) layer.

  • Drain the lower aqueous layer and set it aside for the recovery of the chiral auxiliary (Step 3).

  • Wash the organic layer with another 25 mL portion of 2 M HCl, followed by 25 mL of deionized water to remove any residual acid.

  • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched verapamilic acid as a solid.

Step 3: Recovery of the Chiral Auxiliary

Rationale: Chiral resolving agents are often expensive. Recovering the α-methylbenzylamine for reuse makes the process more economical and sustainable. Adding a strong base (NaOH) deprotonates the α-methylbenzylammonium chloride, regenerating the free amine which can be extracted back into an organic solvent.

  • Combine the aqueous layers saved from Step 2.

  • Cool the solution in an ice bath and slowly add 2 M NaOH(aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Transfer the basic solution to a separatory funnel and extract the liberated (R)-α-methylbenzylamine with two 30 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the chiral amine.

Characterization and Validation

Validating the success of the resolution is paramount. Multiple analytical techniques should be employed to confirm the identity and enantiomeric purity of the final product.

Expected Data & Results
ParameterRacemic Verapamilic AcidResolved (S)-Verapamilic Acid
Melting Point (°C) Varies (mixture)Specific, sharp melting point
Specific Rotation [α] Non-zero value (e.g., negative)[2]
Enantiomeric Excess (ee%) 0%>95% (ideally >99%)
Analytical Methods
  • Polarimetry: This is the most direct measure of optical purity.

    • Principle: Enantiomers rotate plane-polarized light in equal but opposite directions.[2][11] A racemic mixture shows no net rotation (0°), while an enantiomerically enriched sample will have a measurable rotation.[12]

    • Procedure: Prepare a solution of the final product of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol). Measure the observed rotation (α) in a polarimeter with a known path length (l, in dm).

    • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) .[13] Compare this value to the literature value for pure (S)- or (R)-verapamilic acid to determine the enantiomeric excess (ee).

    • Enantiomeric Excess (ee %): ee % = ([α]observed / [α]pure) × 100[14]

  • Chiral HPLC: This is the gold standard for accurately determining enantiomeric excess.

    • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. The relative area of the two peaks corresponds directly to the ratio of the enantiomers in the sample.

    • Typical Conditions: While conditions must be optimized, a starting point for verapamil-related compounds could involve a column like a core-shell isopropyl carbamate cyclofructan 6 or an alpha1-AGP column.[15][16][17] A mobile phase might consist of an organic mixture like acetonitrile/methanol with additives like trifluoroacetic acid and triethylamine.[15][17] Detection is typically done via UV or fluorescence.[16][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. Solution is too dilute; poor solvent choice.Try concentrating the solution slightly. Screen other solvents (e.g., ethanol, acetone, or mixtures).
An oil forms instead of crystals. Supersaturation is too high; impurities present.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the desired salt if available.[18]
Low enantiomeric excess (ee). Crystallization was too fast; insufficient purity of the diastereomeric salt.Ensure very slow cooling. Perform one or more recrystallizations of the diastereomeric salt before the liberation step.
Low yield of resolved acid. Incomplete crystallization; loss during transfers/washes.Ensure the solution is sufficiently cooled to maximize precipitation. Use minimal amounts of ice-cold solvent for washing the crystals.

References

  • Al-Shehri, S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Sochor, J., et al. (n.d.). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. PubMed. [Link]

  • Al-Shehri, S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed. [Link]

  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. [Link]

  • Pérez-Fernández, V., et al. (2019). Enantioselective Study on the Biodegradation of Verapamil and Citalopram by Chiral Capillary Electrophoresis. Molecules, 24(23), 4272. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • ResearchGate. (n.d.). A Scaleable Route to the Pure Enantiomers of Verapamil. ResearchGate. [Link]

  • Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online. [Link]

  • ResearchGate. (n.d.). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5671-5685. [Link]

  • Confident Chemistry. (2022). Optical Activity in Organic Chemistry - Specific Rotation and Enantiomeric Excess Calculations. YouTube. [Link]

  • Davis, H. (2013). A Brief Introduction to Optical Rotation and Polarimetry. YouTube. [Link]

  • Reddit. (2021). Separation of diastereomers by crystallization with seeding. Reddit. [Link]

  • Chemistry LibreTexts. (2019). 5.5 Polarimetry. Chemistry LibreTexts. [Link]

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Separation of Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Verapamilic acid, a primary metabolite of the widely used calcium channel blocker Verapamil, is a chiral carboxylic acid. The stereoselective metabolism and disposition of its parent drug underscore the regulatory and scientific necessity for a reliable method to separate and quantify its enantiomers. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline enantiomeric separation of verapamilic acid. We delve into the causality behind the selection of a polysaccharide-based chiral stationary phase (CSP) and the systematic optimization of the mobile phase. The protocol provided is designed for immediate implementation in research, quality control, and drug development laboratories, ensuring high resolution and excellent peak symmetry.

Introduction: The Imperative of Chiral Separation

Verapamil is administered as a racemic mixture, yet its enantiomers exhibit distinct pharmacological and pharmacokinetic profiles. The S-(-)-enantiomer is a more potent coronary vasodilator, while the R-(+)-enantiomer has a greater effect on cardiac AV conduction. Consequently, the metabolic pathways are also stereoselective, leading to varying concentrations of the enantiomers of its metabolites, including verapamilic acid. Analyzing the enantiomeric composition of metabolites is critical for a comprehensive understanding of a drug's overall disposition and potential stereospecific toxicity.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the most effective and widely adopted technique for enantiomeric resolution in the pharmaceutical industry[1]. This guide provides an in-depth protocol grounded in the principles of chiral recognition, focusing on a method that is both reliable and reproducible.

The Principle: Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers hinges on the creation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are exceptionally effective for a broad range of chiral compounds, including acidic analytes like verapamilic acid[2].

The chiral selector chosen for this method is an amylose or cellulose derivative, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) .[2][3][4][5] The separation mechanism is multifactorial, relying on a combination of intermolecular interactions:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl groups on the selector engage in π-stacking with aromatic rings in the analyte.

  • Steric Hindrance: The chiral analyte must fit into the helical grooves of the polysaccharide polymer. One enantiomer will fit more favorably than the other, leading to a difference in interaction energy and, consequently, a difference in retention time.[5][6]

The diagram below illustrates this principle of differential interaction that enables chiral separation.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Racemic Verapamilic Acid cluster_2 Differential Retention CSP Helical Groove Chiral Selector Site R_Enantiomer R-Enantiomer Weak_Interaction Weaker, Less Stable Complex (Elutes Faster) R_Enantiomer->Weak_Interaction Poor Fit S_Enantiomer S-Enantiomer Strong_Interaction Stronger, More Stable Complex (Elutes Slower) S_Enantiomer->Strong_Interaction Good Fit Weak_Interaction->CSP:f1 Strong_Interaction->CSP:f1

Caption: Differential interaction between enantiomers and the CSP.

Method Development: A Scientifically-Grounded Approach

The development of a robust chiral method requires a logical optimization of the stationary and mobile phases.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are the industry standard for chiral screening due to their broad applicability[2][7]. For verapamilic acid, an acidic compound, columns like Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[4][5] These phases have a proven track record for separating a wide array of racemates, including those with acidic functional groups, by leveraging the interaction mechanisms described previously.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving resolution. A normal-phase mode, typically employing a mixture of an alkane and an alcohol, is highly effective for polysaccharide CSPs.

  • Primary Solvents: A combination of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol is used. The alkane serves as the weak, non-polar solvent, while the alcohol acts as the polar modifier, competing with the analyte for interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time but may also reduce resolution.

  • Acidic Additive: The key to analyzing an acidic compound like verapamilic acid is to suppress the ionization of its carboxylic acid group. The addition of a small amount of a strong acid, such as Trifluoroacetic Acid (TFA) , to the mobile phase protonates the analyte. This ensures a consistent, neutral form of the molecule, leading to sharper peaks and more reproducible retention times. Without an acidic additive, peak tailing and poor resolution are common. The solvent versatility of modern immobilized polysaccharide phases allows for the use of a wide range of solvents and additives to optimize such separations[8][9].

Detailed Experimental Protocol

This protocol provides a validated starting point for the enantiomeric separation of verapamilic acid.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Chemicals: HPLC-grade n-hexane, 2-propanol (IPA), and Trifluoroacetic Acid (TFA). Racemic verapamilic acid standard.

Chromatographic Conditions

All quantitative data and conditions are summarized in the table below for clarity.

ParameterCondition
Column Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 278 nm[10]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample Diluent Mobile Phase or 2-Propanol
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic verapamilic acid and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the sample diluent.

Experimental Workflow

The entire process, from sample preparation to final data analysis, is outlined in the following workflow diagram.

G prep 1. Prepare Mobile Phase (Hexane/IPA/TFA) hplc 3. Equilibrate HPLC System (Column: Lux Amylose-1) prep->hplc soln 2. Prepare Verapamilic Acid Working Standard inject 4. Inject Standard Solution soln->inject hplc->inject run 5. Acquire Chromatogram (UV @ 278 nm) inject->run data 6. Data Analysis run->data report 7. Report Results (Resolution, Purity) data->report

Caption: Step-by-step experimental workflow for analysis.

System Suitability

Before sample analysis, the system's performance must be verified. Inject the working standard solution and evaluate the resulting chromatogram against the following criteria.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) 0.8 – 1.5 for both peaks
Theoretical Plates (N) > 2000 for both peaks
Relative Standard Deviation ≤ 2.0% for retention time and peak area (n=5)

Expected Results and Data Interpretation

Under the specified conditions, a baseline separation of the two verapamilic acid enantiomers should be achieved. The chromatogram will display two distinct, well-resolved Gaussian peaks. The resolution (Rs) is the critical parameter and is calculated to confirm the separation quality. A resolution value of 1.5 or greater indicates a complete separation at the baseline, which is essential for accurate quantification. Several studies on verapamil and its metabolites have demonstrated successful chiral separations on polysaccharide and other types of CSPs, often achieving excellent resolution.[3][11][12][13]

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC method for the enantiomeric separation of verapamilic acid. By explaining the rationale behind the selection of the chiral stationary phase and mobile phase components, this guide empowers researchers to not only replicate this method but also to troubleshoot and adapt it as needed. The detailed protocol and system suitability criteria ensure that the method can be validated and implemented with confidence for routine analysis in pharmaceutical development and quality control environments.

References

  • Brandšteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 395–404. Available at: [Link]

  • Sochor, J., et al. (2000). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Karlsson, A., & Pettersson, C. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43–49. Available at: [Link]

  • Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2091. Available at: [Link]

  • Aturki, Z., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4983. Available at: [Link]

  • Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Journal of Young Pharmacists, 5(1), 10-14. Available at: [Link]

  • YMC Co., Ltd. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. YMC America. Available at: [Link]

  • Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available at: [Link]

  • Cirilli, R., et al. (2021). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. Molecules, 26(6), 1747. Available at: [Link]

  • Toth, G., et al. (2011). Solvent Versatility of Immobilized Amylose and Cellulose-Based Chiral Stationary Phases in Enantioselective LC Separation. ResearchGate. Available at: [Link]

  • Cirilli, R., et al. (2021). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. IJPRA. Available at: [Link]

  • Lazarova, D., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(3), 131-136. Available at: [Link]

  • Reddy, G. S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 209-217. Available at: [Link]

  • Trajkovic-Jolevska, S., et al. (2004). HPLC method for determination of verapamil in human plasma after solid-phase extraction. CORE. Available at: [Link]

  • Daicel Corporation. (n.d.). Daicel Polysaccharide Stationary Phases. Chiral Technologies. Available at: [Link]

  • Al-kassas, R., et al. (2023). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]

  • Brandsteterova, E., et al. (1998). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. PubMed. Available at: [Link]

  • Phenomenex Inc. (n.d.). Lux™ Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]

  • REFLECT™. (n.d.). CHIRAL STATIONARY PHASES. REFLECT™. Available at: [Link]

  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]

  • Phenomenex Inc. (n.d.). Verapamil on Lux 5µm Cellulose-1 by SFC. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Available at: [Link]

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]

  • da Silva, P. F., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. Available at: [Link]

  • Phenomenex Inc. (n.d.). Lux™ Chiral LC Columns. Phenomenex. Available at: [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1. HPLC-MART. Available at: [Link]

  • Svidrnoch, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 4897–4916. Available at: [Link]

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Application of (S)-(-)-Verapamilic Acid in the Synthesis of Verapamil Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(-)-Verapamilic Acid

Verapamil, a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias, is administered as a racemic mixture. However, its pharmacological activity resides predominantly in the (S)-enantiomer, which is approximately 20 times more potent as a calcium channel blocker than its (R)-counterpart. This stereospecificity underscores the critical need for efficient asymmetric syntheses to access enantiomerically pure (S)-verapamil and its analogs for next-generation drug discovery and development.

This compound, chemically known as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, emerges as a pivotal chiral building block in this endeavor. Its pre-resolved stereocenter provides a direct and efficient entry point for the synthesis of a diverse array of verapamil analogs, bypassing the often challenging and less atom-economical resolution of the final product. This guide provides an in-depth exploration of the application of this compound in the synthesis of verapamil analogs, offering detailed protocols and expert insights for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Name (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
CAS Number 36622-24-9
Molecular Formula C₁₆H₂₁NO₄[1]
Molecular Weight 291.34 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity ≥98%[1]
Solubility Soluble in organic solvents such as DMF, DCM, THFGeneral knowledge

Synthetic Strategies: Pathways to Verapamil Analogs

Two primary synthetic strategies can be employed, starting from this compound, to generate a library of verapamil analogs. The choice of strategy depends on the desired final compound and the available chemical toolbox.

  • Strategy A: Amide Coupling followed by Reduction. This is a highly versatile route for creating analogs with diverse N-substituents. It involves an initial amide coupling of this compound with a desired primary or secondary amine, followed by the reduction of the newly formed amide to the corresponding tertiary amine.

  • Strategy B: Reduction of Carboxylic Acid followed by Amination. This route first reduces the carboxylic acid moiety to a primary alcohol. The alcohol is then converted into a suitable leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an appropriate amine to forge the final C-N bond.

These two strategies are visualized in the workflow diagram below.

G cluster_0 Core Starting Material cluster_1 Strategy A: Amide Coupling First cluster_2 Strategy B: Reduction First Verapamilic_Acid This compound Amide_Coupling Amide Coupling (with R1R2NH) Verapamilic_Acid->Amide_Coupling Acid_Reduction Carboxylic Acid Reduction (e.g., BH3-THF) Verapamilic_Acid->Acid_Reduction Amide_Intermediate Amide Intermediate Amide_Coupling->Amide_Intermediate Forms Amide Bond Amide_Reduction Amide Reduction (e.g., LiAlH4) Amide_Intermediate->Amide_Reduction Verapamil_Analog Verapamil Analog Amide_Reduction->Verapamil_Analog Reduces Amide to Amine Alcohol_Intermediate Alcohol Intermediate Acid_Reduction->Alcohol_Intermediate Forms Primary Alcohol Activation Alcohol Activation (e.g., TsCl, MsCl) Alcohol_Intermediate->Activation Activated_Intermediate Activated Intermediate (e.g., Tosylate) Activation->Activated_Intermediate Creates Leaving Group Amination Nucleophilic Substitution (with R1R2NH) Activated_Intermediate->Amination Amination->Verapamil_Analog Forms C-N Bond

Figure 1: Synthetic strategies for verapamil analogs.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of verapamil analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of a Verapamil Analog via Strategy A

This protocol details the synthesis of (S)-Verapamil itself, by coupling this compound with N-methylhomoveratrylamine, followed by reduction. This can be adapted for other amines to create a variety of analogs.

Step 1a: Amide Coupling

The coupling of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. For sterically hindered substrates like this compound, robust coupling reagents are recommended to ensure high yields.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • N-methylhomoveratrylamine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous MgSO₄

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU to the reaction mixture and stir for another 10 minutes at room temperature.

    • Add N-methylhomoveratrylamine to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Step 1b: Amide Reduction

The reduction of the tertiary amide to the corresponding tertiary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2]

  • Reagents and Materials:

    • Amide intermediate from Step 1a (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • 1M NaOH (aq)

    • Water

    • Anhydrous MgSO₄

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

  • Procedure:

    • Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in a round-bottom flask and cool to 0 °C in an ice bath.

    • Dissolve the amide intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1M NaOH solution, and then more water (Fieser work-up).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final (S)-verapamil analog.

Protocol 2: Synthesis of a Verapamil Analog via Strategy B

This protocol outlines the reduction of the carboxylic acid to an alcohol, which is a key intermediate for further functionalization.

Step 2a: Reduction of Carboxylic Acid to Alcohol

Borane complexes are excellent reagents for the selective reduction of carboxylic acids in the presence of other functional groups like nitriles.[3]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (2.0-3.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1M HCl (aq)

    • Ethyl acetate

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous MgSO₄

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

  • Procedure:

    • Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add the BH₃·THF solution dropwise to the stirred solution of the carboxylic acid.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

    • Add 1M HCl and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the (S)-alcohol intermediate.

The resulting alcohol can then be converted to a tosylate or mesylate and reacted with a desired amine to complete the synthesis of the verapamil analog.

Quality Control: Chiral Purity Analysis

Maintaining the stereochemical integrity of the chiral center is paramount. Therefore, it is essential to determine the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

  • Typical Chiral HPLC Conditions:

    • Column: A chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection, typically at a wavelength where the aromatic rings of the verapamil analog absorb strongly (e.g., 230 or 278 nm).

The specific conditions will need to be optimized for each new analog synthesized.

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for verapamil and related compounds.[4][5][6] The reducing agents used in these protocols, particularly LiAlH₄, are highly reactive and pyrophoric; they must be handled with extreme caution under anhydrous conditions and a nitrogen atmosphere.

Conclusion

This compound is a valuable and versatile chiral precursor for the synthesis of enantiomerically pure verapamil analogs. The synthetic strategies outlined in this guide, based on either initial amide coupling or carboxylic acid reduction, provide researchers with reliable and adaptable pathways to explore new chemical space around the verapamil scaffold. By leveraging this key intermediate, drug discovery programs can efficiently generate and evaluate novel calcium channel modulators with potentially improved therapeutic profiles.

References

  • Chiroscience Ltd. (1998). New intermediates for the preparation of verapamil derivates. WO 1998011061A1. Google Patents.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • Sabila, P. R., & Arnold, J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the left part of verapamil. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Cipla Limited. (2018). Process for the preparation of Verapamil hydrochloride. US 10144703B2. Google Patents.
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  • PubChem. (n.d.). 4-Cyano-4-(3,5-dimethoxyphenyl)hexanoic acid. Retrieved from [Link]

  • Cipla Limited. (2016). A process for the preparation of verapamil hydrochloride. WO 2016181292A1. Google Patents.
  • Bhatia, M. S., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists.
  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

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Topic: Large-scale Synthesis and Purification of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive technical guide for the large-scale synthesis and purification of (S)-(-)-Verapamilic Acid, a critical chiral intermediate in the production of (S)-Verapamil. The protocol details the synthesis of the racemic acid followed by an efficient, scalable chiral resolution process using diastereomeric salt crystallization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth explanations of the chemical principles and practical, field-proven methodologies for achieving high yield and high enantiomeric purity.

Introduction

Verapamil is a calcium channel blocker widely used for treating hypertension and cardiac arrhythmias. It is administered as a racemic mixture, but its enantiomers exhibit significantly different pharmacological activities. The (S)-enantiomer is approximately 20 times more potent as a calcium channel blocker than the (R)-enantiomer. Consequently, the development of stereoselective syntheses to produce enantiomerically pure (S)-Verapamil is of high pharmaceutical importance.

A key strategic intermediate in this synthesis is 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as Verapamilic Acid. Access to the pure (S)-(-)-enantiomer of this acid is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient (API). While various synthetic routes exist, a robust and scalable approach involves the synthesis of racemic Verapamilic Acid followed by a classical chiral resolution.[1] This method, particularly resolution via diastereomeric salt formation, remains a highly effective and economically viable strategy for industrial-scale production.[2][3]

This guide provides a detailed protocol for the synthesis of racemic Verapamilic Acid and its subsequent resolution to yield the desired (S)-(-)-enantiomer with high optical purity.

Part 1: Synthesis of Racemic Verapamilic Acid

The synthesis of racemic Verapamilic Acid is achieved through a two-step process involving an alkylation reaction followed by hydrolysis. The core of this synthesis is the formation of a quaternary carbon center.

Workflow for Synthesis of Racemic Verapamilic Acid

cluster_synthesis Synthesis of Racemic Verapamilic Acid A Step 1: Alkylation 3,4-Dimethoxyphenylacetonitrile + 1-Bromo-3-methylbutane B Intermediate: 2-(3,4-Dimethoxyphenyl)-4-methylpentanenitrile A->B  NaH, DMF C Step 2: Cyanoalkylation Intermediate + Ethyl 2-bromopropionate B->C  LDA, THF D Intermediate: Ethyl 2-(1-cyano-1-(3,4-dimethoxyphenyl)-3-methylbutyl)propanoate C->D E Step 3: Hydrolysis (Acid or Base Catalyzed) D->E  NaOH/EtOH, then H3O+ F Product: Racemic Verapamilic Acid E->F

Caption: Synthesis workflow for racemic Verapamilic Acid.

Protocol 1: Synthesis of Racemic Verapamilic Acid

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
3,4-Dimethoxyphenylacetonitrile93-17-4177.20
1-Bromo-2-chloroethane107-04-0143.42
Sodium Hydride (60% dispersion in oil)7646-69-724.00
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium Iodide7681-82-5149.89
2-Chloropropane75-29-678.54
Sodium Amide7782-92-539.01
Toluene108-88-392.14
Sulfuric Acid7664-93-998.08

Step-by-Step Procedure:

  • Preparation of 4-(3,4-Dimethoxyphenyl)butanenitrile:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, add 3,4-dimethoxyphenylacetonitrile dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Add a solution of 1-bromo-2-chloroethane and a catalytic amount of sodium iodide in THF.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture, quench carefully with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

  • Formation of the Quaternary Nitrile:

    • In a separate reactor, prepare a solution of sodium amide in anhydrous toluene.

    • To this suspension, add the 4-(3,4-dimethoxyphenyl)butanenitrile intermediate dissolved in toluene at room temperature.

    • Stir the mixture for 2 hours.

    • Add 2-chloropropane dropwise to the reaction mixture and heat to 50-60 °C for 8-10 hours.

    • Monitor the reaction for completion. Once complete, cool the mixture and quench with an aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the crude racemic 2-isopropyl-2-(3,4-dimethoxyphenyl)-4-chlorobutanenitrile.

  • Hydrolysis to Racemic Verapamilic Acid:

    • Treat the crude nitrile from the previous step with a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours to facilitate the hydrolysis of both the nitrile and the terminal chloro group to a carboxylic acid.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid precipitate is collected by filtration, washed thoroughly with water to remove excess acid, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system like toluene/heptane or by performing an acid-base extraction.[4]

Part 2: Chiral Resolution of this compound

The separation of enantiomers from a racemic mixture is a critical process known as resolution.[3] For carboxylic acids, the most common and scalable method is the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base.[5][6] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]

For Verapamilic Acid, α-methylbenzylamine has been demonstrated to be a highly effective resolving agent.[2] The reaction of racemic Verapamilic Acid with, for example, (S)-(-)-α-methylbenzylamine yields two diastereomeric salts: [(S)-acid·(S)-base] and [(R)-acid·(S)-base]. Due to their different spatial arrangements, one salt is typically less soluble in a chosen solvent and will preferentially crystallize.

Workflow for Chiral Resolution and Purification

cluster_purification Chiral Resolution & Purification A Step 1: Salt Formation Racemic Verapamilic Acid + (S)-(-)-α-Methylbenzylamine B Mixture of Diastereomeric Salts [(S)-acid·(S)-base] [(R)-acid·(S)-base] A->B  Methanol/Acetone C Step 2: Fractional Crystallization Isolate the less soluble salt B->C D Solid: (S,S) Diastereomeric Salt (Desired) C->D E Mother Liquor: Enriched in (R,S) Salt C->E F Step 3: Liberation of Free Acid Treat (S,S) salt with HCl D->F  Aqueous HCl G Final Product: This compound F->G  Filter & Dry H Byproduct: (S)-(-)-α-Methylbenzylamine HCl F->H  Aqueous Phase

Caption: Workflow for the resolution of this compound.

Protocol 2: Diastereomeric Salt Resolution and Purification

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
Racemic Verapamilic Acid(from Part 1)291.35
(S)-(-)-α-Methylbenzylamine2627-86-3121.18
Methanol67-56-132.04
Acetone67-64-158.08
Hydrochloric Acid (37%)7647-01-036.46

Step-by-Step Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic Verapamilic Acid in a suitable solvent, such as methanol or acetone, with gentle heating.[2]

    • In a separate vessel, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in the same solvent.

    • Slowly add the amine solution to the acid solution with continuous stirring. A precipitate will begin to form as the salts are generated.

    • Heat the resulting slurry to reflux to ensure complete dissolution and salt formation, then allow it to cool slowly to room temperature to initiate crystallization.

  • Fractional Crystallization:

    • The key to successful resolution is controlling the crystallization conditions to maximize the yield and purity of the desired diastereomer. The less soluble (S,S) salt is targeted for crystallization.[3]

    • Cool the mixture slowly to 0-5 °C and hold for several hours to maximize the precipitation of the less soluble diastereomeric salt.

    • Collect the solid crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble (R,S) diastereomer.

    • The enantiomeric purity of the crystallized salt should be checked by a suitable analytical method (e.g., Chiral HPLC after a small-scale acid liberation).

    • If the desired optical purity is not achieved, a recrystallization of the salt from the same or a different solvent system may be necessary.

  • Liberation of this compound:

    • Suspend the isolated, optically enriched diastereomeric salt in a mixture of water and an organic solvent like toluene or ethyl acetate.

    • Cool the suspension in an ice bath and slowly add dilute hydrochloric acid until the pH of the aqueous layer is approximately 1-2.[5] This protonates the carboxylate and breaks the salt.

    • Stir the two-phase mixture until all solids have dissolved. The this compound will move into the organic layer, while the protonated chiral amine ((S)-(-)-α-methylbenzylamine hydrochloride) will remain in the aqueous layer.

    • Separate the organic layer. Extract the aqueous layer again with the organic solvent to ensure complete recovery.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Final Purification and Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

    • For the highest purity, the product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Dry the final crystalline product under vacuum to a constant weight.

Part 3: Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, chemical purity, and enantiomeric excess of the final product.

Analytical Methods:

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to structure
Chemical Purity HPLC (Achiral)≥ 99.0%
Enantiomeric Excess (e.e.) Chiral HPLC≥ 99.5%
Optical Rotation PolarimetrySpecific rotation value in a defined solvent
Melting Point DSC or Melting Point ApparatusSharp, within a defined range
Residual Solvents GC-HSWithin ICH limits
Chiral HPLC Method for Enantiomeric Purity

The determination of enantiomeric excess is most reliably performed using Chiral HPLC.[8] While the specific conditions must be optimized, a method based on those used for Verapamil and its analogs provides a strong starting point.[9][10][11]

  • Column: A chiral stationary phase (CSP) is required. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) or protein-based columns (e.g., α₁-acid glycoprotein) are effective.[9][10]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane/isopropanol/trifluoroacetic acid. For reversed-phase, an acetonitrile/buffer system is common.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 278 nm).

  • Expected Result: The method should provide baseline separation of the (S)- and (R)-enantiomers, allowing for accurate integration of the peak areas to calculate the enantiomeric excess (% e.e.).

Conclusion

The protocols outlined in this guide describe a robust and scalable pathway for the synthesis of racemic Verapamilic Acid and its subsequent high-efficiency resolution. The use of classical diastereomeric salt crystallization with (S)-(-)-α-methylbenzylamine is a proven, cost-effective method for obtaining this compound with the high enantiomeric purity required for the synthesis of pharmaceutical-grade (S)-Verapamil. Adherence to the detailed steps and rigorous in-process analytical controls will ensure a reproducible and successful large-scale manufacturing process.

References

  • Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 340-342. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Diastereomeric recrystallization. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Pál, S., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23, 3134-3145. [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4902. [Link]

  • Google Patents. (2016).
  • Google Patents. (1998).
  • Google Patents. (2018).
  • Al-Saeed, M. S., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. (2014).
  • Justia Patents. (2018). Process for the preparation of Verapamil hydrochloride. [Link]

  • Kálai, T., et al. (2007). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Arkivoc, 2007(16), 186-200. [Link]

  • Sochor, J., et al. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 275-281. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Google Patents. (2018).
  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]

  • PubMed. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • PubMed. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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Introduction: The Critical Role of Purity in (S)-(-)-Verapamilic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of (S)-(-)-Verapamilic Acid Purity

This compound, a key chiral intermediate in the synthesis of the calcium channel blocker Verapamil, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Both chemical and enantiomeric purity are of paramount importance. Chemical impurities can introduce unwanted pharmacological effects or instability, while the presence of the unwanted (R)-(+)-enantiomer can lead to altered therapeutic outcomes or increased toxicity. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the quantification of this compound purity, designed for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSignificance for Analysis
Chemical Formula C₁₄H₂₁NO₃Provides the basis for molecular weight calculation and mass spectrometry.
Molecular Weight 251.32 g/mol Essential for accurate quantification and preparation of standard solutions.
Appearance White to off-white crystalline powderVisual inspection can be a preliminary indicator of gross impurities.
Solubility Soluble in methanol, ethanol, and acetonitrileDictates the choice of solvents for sample preparation and mobile phases in chromatography.
Chirality Contains a single chiral centerNecessitates the use of chiral-specific analytical techniques to determine enantiomeric purity.

II. Chromatographic Approaches for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of purity analysis for this compound, offering high resolution, sensitivity, and quantitative accuracy.

A. Reversed-Phase HPLC for Chemical Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the primary method for separating this compound from its potential process-related impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC due to its hydrophobicity, which provides excellent retention and separation of moderately polar compounds like Verapamilic Acid and its likely non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure the elution of compounds with a wide range of polarities. The buffer controls the pH and ionic strength, which can influence the retention and peak shape of ionizable compounds.

  • Detection: UV detection at a wavelength where Verapamilic Acid exhibits significant absorbance (e.g., 278 nm) is a robust and widely available method for quantification.

  • Instrumentation:

    • HPLC or UPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 278 nm

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (90:10 Mobile Phase A:B) to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution using the same diluent.

  • Data Analysis:

    • The purity of this compound is determined by the area percentage method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

B. Chiral HPLC for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical to ensure that the final API is not contaminated with the (R)-(+)-enantiomer. This is achieved using chiral chromatography, where the stationary phase is designed to interact differently with the two enantiomers, leading to their separation.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including those containing acidic functional groups like Verapamilic Acid.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is often used with polysaccharide-based CSPs. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is suitable for this analysis as well.

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 278 nm

  • Sample Preparation:

    • Standard Solution: Prepare a solution of racemic Verapamilic Acid in the mobile phase at a concentration of 0.5 mg/mL to confirm the elution order and resolution of the two enantiomers.

    • Sample Solution: Prepare the this compound sample to be tested in the mobile phase at a concentration of 0.5 mg/mL.

  • Data Analysis:

    • The enantiomeric purity is expressed as enantiomeric excess (% ee).

    • % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

III. Spectroscopic Techniques for Identity Confirmation

Spectroscopic methods are essential for confirming the chemical identity of this compound and for providing structural information about any potential impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, serve as a fingerprint for the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is a powerful tool for confirming the identity of the main component and for identifying unknown impurities, especially when coupled with a chromatographic separation technique (LC-MS).

C. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The presence of characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities can confirm the identity of this compound.

IV. Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Verapamilic Acid Purity Workflow start Sample of this compound identity Identity Confirmation (NMR, MS, IR) start->identity chemical_purity Chemical Purity Analysis (RP-HPLC) identity->chemical_purity pass_chem Chemical Purity > 99.5%? chemical_purity->pass_chem enantiomeric_purity Enantiomeric Purity Analysis (Chiral HPLC) pass_enant Enantiomeric Excess > 99.5%? enantiomeric_purity->pass_enant pass_chem->enantiomeric_purity Pass fail Further Purification / Investigation pass_chem->fail Fail final_report Final Purity Report pass_enant->final_report Pass pass_enant->fail Fail

Caption: Workflow for the comprehensive purity assessment of this compound.

V. Method Validation Considerations

To ensure the reliability of the analytical results, the described HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

VI. Conclusion

The analytical quantification of this compound purity is a multi-faceted process that requires a combination of chromatographic and spectroscopic techniques. The protocols and workflows detailed in this application note provide a robust framework for the accurate and reliable assessment of both chemical and enantiomeric purity. Adherence to these methodologies and proper method validation will ensure the quality and consistency of this compound, a critical starting material in the synthesis of Verapamil.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.

Application Notes & Protocols: (S)-(-)-Verapamilic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereocontrol a critical objective in synthetic design.[1] Chiral building blocks—enantiopure molecules that serve as starting materials—are foundational to this endeavor, allowing for the efficient and predictable construction of complex chiral targets.[][3][4]

(S)-(-)-Verapamilic Acid, chemically known as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a valuable chiral intermediate, most notably recognized for its role in the industrial synthesis of (S)-Verapamil, the more potent enantiomer of the widely used calcium channel blocker.[5][6] However, its utility extends beyond this single application. Possessing a stable quaternary stereocenter and a versatile carboxylic acid functional group, this compound serves as an excellent chiral scaffold for a variety of asymmetric transformations.

This guide provides an in-depth exploration of this compound's application as a chiral building block. We will detail its use in the synthesis of novel chiral amines and its function as a classical chiral resolving agent, complete with field-tested protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the first step toward its successful application.

PropertyValue
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Appearance White to off-white crystalline solid
Melting Point ~145-148 °C
Optical Rotation [α]²⁰/D ≈ -5.5° (c=1 in CHCl₃)
Solubility Soluble in methanol, chloroform, DMF, DMSO. Sparingly soluble in water.

Storage and Handling: this compound is a stable organic acid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases or oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Core Application: Synthesis of Chiral Amines via Amide Coupling and Reduction

One of the most powerful applications of this compound is its use as a chiral auxiliary to direct the synthesis of new chiral amines. The strategy involves coupling the acid with a target amine to form a diastereomeric amide, followed by reduction of the amide carbonyl to generate the final chiral amine product. The steric bulk of the chiral building block effectively shields one face of the intermediate, guiding the reduction to occur with high diastereoselectivity.

Experimental Workflow

The overall transformation follows a logical two-step sequence, which is robust and broadly applicable to a range of primary and secondary amines.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Diastereoselective Reduction A (S)-Verapamilic Acid + Target Amine (R-NH2) B Diastereomeric Amide A->B Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) C Chiral Amine Product B->C Reducing Agent (e.g., BH3-DMS, LiAlH4)

Caption: Workflow for chiral amine synthesis.

Protocol 1: Amide Coupling with a Primary Amine

This protocol describes a general procedure for the formation of an amide bond between this compound and a primary amine using HATU, a highly efficient coupling reagent known for minimizing side reactions like racemization.[7][8]

Causality Behind Choices:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high reactivity and low propensity for racemization, which is critical for maintaining the stereochemical integrity of the building block. It rapidly converts the carboxylic acid to a highly activated ester intermediate.[8]

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hexafluorophosphate counterion and the proton released from the carboxylic acid, driving the reaction to completion.

  • Solvent (DMF): Anhydrous Dimethylformamide is a polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the primary amine of interest (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure diastereomeric amide.

  • Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Diastereoselective Amide Reduction

This protocol details the reduction of the newly formed amide to the corresponding chiral amine using Borane Dimethyl Sulfide complex (BH₃·DMS).

Causality Behind Choices:

  • Reducing Agent (BH₃·DMS): Borane is a highly effective reagent for the reduction of tertiary amides.[5] It is generally milder and more selective than alternatives like LiAlH₄, preserving other functional groups such as the nitrile in the Verapamilic acid backbone.[9]

  • Solvent (THF): Anhydrous Tetrahydrofuran is the solvent of choice as it is inert to borane and effectively dissolves the amide substrate.

Step-by-Step Methodology:

  • Dissolve the purified diastereomeric amide (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add BH₃·DMS (2.0 M in THF, 3.0-4.0 equiv) dropwise via syringe. Caution: Gas evolution (H₂) may occur.

  • After the addition is complete, allow the reaction to warm to room temperature, then gently reflux for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amide.

  • Cool the reaction back to 0 °C and quench it carefully by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 2 M HCl solution and stir at room temperature for 1 hour to hydrolyze the borane-amine complex.

  • Basify the mixture with aqueous NaOH solution (e.g., 6 M) until pH > 12.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

  • Self-Validation: Determine the diastereomeric ratio and enantiomeric excess (if applicable, after cleavage from the auxiliary) using Chiral HPLC or SFC. Confirm the final structure by NMR and HRMS.

Application as a Chiral Resolving Agent

The acidic nature of this compound makes it an effective chiral resolving agent for racemic bases, particularly amines.[10] This classical technique relies on the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[11][12]

Resolution Workflow

The process involves salt formation, selective crystallization, and liberation of the desired enantiomerically enriched amine.

G A (R/S)-Amine (Racemate) + (S)-Verapamilic Acid In suitable solvent B Diastereomeric Salt Mixture (R)-Amine-(S)-Acid (S)-Amine-(S)-Acid In Solution A->B C Fractional Crystallization (Slow cooling or solvent evaporation) B->C D Less Soluble Salt Precipitates e.g., (R)-Amine-(S)-Acid C->D E More Soluble Salt Remains in Solution e.g., (S)-Amine-(S)-Acid C->E F Liberation of Free Amine Add Base (e.g., NaOH) D->F G Enantiomerically Enriched (R)-Amine F->G

Caption: Chiral resolution via diastereomeric salt formation.

Protocol 3: Resolution of a Racemic Amine

This protocol provides a general framework. The key to a successful resolution is the systematic screening of solvents to find conditions that maximize the solubility difference between the two diastereomeric salts.

Causality Behind Choices:

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (0.5 equiv) is a common strategy to ensure that the salt that crystallizes is of high diastereomeric purity.

  • Solvent Screening: The choice of solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) is the most critical variable. The differential crystal lattice energies of the diastereomeric salts will manifest as different solubilities in various solvents. This step is empirical and requires screening.

Step-by-Step Methodology:

  • In a flask, dissolve the racemic amine (1.0 equiv) in a minimal amount of a heated screening solvent (e.g., ethanol).

  • In a separate flask, dissolve this compound (0.5 equiv) in the same heated solvent.

  • Slowly add the acid solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Validation Checkpoint: Observe for the formation of crystals. If no crystals form, try concentrating the solution or adding an anti-solvent (e.g., hexane). If an oil forms, re-dissolve and try a different solvent.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This is the first crop of diastereomerically enriched salt.

  • To liberate the free amine, dissolve the crystalline salt in water and add 2 M NaOH solution until the pH is strongly basic (pH > 12).

  • Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Self-Validation: Determine the enantiomeric excess (e.e.) of the recovered amine using Chiral HPLC or by preparing a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis. The mother liquor can also be processed to recover the other enantiomer.

References

  • Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 340-343. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]

  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Google Patents. (1998).
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Costache, A. D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4843. [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Summary for CID 2520. [Link]

  • Davies, S. G., & Fletcher, A. M. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Organic Chemistry, 9(1), 31-48. [Link]

  • Kálai, T., et al. (2009). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry Letters, 19(9), 2499-2502. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jamali, H., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil Hydrochloride. PubChem Compound Summary for CID 62969. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (Eds.). (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH. [Link]

  • Al-Ghazawi, M., et al. (2023). Development of Verapamil Hydrochloride-loaded Biopolymer-based Composite Electrospun Nanofibrous Mats: In vivo Evaluation of Enhanced Burn Wound Healing without Scar Formation. International Journal of Nanomedicine, 18, 2185-2204. [Link]

  • Christensen, J. M., et al. (1991). Verapamil sustained release: New formulation and convolution. Journal of Pharmaceutical Sciences, 80(8), 743-747. [Link]

  • Vijayabaskar, S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195. [Link]

  • de Oliveira, M. A., et al. (2021). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 26(11), 3326. [Link]

Sources

Step-by-step guide to the synthesis of (S)-Verapamil from (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the stereoselective synthesis of (S)-Verapamil, a potent calcium channel blocker, starting from the chiral precursor (S)-(-)-Verapamilic Acid. Verapamil is clinically administered as a racemate, but the (S)-enantiomer is known to be approximately 20 times more potent in its therapeutic action than the (R)-enantiomer.[1] This guide is intended for researchers, chemists, and professionals in drug development and process chemistry. The synthesis proceeds through a robust two-step sequence involving a sterically demanding amide coupling followed by a chemoselective reduction of the resulting tertiary amide, preserving the integrity of the crucial quaternary stereocenter. We provide detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and high fidelity.

Introduction: The Rationale for Enantioselective Synthesis

Verapamil is a cornerstone therapeutic for managing hypertension, angina pectoris, and cardiac arrhythmias.[1] Its mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and reduced cardiac contractility.[1] The pharmacological activity resides predominantly in the (S)-enantiomer. Consequently, the development of scalable and stereochemically precise synthetic routes to access enantiopure (S)-Verapamil is of significant academic and industrial interest.

The synthetic strategy detailed herein commences with enantiopure (S)-(-)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as this compound. This starting material possesses the required quaternary chiral center, which is the most challenging structural feature to construct. A key advantage of this approach is that it avoids a late-stage chiral resolution of verapamil itself, leading to better atom economy. The synthesis hinges on two critical transformations:

  • Amide Bond Formation: Coupling of the sterically hindered carboxylic acid with a secondary amine, N-methylhomoveratrylamine.

  • Chemoselective Amide Reduction: Reduction of the tertiary amide to the corresponding amine without affecting the nitrile functionality.

This guide will elaborate on field-proven protocols for each step, emphasizing the chemical principles that govern reagent selection and reaction conditions to achieve high yield and enantiomeric purity.

Overall Synthetic Scheme

The conversion of this compound to (S)-Verapamil is illustrated below. The process is designed to be efficient and scalable, ensuring the stereochemical integrity of the chiral center is maintained throughout the sequence.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Amide Reduction Start This compound Amide (S)-N-(2-(3,4-dimethoxyphenyl)ethyl)-4-cyano- 4-(3,4-dimethoxyphenyl)-N,5-dimethylhexanamide (Amide Intermediate) Start->Amide N-methylhomoveratrylamine, Coupling Agent (HATU), DIPEA, DCM, 0°C to RT Product (S)-Verapamil Amide->Product Borane Dimethyl Sulfide (BH3·SMe2), THF, 0°C to 65°C

Caption: Overall synthetic route from this compound to (S)-Verapamil.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the success of these reactions.

ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₁₈H₂₃NO₄317.38Commercially AvailableEnsure high enantiomeric purity (>99% ee)
N-methylhomoveratrylamineC₁₁H₁₇NO₂195.26Commercially AvailableStore under inert atmosphere
HATUC₁₀H₁₅F₆N₆OP380.23Commercially AvailablePeptide coupling agent
DIPEAC₈H₁₉N129.24Commercially AvailableDistill from CaH₂ before use
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous, <50 ppm H₂O
Borane dimethyl sulfide complexC₂H₉BS75.97Commercially Available10 M in THF, handle under N₂
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous, <50 ppm H₂O
Methanol (MeOH)CH₃OH32.04Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
HexanesC₆H₁₄86.18Commercially AvailableACS Grade
Hydrochloric Acid (HCl)HCl36.46Commercially Available2 M solution in Et₂O

Detailed Experimental Protocols

Protocol 1: Synthesis of Amide Intermediate

This step involves the coupling of this compound and N-methylhomoveratrylamine. Due to the steric hindrance around the carboxylic acid's quaternary center, standard coupling reagents like EDC/HOBt can be sluggish.[2][3] The use of a more potent uronium-based coupling agent such as HATU is recommended to drive the reaction to completion under mild conditions.

Workflow Diagram:

Amide_Coupling cluster_procedure Amide Coupling Procedure A Dissolve (S)-Verapamilic Acid & N-methylhomoveratrylamine in anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add DIPEA, followed by HATU B->C D Warm to RT, Stir for 12-16 h C->D E Aqueous Work-up (Wash with 1M HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄), Concentrate E->F G Purify via Column Chromatography F->G H Characterize Amide (NMR, MS) G->H

Caption: Step-by-step workflow for the amide coupling reaction.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 5.00 g, 15.75 mmol) and anhydrous dichloromethane (DCM, 0.2 M, ~80 mL).

  • Stir the solution until the acid is fully dissolved, then add N-methylhomoveratrylamine (1.1 eq, 3.38 g, 17.33 mmol).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 8.25 mL, 47.25 mmol) dropwise to the stirred solution.

  • In a separate flask, dissolve HATU (1.2 eq, 7.19 g, 18.90 mmol) in a minimal amount of anhydrous DCM (~20 mL) and add this solution portion-wise to the reaction mixture at 0 °C over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure amide intermediate as a viscous oil.

    • Expected Yield: 85-95%.

Protocol 2: Chemoselective Reduction to (S)-Verapamil

The reduction of the tertiary amide to the final amine product requires a reagent that is selective for the amide carbonyl over the nitrile group. While strong hydrides like LiAlH₄ can be used, borane reagents are often preferred for their milder nature and higher chemoselectivity in such cases.[4] Borane dimethyl sulfide (BH₃·SMe₂) is an excellent choice for this transformation. The mechanism involves the formation of an amine-borane complex which must be hydrolyzed during work-up to release the free amine.[5]

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amide intermediate (1.0 eq, e.g., 7.00 g, 14.18 mmol) and anhydrous tetrahydrofuran (THF, 0.2 M, ~70 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add borane dimethyl sulfide complex (10 M solution in THF, 3.0 eq, 4.25 mL, 42.54 mmol) dropwise via syringe over 30 minutes. Caution: Hydrogen gas evolution may occur.

  • After the addition, remove the ice bath, and slowly heat the reaction mixture to reflux (approx. 65-70 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction carefully by the slow, dropwise addition of anhydrous methanol (MeOH, ~20 mL) until gas evolution ceases. This step destroys excess borane and begins to break down the amine-borane complex.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 6 M aqueous HCl (~30 mL) dropwise and heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the amine-borane complex.

  • Cool the mixture to room temperature and basify to pH > 12 by the slow addition of 6 M aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-Verapamil base by flash column chromatography (silica gel, eluting with DCM/MeOH/NH₄OH, e.g., 95:4.5:0.5) to yield the product as a pale yellow, viscous oil.

    • Expected Yield: 80-90%.

Characterization and Quality Control

Structural Confirmation

The structure of the final product should be confirmed using standard spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and disappearance of the amide carbonyl signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of (S)-Verapamil (C₂₇H₃₈N₂O₄, M.W. = 454.61 g/mol ).

Enantiomeric Purity Analysis

It is critical to verify that no racemization occurred at the quaternary stereocenter. This is achieved using chiral High-Performance Liquid Chromatography (HPLC).

ParameterCondition
Column Chiralpak AD-H or equivalent amylose-based CSP
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Expected Result >99% ee for the (S)-enantiomer

A validated chiral HPLC method is essential for quantifying the enantiomeric excess (ee) of the final product.[4][6][7]

Conclusion

The synthetic route described provides a reliable and high-yielding pathway to enantiomerically pure (S)-Verapamil from this compound. The judicious choice of a powerful coupling agent for the sterically demanding amidation and a chemoselective reducing agent for the amide reduction are key to the success of this synthesis. By following the detailed protocols and paying close attention to anhydrous conditions and procedural details, researchers can confidently produce high-purity (S)-Verapamil for further study and development.

References

  • Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]

  • Al-Saeed, F. A., Al-Tamimi, A. M., El-Tohamy, M. F., & Al-Subaie, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3349. [Link]

  • Dahl, G., Uggerud, E., & Törnroos, K. W. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492. [Link]

  • Al-Tamimi, A. M. (2021). Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma. ResearchGate. [Link]

  • Brandsteterová, E., & Wainer, I. W. (1999). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma, 46(4), 207-211. [Link]

  • Dahl, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Sali, V., et al. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal, 24(35), 8759-8763. [Link]

  • Brandsteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 395-404. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1846-1849. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152632. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Brown, H. C., et al. (1981). Improved Procedure for Borane-Dimethyl Sulfide Reduction of Tertiary and Secondary Amides in the Presence of Boron Trifluoride Etherate. Semantic Scholar. [Link]

  • Chemistry Stack Exchange. (2019). What is the balanced equation of BH3/THF with an amide to form an amine?. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Borane & Borane Complexes. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • U.S. Patent No. 10,144,703 B2. (2018).
  • Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS). [Link]

  • Kumar, A., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica, 80(3), 627–642. [Link]

  • ResearchGate. (2019). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. [Link]

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Application Note: Chiral Capillary Electrophoresis for the Analysis of Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Important Note for the Reader: This application note details the chiral separation of verapamil enantiomers. Extensive literature searches did not yield specific methods for the chiral analysis of verapamilic acid. It is presumed that the interest lies in the parent compound, verapamil, for which numerous robust chiral capillary electrophoresis (CE) methods have been developed and validated.

Introduction: The Significance of Chiral Separation for Verapamil

Verapamil is a calcium channel blocker widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. It is a chiral compound, administered as a racemic mixture of its two enantiomers, (R)-verapamil and (S)-verapamil.[1][2] Despite their identical chemical structure, these enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. The (S)-enantiomer is known to be a more potent L-type calcium channel blocker, while the (R)-enantiomer has a longer plasma half-life.[3] Consequently, the ability to resolve and quantify the individual enantiomers is crucial in pharmaceutical development, quality control, and clinical studies to understand the stereoselective metabolism and therapeutic effects of the drug.[4]

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, low sample and reagent consumption, and the ease of method development.[1] This application note provides a detailed protocol for the enantioseparation of verapamil using chiral capillary electrophoresis with cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in CE is typically achieved by introducing a chiral selector into the background electrolyte (BGE).[1] The chiral selector, often a cyclodextrin, forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to a difference in the electrophoretic mobility of the enantiomers, enabling their separation. The general workflow for this process is illustrated below.

Chiral_CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) CS_Add Add Chiral Selector (e.g., TM-β-CD) to BGE BGE_Prep->CS_Add Cap_Cond Capillary Conditioning CS_Add->Cap_Cond Sample_Prep Prepare Verapamil Sample Solution Injection Inject Sample Sample_Prep->Injection Cap_Cond->Injection Separation Apply Voltage & Perform Electrophoresis Injection->Separation Detection Detect Separated Enantiomers (UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Enantiomers Integration->Quantification Report Generate Report Quantification->Report

Figure 1: General workflow for the chiral CE analysis of verapamil.

Cyclodextrins (CDs) are cyclic oligosaccharides that are widely used as chiral selectors in CE. Their toroidal structure, with a hydrophobic inner cavity and a hydrophilic exterior, allows them to form inclusion complexes with a variety of molecules.[5] For the separation of verapamil enantiomers, derivatized cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), have proven to be particularly effective.[1] The chiral recognition mechanism involves the differential interaction of the verapamil enantiomers with the chiral environment of the cyclodextrin cavity.

Experimental Protocol

This protocol is based on optimized conditions reported in the literature for the chiral separation of verapamil.[1]

Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a UV detector (e.g., Agilent 1600 CE system with a diode array detector).[1]

  • Fused-Silica Capillary: 30 cm total length (22 cm effective length) x 50 µm internal diameter.[1]

  • Reagents:

    • Verapamil hydrochloride (racemic mixture)

    • Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD)

    • Sodium phosphate monobasic

    • Sodium phosphate dibasic

    • Phosphoric acid

    • Sodium hydroxide

    • Methanol

    • Deionized water

Preparation of Solutions
  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 5.0, containing 21 mM TM-β-CD.

    • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.

    • Adjust the pH to 5.0 using phosphoric acid or sodium hydroxide.

    • Dissolve the required amount of TM-β-CD in the phosphate buffer to achieve a final concentration of 21 mM.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Solution: 0.15 mg/mL racemic verapamil hydrochloride.

    • Dissolve an appropriate amount of racemic verapamil hydrochloride in deionized water to obtain a stock solution.

    • Dilute the stock solution with deionized water to a final concentration of 0.15 mg/mL.

Capillary Conditioning
  • Flush the new capillary with 1 M sodium hydroxide for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with the BGE for 15 minutes.

  • Between runs, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then with the BGE for 5 minutes.

Electrophoretic Conditions

The following table summarizes the optimized electrophoretic conditions for the chiral separation of verapamil enantiomers.

ParameterValue
Capillary Fused silica, 30 cm x 50 µm i.d.
Background Electrolyte 50 mM phosphate buffer (pH 5.0)
Chiral Selector 21 mM TM-β-CD
Voltage 20 kV
Temperature 15 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection UV at 230 nm
Data Analysis

The migration times and peak areas of the two enantiomers are used for identification and quantification. The resolution (Rs) between the enantiomer peaks should be calculated to assess the quality of the separation. A resolution of 1.5 or greater indicates baseline separation.[1] The migration order for verapamil enantiomers under these conditions is typically (R)-verapamil followed by (S)-verapamil.[1][2]

Method Performance and Validation

The described chiral CE method has been validated for its analytical performance, demonstrating its suitability for the intended application.[1] Key validation parameters are summarized in the table below.

ParameterTypical Performance
Analysis Time Approximately 4 minutes
Resolution (Rs) ≥ 1.5
Linearity Demonstrated over a relevant concentration range
Precision (RSD%) Intra-day and inter-day precision typically < 5%
Accuracy Good recovery rates, often within 95-105%
Limit of Quantification In the low ng/mL range, depending on the system

Troubleshooting

IssuePossible CauseSuggested Solution
Poor or no separation Incorrect BGE pH or chiral selector concentration.Verify the pH of the BGE and prepare a fresh solution. Optimize the TM-β-CD concentration.
Capillary deactivation.Perform a thorough capillary conditioning cycle.
Unstable migration times Fluctuation in temperature or voltage.Ensure the capillary temperature is stable. Check the power supply and electrical connections.
Changes in BGE composition due to electrolysis.Replenish the BGE in the vials after a set number of runs.
Broad peaks Sample overload.Reduce the sample concentration or injection time.
Mismatch between sample matrix and BGE.Dissolve the sample in a solution with a conductivity lower than the BGE.

Conclusion

Chiral capillary electrophoresis is a highly effective and efficient method for the enantioseparation of verapamil. The use of cyclodextrins, particularly TM-β-CD, as a chiral selector in the background electrolyte provides excellent resolution and short analysis times. The protocol detailed in this application note is robust, reproducible, and can be readily implemented in research and quality control laboratories for the stereoselective analysis of verapamil.

References

  • Molecules. 2021; 26(21):6739. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. 1994; 654(1):121-7. Stereoselective determination of verapamil and norverapamil by capillary electrophoresis. [Link]

  • ResearchGate. Chiral separation of verapamil and some of its metabolites by HPLC and CE. [Link]

  • Yao Xue Xue Bao. 1998; 33(7):517-22. [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. [Link]

  • ResearchGate. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. [Link]

  • Journal of Chromatographic Science. 2020; 58(10):935-941. Determination of Verapamil Hydrochloride and Norverapamil Hydrochloride in Rat Plasma by Capillary Electrophoresis With End-Column Electrochemiluminescence Detection and Their Pharmacokinetics Study. [Link]

  • Journal of Chromatography A. 2001; 917(1-2):299-307. Chiral capillary electrophoretic analysis of verapamil metabolism by cytochrome P450 3A4. [Link]

  • Molecules. 2021; 26(7):2091. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Journal of Chromatography A. 2000; 875(1-2):447-53. Enantioselective binding analysis of verapamil to plasma lipoproteins by capillary electrophoresis-frontal analysis. [Link]

  • Acta Poloniae Pharmaceutica. 2013; 70(1):3-12. STEREOSELECTIVE CZE METHOD FOR ANALYSIS OF VERAPAMIL AND NORVERAPAMIL IN HUMAN PLASMA. [Link]

  • Molecules. 2020; 25(18):4268. Enantioselective Study on the Biodegradation of Verapamil and Cytalopram by Chiral Capillary Electrophoresis. [Link]

  • RSC Advances. 2022; 12(42):27293-27311. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Molecules. 2021; 26(7):2091. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Farmacia. 2012; 60(5):648-659. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. [Link]

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Application Notes and Protocols for the Solid-Phase Extraction of Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Verapamilic Acid

Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its therapeutic efficacy and safety are closely linked to its metabolism, which is extensive and complex.[1] One of the key metabolites formed via oxidative deamination is verapamilic acid. Accurate quantification of verapamilic acid in biological matrices, such as plasma and urine, is crucial for comprehensive pharmacokinetic and toxicological studies.

However, the inherent complexity of these biological samples presents a significant analytical challenge. Endogenous components like proteins, phospholipids, and salts can interfere with analysis, suppress instrument signals, and reduce column lifetime. Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from the sample matrix.[]

This guide provides an in-depth exploration of two robust SPE methodologies for the efficient isolation of verapamilic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, grounding our protocols in the physicochemical properties of the analyte and the principles of modern sorbent chemistry.

Analyte Profile: Verapamilic Acid

A thorough understanding of the analyte's chemical properties is the cornerstone of logical and effective SPE method development.

  • Structure: Verapamilic acid retains the core dimethoxyphenyl group of the parent drug but features a terminal carboxylic acid functional group.

  • Ionization Behavior (pKa): As an amphoteric molecule, verapamilic acid has two key ionizable centers:

    • Carboxylic Acid (Acidic pKa): The carboxylic acid group is weakly acidic. In-silico prediction (ACD/Labs Percepta) estimates its pKa to be approximately 4.8 . At a pH greater than 4.8, this group will be deprotonated and carry a negative charge (-COO⁻).

    • Tertiary Amine (Basic pKa): The tertiary amine group is basic, with a predicted pKa of approximately 8.9 , similar to its parent compound, verapamil.[3] At a pH less than 8.9, this group will be protonated and carry a positive charge (-NH⁺-).

  • Lipophilicity (log P): The predicted octanol-water partition coefficient (log P) for verapamilic acid is approximately 2.5 . The presence of the polar carboxylic acid group makes it significantly less lipophilic than verapamil (log P ≈ 3.8).[3]

This dual ionic nature and moderate lipophilicity are the key handles we will exploit for selective extraction.

Method 1: Mixed-Mode Anion Exchange (MAX) SPE

This method is the most selective approach, leveraging two distinct retention mechanisms—anion exchange and reversed-phase—to achieve superior cleanup. Mixed-mode sorbents provide cleaner extracts compared to single-mode sorbents by allowing for more rigorous and specific wash steps.[4] We will utilize a polymeric mixed-mode strong anion exchange sorbent, such as Waters Oasis MAX or Phenomenex Strata-X-A.[5]

Causality and Mechanism

The strategy is to manipulate the pH of the sample and solvents to control the ionization state of verapamilic acid.

  • Load Step (pH ≈ 6.5-7.5): At a pH well above its acidic pKa (~4.8) and below its basic pKa (~8.9), verapamilic acid exists predominantly as a zwitterion, but the negatively charged carboxylate group is available for strong interaction with the positively charged quaternary amine functional group of the anion exchange sorbent. The molecule will also engage in secondary hydrophobic interactions with the polymeric backbone of the sorbent.[5]

  • Wash Steps: A multi-step wash sequence is employed to remove interferences.

    • An aqueous, pH-neutral wash removes highly polar, non-retained matrix components.

    • An organic wash (e.g., with methanol) disrupts weak hydrophobic interactions, removing lipids and other nonpolar interferences that are not ionically bound to the sorbent. Basic and neutral compounds will be washed away.

  • Elution Step (Acidic pH): The final elution uses an acidic organic solvent (e.g., methanol with formic acid). The low pH neutralizes the carboxylate group (-COO⁻ to -COOH), breaking the primary ionic retention mechanism.[1] This allows the now-neutral analyte to be released from the sorbent and eluted.

Experimental Workflow Diagram: Mixed-Mode Anion Exchange

SPE_Workflow_MAX cluster_prep Sample Pre-treatment cluster_spe SPE Protocol (Oasis MAX / Strata-X-A) cluster_post Post-Elution PREP Plasma/Urine Sample (e.g., 1 mL) DILUTE Dilute 1:1 with 4% H3PO4 in H2O PREP->DILUTE VORTEX Vortex to mix DILUTE->VORTEX CONDITION 1. Condition 1 mL Methanol VORTEX->CONDITION EQUILIBRATE 2. Equilibrate 1 mL Water CONDITION->EQUILIBRATE LOAD 3. Load Pre-treated Sample EQUILIBRATE->LOAD WASH1 4. Wash 1 1 mL 5% NH4OH in H2O LOAD->WASH1 LOAD_edge Analyte binds by anion exchange & reversed-phase mechanisms WASH2 5. Wash 2 1 mL Methanol WASH1->WASH2 ELUTE 6. Elute 1 mL 2% Formic Acid in Methanol WASH2->ELUTE WASH2_edge Removes neutral & basic interferences DRY Evaporate to Dryness ELUTE->DRY ELUTE_edge Neutralizes analyte, disrupting ionic retention for elution RECONSTITUTE Reconstitute in Mobile Phase DRY->RECONSTITUTE ANALYSIS LC-MS/MS Analysis RECONSTITUTE->ANALYSIS

Caption: Workflow for Mixed-Mode Anion Exchange SPE.

Detailed Protocol: Mixed-Mode Anion Exchange (MAX)

Materials:

  • SPE Cartridge: e.g., Waters Oasis MAX (30 mg, 1 mL), Phenomenex Strata-X-A (30 mg, 1 mL)[5]

  • Plasma or Urine Sample

  • Reagents: Methanol (LC-MS grade), Deionized Water, Phosphoric Acid (85%), Ammonium Hydroxide, Formic Acid.

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add 1 mL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is ionized.

    • Centrifuge at >3000 x g for 10 minutes to pellet precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Step 1 (Polar Interferences):

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This removes strongly acidic interferences.

  • Wash Step 2 (Non-polar & Basic Interferences):

    • Wash the cartridge with 1 mL of methanol. This step removes hydrophobically bound interferences like lipids, as well as neutral and basic compounds.

  • Elution:

    • Elute verapamilic acid with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic modifier neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Method 2: Hydrophilic-Lipophilic Balanced (HLB) Reversed-Phase SPE

This method utilizes a universal polymeric reversed-phase sorbent that is effective for a wide range of analytes, from polar to non-polar. Sorbents like Waters Oasis HLB or Agilent Bond Elut HLB are made from a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), providing balanced retention.[5] This approach is often simpler and a good starting point for method development.

Causality and Mechanism

This protocol relies primarily on hydrophobic (reversed-phase) interactions, with pH manipulation used to maximize analyte retention and achieve selective elution.

  • Load Step (Acidic pH): The sample is acidified to a pH at least 2 units below the analyte's acidic pKa (~4.8). At pH < 2.8, the carboxylic acid group is fully protonated (-COOH) and neutral. This suppression of ionization maximizes the molecule's hydrophobicity, leading to strong retention on the non-polar sorbent.

  • Wash Step: A wash with a weak organic solvent (e.g., water/methanol mixture) is used to remove polar interferences without prematurely eluting the moderately non-polar analyte.

  • Elution Step: Elution is achieved with a strong, non-polar organic solvent like methanol or acetonitrile. This solvent disrupts the hydrophobic interactions between the analyte and the sorbent, leading to its release.

Experimental Workflow Diagram: HLB Reversed-Phase SPE

SPE_Workflow_HLB cluster_prep Sample Pre-treatment cluster_spe SPE Protocol (Oasis HLB / Bond Elut HLB) cluster_post Post-Elution PREP Plasma/Urine Sample (e.g., 1 mL) ACIDIFY Acidify with 2% H3PO4 to pH ~2.5 PREP->ACIDIFY VORTEX Vortex to mix ACIDIFY->VORTEX CONDITION 1. Condition 1 mL Methanol VORTEX->CONDITION EQUILIBRATE 2. Equilibrate 1 mL Water CONDITION->EQUILIBRATE LOAD 3. Load Acidified Sample EQUILIBRATE->LOAD WASH 4. Wash 1 mL 5% Methanol in Water LOAD->WASH LOAD_edge Analyte is neutralized to maximize hydrophobic retention ELUTE 5. Elute 1 mL Methanol WASH->ELUTE WASH_edge Removes polar interferences DRY Evaporate to Dryness ELUTE->DRY ELUTE_edge Strong organic solvent disrupts hydrophobic interactions RECONSTITUTE Reconstitute in Mobile Phase DRY->RECONSTITUTE ANALYSIS LC-MS/MS Analysis RECONSTITUTE->ANALYSIS

Caption: Workflow for HLB Reversed-Phase SPE.

Detailed Protocol: Hydrophilic-Lipophilic Balanced (HLB) SPE

Materials:

  • SPE Cartridge: e.g., Waters Oasis HLB (30 mg, 1 mL), Agilent Bond Elut HLB (30 mg, 1 mL)[5]

  • Plasma or Urine Sample

  • Reagents: Methanol (LC-MS grade), Deionized Water, Phosphoric Acid (85%).

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add 20 µL of 85% phosphoric acid to adjust the pH to approximately 2.5.

    • Vortex for 10 seconds.

    • If using plasma, centrifuge at >3000 x g for 10 minutes to pellet precipitated proteins. Use the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the acidified sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water. This will remove salts and other highly polar endogenous interferences.

  • Elution:

    • Elute verapamilic acid with 1 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Method Comparison and Performance

ParameterMethod 1: Mixed-Mode Anion Exchange (MAX)Method 2: HLB Reversed-PhaseRationale & Insights
Primary Retention Anion Exchange & Reversed-PhaseReversed-Phase (Hydrophobic)MAX offers dual retention for higher selectivity. HLB is more universal.
Selectivity High to Very High Moderate to High The ionic binding of MAX allows for aggressive organic washes, resulting in exceptionally clean extracts.[4]
Analyte State (Load) Ionized (Anionic)Neutral (Protonated)pH manipulation is key. Incorrect pH at the load step is a primary cause of low recovery.
Typical Recovery > 90%> 90%Both methods can achieve excellent recoveries when optimized.
Method Robustness HighVery HighPolymeric sorbents are robust and not prone to drying out, unlike silica-based phases.
Best For Complex matrices (e.g., plasma, whole blood), targeted analysis requiring lowest detection limits.General screening, simpler matrices (e.g., urine), good starting point for method development.

Conclusion and Best Practices

Both Mixed-Mode Anion Exchange and HLB Reversed-Phase SPE provide effective and robust methods for the isolation of verapamilic acid from biological fluids. The choice between them depends on the specific requirements of the assay.

  • For assays demanding the highest sensitivity and selectivity, especially in complex matrices like plasma, the Mixed-Mode Anion Exchange (MAX) method is superior due to its orthogonal retention mechanisms that permit more rigorous cleanup.

  • For general-purpose applications, rapid method development, or when analyzing a suite of compounds with varying properties, the HLB Reversed-Phase method offers a simpler, more universal, and highly effective starting point.

Regardless of the chosen method, adherence to best practices such as ensuring proper pH adjustment, avoiding sorbent drying before sample loading, and maintaining consistent, slow flow rates will ensure the highest recovery and reproducibility.

References

  • Cheng, Y. F., Neue, U. D., & Bean, L. (1998). Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate. Journal of Chromatography A, 828(1-2), 273–281. [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage. [Link]

  • Mutlib, A. E., & Nelson, W. L. (1990). Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS n and LC-NMR. Xenobiotica, 20(5), 451–471.
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. [Link]

  • Mankjeer, S., et al. (2003). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Molecular Imaging and Biology, 5(6), 377–383.
  • Waters Corporation. (n.d.). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Spectroscopy Online. [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]

  • Agilent Technologies. (n.d.). Bond Elut HLB | SPE Sorbent. Agilent. [Link]

  • Waters Corporation. (n.d.). Oasis Sample Preparation Products. Waters. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(-)-Verapamilic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this critical chiral intermediate. Drawing from established protocols and field experience, this document will address common challenges encountered during the synthesis of the racemic acid and its subsequent chiral resolution.

I. Overview of the Synthetic Strategy

The synthesis of this compound, a key precursor to the calcium channel blocker Verapamil, typically involves a two-stage process:

  • Synthesis of Racemic Verapamilic Acid: The initial step is the creation of the racemic mixture of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.

  • Chiral Resolution: The racemic mixture is then separated into its constituent enantiomers to isolate the desired (S)-enantiomer.

This guide will provide detailed protocols and troubleshooting for each of these critical stages.

II. Synthesis of Racemic Verapamilic Acid: Protocol and Troubleshooting

The synthesis of racemic verapamilic acid is a foundational step where yield and purity can be significantly impacted by reaction conditions and the presence of impurities.

Experimental Protocol: Synthesis of Racemic Verapamilic Acid

A common and scalable route to racemic verapamilic acid involves the alkylation of a substituted acetonitrile derivative.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sodium amide (NaNH₂) or other strong base

  • 1-Chloro-3-methylbutane

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium amide in anhydrous toluene. While stirring under a nitrogen atmosphere, slowly add a solution of 3,4-dimethoxyphenylacetonitrile in toluene.

  • Alkylation: To the resulting anion, add 1-chloro-3-methylbutane dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and wash with brine. The nitrile is then hydrolyzed to the carboxylic acid using a strong acid, such as concentrated HCl, under reflux.

  • Isolation and Purification: After hydrolysis, the racemic verapamilic acid will precipitate upon cooling. Collect the crude product by filtration. The crude acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.[1]

Troubleshooting Guide: Synthesis of Racemic Verapamilic Acid
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Racemic Acid 1. Incomplete deprotonation of the acetonitrile. 2. Side reactions, such as self-condensation of the acetonitrile or elimination of the alkyl halide. 3. Incomplete hydrolysis of the nitrile.1. Ensure the use of a sufficiently strong and fresh base. The reaction should be carried out under strictly anhydrous conditions. 2. Control the reaction temperature during the addition of the alkyl halide. Slow, dropwise addition is crucial. 3. Extend the hydrolysis time and ensure a sufficient concentration of the acid. Monitor the disappearance of the nitrile by IR spectroscopy or TLC.
Formation of Impurities 1. Dimerization: The formation of a dimeric byproduct can occur, especially with excess base.[2] 2. O-desmethyl and N-desmethyl derivatives: These can arise if the starting materials are not pure or if harsh conditions are used.[3]1. Use a stoichiometric amount of base and control the reaction temperature. The dimer can often be removed by recrystallization. 2. Use high-purity starting materials. Acetylation of the crude product can sometimes help in the removal of these impurities during subsequent purification steps.[3]
Difficulty in Product Isolation 1. The product may "oil out" during recrystallization. 2. The product is too soluble in the chosen recrystallization solvent.1. Ensure the crude product is sufficiently pure before attempting recrystallization. If an oil forms, try redissolving in a larger volume of hot solvent and cooling slowly with vigorous stirring. 2. Screen for alternative solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective.

Diagram: Synthesis Workflow

G A 3,4-Dimethoxyphenylacetonitrile B Deprotonation (NaNH2, Toluene) A->B C Alkylation (1-Chloro-3-methylbutane) B->C D Hydrolysis (HCl, Reflux) C->D E Racemic Verapamilic Acid D->E

Caption: Workflow for the synthesis of racemic verapamilic acid.

III. Chiral Resolution of Verapamilic Acid: Protocol and Troubleshooting

The separation of the racemic verapamilic acid into its enantiomers is a critical step to obtain the desired this compound. The most common method is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using (S)-(-)-α-Methylbenzylamine

Materials:

  • Racemic Verapamilic Acid

  • (S)-(-)-α-Methylbenzylamine

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic verapamilic acid in a suitable solvent, such as methanol, at an elevated temperature. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in the same solvent. Slowly add the amine solution to the acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt, which is the (S)-acid-(S)-amine salt.

  • Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt can be improved by recrystallization.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the amine and liberate the free this compound into the organic layer.

  • Isolation of this compound: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the this compound. The enantiomeric purity should be confirmed by chiral HPLC.

Troubleshooting Guide: Chiral Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Diastereomeric Salt 1. The desired salt has significant solubility in the chosen solvent. 2. The crystallization time was too short. 3. The stoichiometry of the resolving agent is not optimal.1. Screen for alternative solvents or solvent mixtures to minimize the solubility of the desired salt.[4] 2. Allow for a longer crystallization period, potentially at a lower temperature. 3. Experiment with the stoichiometry of the resolving agent. Sometimes using a sub-stoichiometric amount can improve the yield of the less soluble salt.[4]
Low Enantiomeric Excess (e.e.) 1. Co-precipitation of the more soluble diastereomeric salt. 2. Inefficient separation during filtration. 3. Racemization during the process.1. Optimize the cooling rate during crystallization; a slower cooling rate can improve selectivity. Consider a "digestion" process where the crystalline slurry is stirred at a specific temperature for an extended period to allow for equilibration to the less soluble salt.[5] 2. Ensure the filter cake is washed with a minimal amount of cold solvent to remove the mother liquor containing the other diastereomer. 3. While less common for this compound, ensure that the conditions for salt formation and liberation of the free acid are not harsh enough to cause racemization.
No Crystallization Occurs 1. The solution is not supersaturated. 2. The presence of impurities is inhibiting crystallization.1. Concentrate the solution by removing some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization.[1] 2. Ensure the starting racemic acid is of high purity. Impurities can act as crystal growth inhibitors.
Incomplete Liberation of the Free Acid 1. Insufficient acidification of the aqueous layer. 2. Inefficient extraction into the organic solvent.1. Monitor the pH of the aqueous layer and ensure it is sufficiently acidic (pH ~2) to fully protonate the chiral amine. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the free acid.

Diagram: Chiral Resolution Workflow

G A Racemic Verapamilic Acid B Add (S)-(-)-α-Methylbenzylamine A->B C Diastereomeric Salt Mixture ((S,S) and (R,S) salts) B->C D Selective Crystallization C->D E Less Soluble (S,S) Salt (Solid) D->E Filter F More Soluble (R,S) Salt (in Mother Liquor) D->F G Liberation of Free Acid (HCl) E->G H This compound G->H

Caption: Workflow for the chiral resolution of verapamilic acid.

IV. Quantitative Data Summary

Parameter Typical Range/Value Notes
Yield of Racemic Verapamilic Acid 60-80%Highly dependent on reaction conditions and scale.
Purity of Racemic Verapamilic Acid (after recrystallization) >98%Assessed by HPLC.
Yield of Diastereomeric Salt (single crystallization) 30-45% (based on racemic acid)Can be improved with optimization and recycling of the mother liquor.
Enantiomeric Excess (e.e.) of this compound >98%After one or two recrystallizations of the diastereomeric salt.

V. Conclusion

The successful synthesis of this compound with high yield and enantiopurity hinges on careful control of reaction parameters in both the formation of the racemic acid and its subsequent chiral resolution. This guide provides a framework for troubleshooting common issues and optimizing the synthetic process. By understanding the underlying principles and potential pitfalls, researchers can significantly improve the efficiency and success of their synthetic endeavors.

VI. References

  • MDPI. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Available from: [Link].

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link].

  • Google Patents. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile. Available from: .

  • Google Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Available from: .

  • Google Patents. Process for preparing n-methyl-3,4-dimethoxyphenylethylamine. Available from: .

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link].

  • ResearchGate. A Scaleable Route to the Pure Enantiomers of Verapamil. Available from: [Link].

  • Google Patents. A process for the preparation of verapamil hydrochloride. Available from: .

  • Google Patents. A process for the preparation of verapamil hydrochloride. Available from: .

Sources

Identifying and characterizing impurities in (S)-(-)-Verapamilic Acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(-)-Verapamilic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and characterizing impurities during this critical synthetic process. Our goal is to provide you with practical, in-depth solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can generally be categorized as follows:

  • Process-related impurities: These arise from the synthetic route itself, including unreacted starting materials, intermediates, and by-products from side reactions.[1]

  • Degradation products: this compound or its precursors may degrade under certain reaction or storage conditions.

  • Reagent-related impurities: Impurities originating from the raw materials, solvents, and reagents used in the synthesis.

Q2: Why is it crucial to identify and characterize these impurities?

A2: Impurity profiling is a critical aspect of drug development for several reasons:

  • Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API), Verapamil.[1]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH guidelines) on the qualification and control of impurities in drug substances.[1]

  • Process Optimization: Understanding the impurity profile helps in optimizing the synthetic process to minimize the formation of unwanted by-products, leading to a more robust and efficient synthesis.

Q3: What are the primary analytical techniques for identifying and characterizing impurities in this compound synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. Reversed-phase HPLC with UV detection is commonly used.[2][3][4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information of the impurities, aiding in their preliminary identification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for the definitive structural elucidation of isolated impurities.[2][5][6]

Troubleshooting Guide

Issue 1: An unknown peak is observed in the HPLC chromatogram of my crude this compound.

Possible Cause: This could be an unreacted starting material, a synthetic intermediate, a by-product, or a degradation product.

Troubleshooting Workflow:

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol for Impurity Identification:

  • Retention Time Comparison: Inject standards of your starting materials and any known intermediates to check if the retention time of the unknown peak matches.

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown impurity.

    • Protocol:

      • Prepare a sample of your crude product at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

      • Use an HPLC method capable of separating the impurity from the main product.

      • Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

      • Acquire the mass spectrum of the eluting peak corresponding to the impurity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the elemental composition of the impurity.

    • Rationale: HRMS provides a highly accurate mass measurement, which can be used to predict the molecular formula.

  • Isolation by Preparative HPLC:

    • Objective: To obtain a pure sample of the impurity for structural elucidation.[2]

    • Protocol:

      • Develop a preparative HPLC method with sufficient resolution between the impurity and the main product.

      • Inject a concentrated solution of the crude product.

      • Collect the fraction corresponding to the impurity peak.

      • Evaporate the solvent to obtain the isolated impurity.

  • NMR Spectroscopy:

    • Objective: To determine the chemical structure of the impurity.[2][5]

    • Protocol:

      • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

      • Analyze the spectral data to elucidate the structure.

Issue 2: My synthesis of this compound results in a low enantiomeric excess (ee).

Possible Cause: This indicates a problem with the stereocontrol of the reaction, which could be due to racemization or an inefficient chiral catalyst/auxiliary.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes lead to racemization. Try running the reaction at a lower temperature.

    • Base: The choice and stoichiometry of the base can be critical. A weaker or sterically hindered base might be beneficial.

  • Chiral Catalyst/Auxiliary:

    • Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.

    • Loading: Optimize the loading of the chiral catalyst.

  • Purification:

    • Chiral Resolution: If the synthesis is not sufficiently enantioselective, a classical resolution of the racemic verapamilic acid using a chiral amine like α-methyl benzylamine can be employed.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Objective: To determine the ratio of (S)- and (R)-enantiomers of Verapamilic Acid.

  • Typical HPLC Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Column Temperature 25 °C
  • Procedure:

    • Prepare a standard solution of racemic Verapamilic Acid to identify the retention times of both enantiomers.

    • Prepare a solution of your synthesized this compound.

    • Inject both solutions into the HPLC system.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Potential Impurities in this compound Synthesis

Based on the known impurities in Verapamil and common synthetic routes, the following impurities could potentially be formed during the synthesis of this compound.

Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Material 3,4-Dimethoxyphenylacetonitrile Intermediate_1 α-Isopropyl-3,4-dimethoxyphenylacetonitrile Starting_Material->Intermediate_1 Alkylation Impurity_A Unreacted Starting Material (3,4-Dimethoxyphenylacetonitrile) Starting_Material->Impurity_A Incomplete reaction Verapamilic_Acid This compound Intermediate_1->Verapamilic_Acid Further reaction & Hydrolysis Impurity_B Over-alkylation Product Intermediate_1->Impurity_B Side reaction Impurity_C Racemic Verapamilic Acid Verapamilic_Acid->Impurity_C Racemization Impurity_D Decarboxylation Product Verapamilic_Acid->Impurity_D Degradation

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Resolution of Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of verapamilic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high enantiomeric excess (ee). Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you diagnose and solve common issues in your diastereomeric salt crystallization protocol.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues that arise during the resolution of racemic verapamilic acid. The core of this process relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent, typically a chiral base like (+)-cinchonidine.[1][2][3]

Q1: My enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

A: Low enantiomeric excess is the most common problem and usually points to one of three areas: suboptimal crystallization conditions, issues with the starting materials or reagents, or inaccuracies in your analytical method.

Expert Explanation: The entire separation is predicated on a simple principle: one of the two diastereomeric salts—(R)-verapamilic acid·(+)-cinchonidine or (S)-verapamilic acid·(+)-cinchonidine—must be significantly less soluble in the chosen solvent system than the other.[4][5] If this solubility difference isn't pronounced, or if the crystallization kinetics favor co-precipitation, the resulting solid will be a mixture of both diastereomers, leading directly to low ee.

To diagnose this, follow a logical troubleshooting workflow.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed check_purity 1. Verify Purity of Starting Materials start->check_purity check_stoich 2. Confirm Stoichiometry of Resolving Agent check_purity->check_stoich check_solvent 3. Evaluate Solvent System check_stoich->check_solvent check_cryst 4. Optimize Crystallization Conditions (T°, Time) check_solvent->check_cryst check_workup 5. Assess Workup Protocol (Potential Racemization) check_cryst->check_workup check_analysis 6. Validate Analytical Method (Chiral HPLC) check_workup->check_analysis end High ee Achieved check_analysis->end If all steps are optimized

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Q2: How critical is the solvent system, and how do I optimize it?

A: The choice of solvent is the single most critical factor in a diastereomeric resolution.[4][6] An ideal solvent or solvent mixture maximizes the solubility difference between the two diastereomeric salts.[4]

Expert Explanation: The solvent interacts with the diastereomeric salts through hydrogen bonding, polarity, and steric effects, which collectively influence the stability of the crystal lattice and the solvation of the salt in the liquid phase. A common issue is "oiling out," where the salt separates as an amorphous gum instead of crystals.[4] This often happens when the salt is too soluble or the solution is too supersaturated.[4]

Optimization Strategy:

  • Solvent Screening: Start with solvents reported in the literature for similar resolutions (e.g., methanol, ethanol, acetone, or mixtures with water). Screen a variety of solvents with different polarities.[6]

  • Binary Mixtures: Fine-tune the properties by using binary mixtures. For verapamilic acid resolution, methanol/water or ethanol/water systems are common. Systematically vary the ratio (e.g., 9:1, 4:1, 1:1) and observe the outcome.

  • Anti-Solvent Addition: Consider adding an "anti-solvent" (a solvent in which the salts are much less soluble) dropwise to a solution of the salts to induce selective crystallization.[4]

Solvent System (Illustrative)Solubility of Diastereomer 1Solubility of Diastereomer 2Solubility Ratio (D1/D2)Expected Outcome
Pure MethanolHigh (25 mg/mL)High (20 mg/mL)1.25Low ee, potential oiling out
Methanol:Water (9:1)Moderate (10 mg/mL)Low (2 mg/mL)5.0Good Candidate for high ee
Pure IsopropanolLow (3 mg/mL)Low (2.5 mg/mL)1.2Low yield, low ee
AcetoneModerate (8 mg/mL)Moderate (7 mg/mL)1.14Low ee
Q3: I'm not getting any crystals, or the product is an oil. What's going wrong?

A: This is a classic problem of either undersaturation (no crystals) or excessive supersaturation/solubility (oiling out).[4][7]

Troubleshooting Steps:

  • If no crystals form: Your solution is likely undersaturated.

    • Solution: Slowly evaporate the solvent to increase the concentration.[4] Alternatively, cool the solution slowly to a lower temperature. Seeding the solution with a tiny crystal of the desired diastereomeric salt can also initiate crystallization.[4][8]

  • If the product oils out: The diastereomeric salt is too soluble in the chosen solvent at that temperature.

    • Solution: Add more solvent to dissolve the oil, then try a slower cooling profile or the addition of an anti-solvent. Oiling out can also be caused by impurities, so ensure your starting materials are pure.[4]

Q4: My yield of the desired diastereomeric salt is very low, even if the ee is high. How can I improve recovery?

A: Low yield is often a trade-off for high purity.[7] It indicates that a significant amount of your desired, less-soluble diastereomer is still left in the mother liquor.[9]

Expert Explanation: The separation is governed by the ternary phase diagram of the two diastereomers and the solvent. The yield is limited by the eutectic point of the system.[9]

Strategies to Improve Yield:

  • Optimize Solvent and Temperature: Screen for a solvent system that further decreases the solubility of the target salt, or use a lower final crystallization temperature.[7][9]

  • Recycle the Mother Liquor: This is a common industrial practice. The mother liquor is enriched in the more soluble diastereomer. The resolving agent can be recovered, and the undesired enantiomer of verapamilic acid can be racemized and recycled back into the process, improving the overall yield significantly.[2][7]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): In advanced applications, if the undesired diastereomer can be racemized in situ (in the crystallization solution), the equilibrium can be continuously shifted towards the desired, crystallizing diastereomer. This can theoretically lead to yields approaching 100%.[7][10]

Q5: Could my workup procedure be causing racemization and lowering the ee?

A: Yes, racemization is a potential issue, especially under harsh pH or high-temperature conditions.[11] Verapamilic acid, an α-aryl carboxylic acid, can be susceptible to racemization.

Expert Explanation: Racemization can occur through the formation of a planar, achiral enolate intermediate under basic conditions, or via other mechanisms with acid and heat.[11] When you "break" the diastereomeric salt to liberate the free enantiomer (typically by adding a strong acid like HCl to protonate the carboxylic acid and extract it into an organic solvent), the conditions must be carefully controlled.

Preventative Measures:

  • Use mild conditions (e.g., 1M HCl or 1M NaOH) at low temperatures (0-5°C) during the salt-breaking and extraction steps.[4]

  • Avoid prolonged exposure to strong acids or bases.

  • Minimize heat throughout the workup and solvent evaporation stages.

Q6: How do I confirm my analytical method for determining ee is accurate?

A: An unreliable analytical method can give you a false low ee reading. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of verapamil and its derivatives.[12][13]

Validation Steps:

  • Baseline Separation: Ensure your chiral HPLC method achieves baseline resolution (Resolution > 1.5) between the R- and S-enantiomers.

  • Analyze the Racemate: Inject a sample of your starting racemic verapamilic acid. You should see two peaks of equal area, confirming the method can detect both enantiomers equally.

  • Check for Interferences: Analyze a blank and a sample containing only the resolving agent to ensure no other components co-elute with your enantiomer peaks.

A recently developed method for verapamil enantiomers uses a core-shell isopropyl carbamate cyclofructan 6 chiral column with a mobile phase of acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v), achieving separation in under 3.5 minutes.[12]

Protocols & Methodologies

Protocol 1: Diastereomeric Salt Resolution of Verapamilic Acid

This protocol provides a general starting point for the resolution using (+)-cinchonidine as the resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation a Dissolve Racemic Verapamilic Acid (1.0 eq) in warm Methanol b Dissolve (+)-Cinchonidine (0.5 - 1.0 eq) in warm Methanol a->b c Combine solutions and stir b->c d Slowly add Water (anti-solvent) until solution becomes turbid c->d e Gently warm to re-dissolve, then cool slowly to RT d->e f Age at 4°C for 12-24h e->f g Filter crystals, wash with cold Methanol/Water f->g h Suspend salt in Water/EtOAc g->h i Acidify with 1M HCl to pH 1-2 h->i j Separate organic layer, dry, and evaporate i->j k Analyze solid for ee via Chiral HPLC j->k

Caption: Workflow for the resolution of verapamilic acid.

Methodology:

  • Salt Formation: Dissolve racemic verapamilic acid in a minimal amount of a warm solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent (e.g., (+)-cinchonidine) in the same warm solvent. Combine the two solutions with stirring.

  • Crystallization: Slowly cool the solution to room temperature. If no crystals form, consider adding an anti-solvent (like water) dropwise until turbidity persists, then warm slightly to clarify and cool again.[4] Allowing the solution to stand undisturbed for several hours or days at room temperature or in a refrigerator is often necessary.[6]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt crystals in a biphasic system (e.g., ethyl acetate and water). Add an acid (e.g., 1M HCl) to protonate the verapamilic acid, or a base (e.g., 1M NaOH) to deprotonate the amine resolving agent.[4] This "breaks" the salt.

  • Extraction & Analysis: Extract the liberated enantiomer into the organic layer. Wash, dry, and evaporate the solvent. Analyze the resulting solid by chiral HPLC to determine the enantiomeric excess.[6]

References
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). BenchChem.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. (2025). BenchChem.
  • Al-Saeed, F. A., Darwish, I. A., & Al-Tannak, N. F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health.
  • Chen, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
  • Recemization and Resolution of Racemic mixture. (2021). YouTube.
  • Troubleshooting low yields in diastereomeric salt formation. (2025). BenchChem.
  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01490D.
  • Chemical structure of verapamil enantiomers and propranolol (IS). (n.d.). ResearchGate.
  • How to overcome poor crystallization in diastereomeric salt formation. (2025). BenchChem.
  • Resolution Control in a Continuous Preferential Crystallization Process. (2019). ACS Publications.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Advancements in chiral crystallization. (2022). Technobis.
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). ResearchGate.
  • Chiral resolution. (n.d.). Wikipedia.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health.
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. (n.d.). St. Paul's Cathedral Mission College.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. PubMed.
  • [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. (n.d.). PubMed.
  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (n.d.). MDPI.
  • Technical Support Center: Improving Enantiomeric Excess in (S)-2-Pentanamine Resolution. (2025). BenchChem.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). BenchChem.
  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.

Sources

Preventing racemization of (S)-(-)-Verapamilic Acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-Verapamilic Acid Synthesis

Introduction: The Chirality Challenge in Verapamilic Acid Synthesis

This compound is a crucial chiral intermediate in the synthesis of (S)-Verapamil, the more pharmacologically active enantiomer of the calcium channel blocker Verapamil. The therapeutic efficacy of the final active pharmaceutical ingredient (API) is critically dependent on maintaining the stereochemical integrity of the quaternary chiral center of Verapamilic Acid throughout the synthesis.[1] Loss of enantiomeric purity via racemization not only reduces the yield of the desired product but can also introduce the less active (R)-enantiomer, complicating downstream purification and potentially impacting the final drug's safety and efficacy profile.[2]

This guide provides in-depth technical support for researchers encountering issues with racemization during the synthesis and subsequent functionalization of this compound. It is structured as a series of troubleshooting questions and answers, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Understanding the Mechanism of Racemization

Before troubleshooting, it is essential to understand why racemization occurs. This compound, like other α-arylalkanoic acids, is susceptible to racemization at its chiral α-carbon, especially when the adjacent carboxyl group is activated for subsequent reactions, such as amide bond formation.[3]

The primary mechanism involves the formation of a planar enolate intermediate. The key steps are:

  • Activation: The carboxylic acid is converted into a more reactive species (e.g., an active ester, acyl chloride, or mixed anhydride) using a coupling reagent.[4] This activation significantly increases the acidity of the α-proton.

  • Deprotonation: A base present in the reaction mixture abstracts the now-acidic α-proton.[5]

  • Enolate Formation: A planar, achiral enolate intermediate is formed.

  • Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of (S) and (R) enantiomers, thus resulting in racemization.[6]

Figure 1: Mechanism of base-catalyzed racemization via an enolate intermediate.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: I'm observing significant racemization (>5%) during the amide coupling step between this compound and N-methylhomoveratrylamine. What is the most likely cause?

Answer: This is the most critical and racemization-prone step in the synthesis of the Verapamil precursor amide.[7] The issue almost certainly lies in your choice of coupling reagent, base, and/or reaction temperature . The goal is to facilitate a rapid amide bond formation that outcompetes the rate of α-proton abstraction.[8]

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Carbodiimide reagents like DCC or EDC, while common, are notorious for promoting racemization through an oxazolone intermediate, especially with sterically hindered acids.[8][9] If you are using a carbodiimide, the inclusion of an additive is mandatory.

    • Recommendation: Switch to an onium salt-based coupling reagent like HATU, HBTU, or HCTU. These reagents form active esters that are highly reactive, promoting faster coupling and often reducing the time the activated acid is exposed to basic conditions.[10]

  • Re-evaluate Your Base: The base is required to neutralize the acid and facilitate the reaction, but it is also the culprit in proton abstraction.

    • If using a strong, non-nucleophilic amine like Diisopropylethylamine (DIPEA): While effective for coupling, its high basicity can accelerate racemization.[9]

    • Recommendation: Switch to a weaker base such as N-methylmorpholine (NMM) or, in particularly sensitive cases, sym-collidine .[9] Use the minimum number of equivalents necessary for the reaction to proceed efficiently (typically 1.1 to 1.5 equivalents).

  • Control the Temperature: Higher temperatures increase the rate of all reactions, including racemization.

    • Recommendation: Start the activation step at 0 °C. After adding the amine, allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary to drive the reaction to completion.

Question 2: Which coupling reagents and additives are best for preserving stereochemical integrity?

Answer: The ideal coupling reagent forms a highly reactive intermediate that couples rapidly without promoting side reactions. For α-arylalkanoic acids, onium salts and certain additives with carbodiimides are superior choices.

Reagent/Additive CombinationClassAdvantagesDisadvantagesRacemization Risk
EDC / HOBt Carbodiimide + AdditiveInexpensive; water-soluble byproduct (EDU).[11]Slower than onium salts; HOBt has safety concerns.Low to Moderate
EDC / OxymaPure® Carbodiimide + AdditiveSafer alternative to HOBt; excellent at suppressing racemization.[9]More expensive than HOBt.Low
HATU / DIPEA or NMM Onium Salt (Aminium)Very fast reaction rates; highly efficient.[10]Can cause guanidinylation of the amine if not used correctly. Expensive.Very Low (with NMM)
HCTU / DIPEA or NMM Onium Salt (Aminium)Similar to HATU but more cost-effective and stable.Less reactive than HATU but still very effective.Very Low (with NMM)
PyBOP / DIPEA or NMM Onium Salt (Phosphonium)Excellent reactivity; no guanidinylation side reaction.[11]Byproduct (HMPA) is a suspected carcinogen.Low
Acyl Halide (via SOCl₂ or (COCl)₂) Acyl HalideHighly reactive intermediate.Harsh conditions for formation can cause racemization; generates HCl.High

Senior Scientist's Recommendation: For maximum security of the chiral center, use EDC with OxymaPure® or HCTU with N-methylmorpholine (NMM) . These combinations provide an excellent balance of high reactivity, racemization suppression, and operational safety.

Question 3: How do solvent and concentration affect racemization?

Answer: Solvent choice can significantly influence reaction kinetics and the stability of the racemization-prone intermediates.

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally good choices. They effectively solvate the reactants and intermediates without interfering with the reaction.

  • Highly Polar Solvents: Solvents like Dimethylformamide (DMF) can sometimes accelerate coupling reactions, which may be beneficial. However, their polarity can also stabilize the enolate intermediate, potentially increasing the risk of racemization if the coupling is slow. Use with caution and ensure reaction times are minimized.

  • Concentration: Running the reaction at a higher concentration can favor the bimolecular amide bond formation over the base-mediated unimolecular proton abstraction, thereby reducing the relative rate of racemization. Avoid overly dilute conditions.

Question 4: I've confirmed my coupling conditions are optimized, but I still see minor racemization. Where else should I look?

Answer: Investigate the stability of your starting material and intermediates.

  • Stability of this compound: The starting material itself is generally stereochemically robust. However, prolonged storage in basic solutions or exposure to high heat can cause slow racemization. Ensure your starting material is of high enantiomeric purity before starting the reaction.

  • Stability of the Activated Intermediate: The period between the addition of the coupling reagent (activation) and the addition of the amine is critical. The activated acid is highly susceptible to racemization.

    • Workflow Recommendation: Do not pre-activate the acid and let it stir for an extended period. The best practice is to add the coupling reagent to a solution of the acid and base, stir for a very short period (1-5 minutes) at 0 °C, and then immediately add the amine nucleophile.

Part 3: Recommended Experimental Protocols

The following protocols are designed to serve as a validated starting point for minimizing racemization during the critical amide coupling step.

Protocol 1: High-Fidelity Amide Coupling using HCTU/NMM

This protocol prioritizes speed and efficiency to minimize the lifetime of the activated intermediate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-methylhomoveratrylamine (1.05 eq) followed by N-methylmorpholine (NMM) (1.5 eq). Stir for 2 minutes.

  • Activation & Coupling: Add solid Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HCTU) (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Caption: Recommended workflow for the HCTU-mediated coupling reaction.

References

  • Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467-472. [Link]

  • Shiina, I., et al. (2013). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids. Catalysis Science & Technology, 3, 713-720. [Link]

  • Li, H., & Ye, C. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(10), 1459-1473. [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gong, H., et al. (2017). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 50(7), 1693-1704. [Link]

  • Takahashi, O. (2024). A Computational DFT Study of the Stereoinversion of Succinimide Residues. ResearchGate. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions. Science, 322(5898), 77-80. [Link]

  • Shiina, I., et al. (2012). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids. Tokyo University of Science Institutional Repository. [Link]

  • Lammers, J. G. (1989). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Leiden University Repository. [Link]

  • Cladingboel, D. E. (1998). New intermediates for the preparation of verapamil derivates.
  • Grozema, N. A., et al. (2021). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Molecules, 26(17), 5323. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Kálai, T., et al. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry Letters, 21(13), 3848-3852. [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5389. [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids. [Link]

  • Fields, G. B., et al. (1997). Racemization Assays. In Methods in Enzymology (Vol. 289, pp. 476-487). Academic Press. [Link]

  • Hutt, A. J., & O'Grady, J. (1996). Stereochemistry in Drug Action. British Journal of Anaesthesia, 77(1), 1-2. [Link]

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Common side reactions in the synthesis of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-(-)-Verapamilic Acid, a critical chiral intermediate in the production of the calcium channel blocker, (S)-Verapamil. The construction of the quaternary stereocenter is a significant challenge, and achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, experience-driven answers to common problems, focusing on troubleshooting side reactions and optimizing the pivotal chiral resolution step.

Part 1: Frequently Asked Questions - Synthesis & Initial Purification

This section addresses common issues encountered during the synthesis of the racemic precursor and its preparation for chiral resolution.

Q1: I am observing significant byproduct formation during the alkylation of 3,4-dimethoxyphenylacetonitrile to create the quaternary carbon center. What are the likely side products and how can I minimize them?

A1: The alkylation to form the carbon skeleton of verapamilic acid is prone to several side reactions. The primary cause is often related to the stability and reactivity of the carbanion generated from the acetonitrile derivative.

  • Over-alkylation: The proton on the carbon adjacent to the newly introduced alkyl group can also be abstracted, leading to a second alkylation event. This is more prevalent with highly reactive alkylating agents or an excess of base.

  • Elimination Reactions: If your secondary alkylating agent (e.g., an isopropyl halide derivative) is sterically hindered, the base may preferentially promote an elimination reaction (E2) to form an alkene instead of the desired substitution (SN2).

  • Incomplete Reaction: Unreacted 3,4-dimethoxyphenylacetonitrile is a common impurity if the reaction conditions (temperature, time, stoichiometry) are not optimized.

Troubleshooting Strategy:

  • Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases efficiently deprotonate the acetonitrile derivative without competing in nucleophilic side reactions.

  • Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.

  • Reagent Addition: Add the alkylating agent slowly to the solution of the generated carbanion to maintain a low instantaneous concentration, which disfavors over-alkylation.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure the complete consumption of the starting acetonitrile.

Q2: The final hydrolysis of the nitrile group to the carboxylic acid is slow and results in a mixture of amide and acid. How can I drive the reaction to completion?

A2: Incomplete hydrolysis is a frequent issue, as the intermediate amide can be quite stable. The key is to employ sufficiently forcing conditions to hydrolyze both the nitrile and the resulting amide.

  • Mechanism Insight: The hydrolysis proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step often requires more energy.

  • Common Pitfall: Mild basic or acidic conditions may stall the reaction at the amide intermediate stage.

Troubleshooting Strategy:

  • Strong Basic Hydrolysis: Reflux the nitrile in a concentrated aqueous base, such as 6M NaOH or KOH, often mixed with a co-solvent like ethanol or ethylene glycol to improve solubility. This is typically effective for complete hydrolysis.

  • Strong Acidic Hydrolysis: Alternatively, refluxing in a strong acid like 50% v/v sulfuric acid or concentrated HCl can be effective.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of both the starting nitrile and the intermediate amide signals completion. Ensure you have standards for both to avoid premature work-up.

Part 2: Troubleshooting Guide - The Chiral Resolution of Verapamilic Acid

The resolution of racemic verapamilic acid into its pure enantiomers is the most critical and often most challenging phase. Success hinges on the selective crystallization of one diastereomeric salt.[2][3]

Q1: I've added the chiral resolving agent, but no salt is crystallizing, even after extended stirring and cooling. What are the potential causes?

A1: The failure of a diastereomeric salt to crystallize is a multifactorial problem rooted in thermodynamics and kinetics. The primary goal is to create a supersaturated solution of the desired diastereomer while the undesired one remains soluble.[4]

Causality & Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnose and solve crystallization failure.

G start No Crystallization Observed check_purity Is Racemic Acid Pure? (>98% by HPLC/NMR) start->check_purity check_solvent Is the Solvent System Optimal? check_purity->check_solvent Yes purify Action: Purify Racemic Acid (Recrystallization / Chromatography) check_purity->purify No check_conc Is Concentration Correct? check_solvent->check_conc Yes solvent_screen Action: Screen Solvents (e.g., EtOAc, MeCN, Alcohols, Toluene, or mixtures) check_solvent->solvent_screen No check_agent Is Resolving Agent Suitable? check_conc->check_agent Yes conc_adjust Action: Increase Concentration (Slowly evaporate solvent) or try Anti-Solvent Addition check_conc->conc_adjust No agent_screen Action: Screen Alternative Resolving Agents (See Table 1) check_agent->agent_screen No success Crystallization Achieved check_agent->success Yes purify->start Re-attempt solvent_screen->start Re-attempt conc_adjust->start Re-attempt agent_screen->start Re-attempt

Caption: Troubleshooting workflow for crystallization failure.

Expert Insights:

  • Purity is Paramount: Small amounts of impurities can act as crystallization inhibitors. Ensure your starting racemic acid is of high purity.

  • Solvent is Key: The ideal solvent (or solvent system) must exhibit poor solubility for the target diastereomeric salt and good solubility for the other. This differential is crucial.[4]

  • Seeding: If you have a previous batch of the correct salt, adding a single, tiny crystal ("seeding") can overcome the kinetic barrier to nucleation. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.

Q2: My resolution was successful, but the enantiomeric excess (ee) of my final (S)-Verapamilic Acid is below the desired >99%. How can I improve this?

A2: Low enantiomeric excess is typically due to either poor diastereoselectivity during crystallization or racemization at some stage.

The Crystallization Problem: The most common issue is that the crystallized salt is not diastereomerically pure. This happens when the solubility difference between the two diastereomeric salts in your chosen solvent is insufficient, leading to co-precipitation.

The Racemization Problem: The stereocenter of verapamilic acid, being adjacent to both a nitrile and a phenyl group, is susceptible to racemization under harsh basic or acidic conditions, especially at elevated temperatures.

Troubleshooting Summary for Low Enantiomeric Excess

Potential Cause Diagnostic Check Corrective Action
Poor Diastereoselectivity Analyze the crystallized salt by NMR or chiral HPLC before liberating the acid. Look for signals corresponding to the undesired diastereomer. 1. Recrystallize the Salt: Perform one or more recrystallizations of the diastereomeric salt from a suitable solvent to enrich the desired diastereomer.[3] 2. Re-screen Solvents: Find a solvent system with better solubility differentiation.
Racemization During Work-up Analyze the ee of the acid immediately after liberation and compare it to a sample analyzed after 24 hours. A decrease indicates instability. Use mild conditions to liberate the free acid from its salt. Use dilute acid (e.g., 1M HCl) at low temperatures (0-5 °C) and minimize the time the compound is exposed to harsh pH.

| Inefficient Resolving Agent | The initial diastereomeric excess of the crystallized salt is low (<80%). | Screen for a more effective resolving agent. For verapamilic acid, α-methylbenzylamine is a documented effective choice.[2] See Table 1 for other options. |

Q3: How do I remove the chiral resolving agent completely after liberating the free acid?

A3: Residual resolving agent is a common process impurity. Since most common resolving agents are basic (amines), they can be effectively removed with an acidic wash during the extraction work-up.

Protocol for Agent Removal:

  • After acidifying the aqueous solution of the diastereomeric salt to precipitate the verapamilic acid, extract the acid into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Dilute acid (e.g., 0.5 M HCl) two to three times. This will protonate any residual basic resolving agent and pull it into the aqueous layer.

    • Water to remove residual acid.

    • Brine to facilitate phase separation and remove bulk water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Verification: Check for the absence of the resolving agent in the final product by NMR or HPLC.

Part 3: Key Protocols & Data

Protocol 1: Chiral Resolution of Racemic Verapamilic Acid

This protocol is a representative procedure based on established methods for resolving carboxylic acids with chiral amines.[2][3]

  • Dissolution: Dissolve 1.0 equivalent of racemic verapamilic acid in a minimal amount of a suitable warm solvent (e.g., acetonitrile or ethyl acetate).

  • Agent Addition: Slowly add 0.5 equivalents of the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) to the warm solution with stirring. Note: Using only 0.5 equivalents ensures that only the desired enantiomer can form a salt, leaving the other as the free acid in solution, often improving resolution efficiency.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to overnight to maximize crystal formation.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Purity Check (Optional but Recommended): Analyze a small sample of the salt for diastereomeric purity. If necessary, recrystallize the salt from fresh hot solvent.

  • Liberation of Free Acid: Suspend the purified salt in water and add a slight excess of dilute HCl (e.g., 2M) with stirring until the pH is ~1-2.

  • Extraction: Extract the resulting this compound into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Final Analysis: Determine the final yield, melting point, and enantiomeric excess (by chiral HPLC).

Data Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
Resolving AgentTypepKa (Conjugate Acid)Common Applications & Notes
(S)-α-Methylbenzylamine Chiral Base~9.9Widely used, commercially available, and documented for verapamilic acid resolution.[2][3]
Cinchonidine / Cinchonine Chiral Base~8.0 / ~8.5Natural product alkaloids, effective for a broad range of acids. Can be expensive.[4]
(R)-(+)-1-Phenylethylamine Chiral Base~9.9The opposite enantiomer of α-methylbenzylamine, used to resolve the (R)-acid.
Brucine Chiral Base~8.3Highly effective but also highly toxic alkaloid. Use with extreme caution.[3]
Diagram 2: Principle of Chiral Resolution

This diagram illustrates how a single enantiomer of a resolving agent interacts with a racemic mixture to allow for separation.

Caption: Formation and separation of diastereomeric salts.

References

  • A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health (NIH). [Link]

  • WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
  • WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
  • US10144703B2 - Process for the preparation of Verapamil hydrochloride.
  • Chiral resolution. Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Chiral Resolution and Confirmation. Veranova. [Link]

  • Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. PubMed. [Link]

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Technical Support Center: Enhancing the Efficiency of Chiral Resolving Agents for Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of verapamilic acid. This critical step in the synthesis of enantiomerically pure verapamil often presents challenges that can impact yield, purity, and overall process efficiency. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the diastereomeric salt crystallization process.

Introduction to Chiral Resolution of Verapamilic Acid

The separation of enantiomers, a process known as chiral resolution, is a pivotal step in the synthesis of many active pharmaceutical ingredients (APIs). Verapamilic acid, a key intermediate in the production of verapamil, is a racemic mixture that must be resolved to isolate the desired single enantiomer.[1] The most common and scalable method for this is through the formation of diastereomeric salts.[2][3]

This technique involves reacting the racemic verapamilic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine like (R)- or (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[4] This key difference allows for their separation by fractional crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a chiral resolving agent for verapamilic acid?

A: The chiral resolution of verapamilic acid via diastereomeric salt formation is based on the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers of verapamilic acid have identical physical properties, making them inseparable by standard techniques like crystallization. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two different diastereomeric salts are formed. These diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent system.[5] This solubility difference is the basis for their separation through selective crystallization.[4]

Q2: How do I select an appropriate chiral resolving agent?

A: The selection of an effective resolving agent is a critical first step. Key considerations include:

  • Chemical Reactivity: The agent must efficiently form a stable salt with verapamilic acid.

  • Diastereomer Properties: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a practical solvent.[4]

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be cost-effective for the desired scale of the synthesis.[4]

  • Recyclability: An ideal resolving agent can be easily recovered and reused, improving the overall process economy.

For verapamilic acid, α-methyl benzylamine (also known as 1-phenylethylamine) has been shown to be an efficient resolving agent.[1] However, a screening of several resolving agents is often recommended to find the optimal choice for your specific process.[6]

Q3: Why is the choice of solvent so critical for a successful resolution?

A: The solvent system is arguably the most critical variable in diastereomeric salt resolution. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, which is the driving force for the separation.[4] The solvent also influences the crystal habit (shape and size), which can affect filtration and washing efficiency, as well as the rates of nucleation and crystal growth.[4] A systematic solvent screen is often the most effective way to identify a system that provides both high selectivity and good yield.[7]

Q4: How does temperature influence the crystallization process?

A: Temperature has a significant impact on the solubility of the diastereomeric salts.[2] A controlled cooling profile is essential for achieving high selectivity and yield. Typically, the impure diastereomeric mixture is dissolved in a suitable solvent at an elevated temperature to ensure complete dissolution. As the solution is cooled, the less soluble diastereomer will crystallize out first. The final temperature of the crystallization will determine the final concentration of the desired diastereomer in the mother liquor and thus the overall yield.[2]

Troubleshooting Guide

This section addresses common problems encountered during the chiral resolution of verapamilic acid.

Issue 1: No Crystallization or Poor Crystal Formation

This is a frequent issue that often points to problems with supersaturation or the presence of inhibitors.[4]

Possible Cause Explanation Recommended Solution
High Solubility The diastereomeric salts may be too soluble in the chosen solvent system, preventing the solution from becoming supersaturated upon cooling.[4]Solvent Screening: Experiment with a range of solvents with varying polarities. A less polar solvent might decrease the solubility of the salts.[7] • Anti-Solvent Addition: Introduce a solvent in which the salts are poorly soluble to induce precipitation.[8]
Insufficient Supersaturation The concentration of the salt may be below its solubility limit at the given temperature.[4]Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[4]
Inhibition by Impurities Trace impurities from previous synthetic steps can sometimes inhibit the formation of crystal nuclei.[4]Purify Starting Material: Consider an additional purification step for the racemic verapamilic acid before the resolution.
Wide Metastable Zone The energy barrier for nucleation may be too high, preventing spontaneous crystal formation even in a supersaturated solution.Induce Nucleation: Scratch the inside of the flask with a glass rod.[7] • Seeding: Add a small number of seed crystals of the desired diastereomer if available.[4]
Issue 2: "Oiling Out" of the Diastereomeric Salt

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[7]

Possible Cause Explanation Recommended Solution
High Concentration An overly concentrated solution can lead to the separation of a liquid salt phase.Add More Solvent: Diluting the solution can lower the concentration and may prevent oiling out.[7]
High Crystallization Temperature The temperature of the solution may be above the melting point of the diastereomeric salt.Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[7]
Inappropriate Solvent System The chosen solvent may not be conducive to crystallization.Change the Solvent System: A different solvent, often one with a different polarity, may favor solid crystal formation over oiling out.[7]
Issue 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Low diastereomeric or enantiomeric excess indicates poor separation of the two diastereomers.

Possible Cause Explanation Recommended Solution
Suboptimal Solvent System The chosen solvent does not provide a sufficient solubility difference between the two diastereomeric salts.Systematic Solvent Screen: This is the most critical optimization step. A solvent screen will help identify a system that maximizes the solubility difference.[7]
Crystallization Too Rapid Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the undesired diastereomer in the crystal lattice of the desired one.Slower Cooling Rate: Employ a slower, more controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer.
Insufficient Recrystallizations A single crystallization may not be sufficient to achieve high diastereomeric purity.Recrystallize the Product: Perform one or more recrystallizations of the isolated diastereomeric salt to further enhance its purity.[9]
Incorrect Stoichiometry The molar ratio of the racemic verapamilic acid to the resolving agent can impact the efficiency of the resolution.[4]Optimize Stoichiometry: Experiment with slight variations in the molar ratio of the resolving agent to the racemic mixture.
Issue 4: Low Yield of the Desired Diastereomeric Salt

A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[4]

Possible Cause Explanation Recommended Solution
High Solubility of Desired Salt The desired diastereomeric salt may still be quite soluble in the chosen solvent, even at lower temperatures.[4]Optimize Temperature and Time: Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize the recovery of the product.[4]
Premature Isolation The crystallization process may have been stopped before reaching equilibrium.[4]Increase Crystallization Time: Allow for longer crystallization times to ensure that the maximum amount of the less soluble diastereomer has crystallized out of solution.[4]
Suboptimal Stoichiometry An incorrect molar ratio of racemate to resolving agent can negatively affect the yield.[4]Optimize Stoichiometry: Ensure the optimal molar ratio of the resolving agent is used.

Experimental Protocols & Workflows

Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation of Enantiomer racemic_acid Racemic Verapamilic Acid dissolution Dissolution at Elevated Temperature racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling crystallization Selective Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying salt_breaking Salt Breaking (Acid/Base Treatment) drying->salt_breaking extraction Extraction salt_breaking->extraction purified_enantiomer Purified Enantiomer extraction->purified_enantiomer

Caption: General workflow for the chiral resolution of verapamilic acid.

Protocol for Liberation of the Free Enantiomer

Objective: To recover the pure enantiomer from the purified diastereomeric salt.

  • Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or an organic solvent like ethyl acetate).[4]

  • Salt Breaking: Add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base. This will neutralize the resolving agent and liberate the free enantiomer.[4]

  • Extraction: Perform a liquid-liquid extraction to separate the free enantiomer into an organic layer, leaving the salt of the resolving agent in the aqueous layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC.[10]

Analytical Determination of Enantiomeric Excess

The enantiomeric excess of the resolved verapamilic acid is a critical measure of the success of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this analysis.[10]

G sample Resolved Verapamilic Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV or Fluorescence Detection separate->detect chromatogram Chromatogram with Two Peaks detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
  • A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development - ACS Publications.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
  • A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization. Benchchem.
  • An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-Verapamil-d3 Hydrochloride. Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI.
  • Chiral resolution. Wikipedia.
  • [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. PubMed.
  • Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications.
  • Recrystallization. Chemistry LibreTexts.
  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • Chiral Resolution and Confirmation. Veranova.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. PubMed.
  • (PDF) Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. ResearchGate.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing).
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

Sources

Technical Support Center: Navigating the Scale-Up of (S)-(-)-Verapamilic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the industrial-scale production of (S)-(-)-Verapamilic Acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this critical chiral intermediate for (S)-Verapamil. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your scale-up processes effectively.

The information presented here is a synthesis of established methodologies and practical insights gleaned from process chemistry. We will delve into the nuances of chiral resolution, impurity profiling, and analytical controls that are paramount for a successful and robust manufacturing process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are struggling with the optical resolution of racemic Verapamilic Acid. What are the critical parameters to consider for a successful diastereomeric salt crystallization on a larger scale?

A1: This is a very common and critical challenge. The classical resolution of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (Verapamilic Acid) via diastereomeric salt formation is a robust method, but its success on a large scale hinges on several interdependent parameters.[1][2]

Core Principle: The fundamental principle of this resolution is the formation of two diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system, which allows for their separation by fractional crystallization.[3]

Key Parameters for Optimization:

  • Choice of Resolving Agent: (S)-α-methylbenzylamine is a commonly used and effective resolving agent for Verapamilic Acid.[1] However, if you are facing issues, it is prudent to screen other chiral amines. The choice of the resolving agent is crucial as it dictates the solubility difference between the diastereomeric salts.

  • Solvent System: The choice of solvent is arguably the most critical factor. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or their mixtures with water are often good starting points. The dielectric constant of the solvent can play a significant role in the efficiency of the resolution.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is the theoretical starting point, optimizing this ratio can sometimes improve the yield and optical purity of the desired diastereomer.

  • Crystallization Temperature and Cooling Profile: The temperature at which crystallization is initiated and the rate of cooling directly impact the crystal size, purity, and yield. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the less soluble diastereomer.

  • Agitation: Proper agitation is necessary to ensure homogeneity and prevent localized supersaturation, but excessive agitation can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

Troubleshooting Low Enantiomeric Excess (e.e.):

If you are observing low enantiomeric excess in your crystallized this compound, consider the following:

  • Incomplete Separation of Diastereomers: The solubility difference between the diastereomeric salts may not be large enough in your current solvent system. Experiment with different solvents or solvent mixtures.

  • Co-precipitation: The undesired diastereomer might be co-precipitating with the desired one. This can often be addressed by adjusting the crystallization temperature or the concentration of the solution.

  • Racemization: While less common for this specific molecule under typical resolution conditions, ensure that your workup conditions (e.g., pH, temperature) are not causing racemization of the final product.

The following diagram illustrates the general workflow for the chiral resolution of Verapamilic Acid:

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of the Enantiopure Acid racemic_acid Racemic Verapamilic Acid mixing Mixing & Heating to Dissolve racemic_acid->mixing resolving_agent (S)-α-methylbenzylamine resolving_agent->mixing solvent Solvent System (e.g., Isopropanol) solvent->mixing cooling Controlled Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Acid • (S)-Base) filtration->less_soluble mother_liquor Mother Liquor (Enriched in (R)-Acid • (S)-Base) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble->acidification extraction Extraction & Purification acidification->extraction final_product This compound extraction->final_product

Caption: Workflow for the chiral resolution of Verapamilic Acid.

Q2: We are observing significant levels of O-desmethyl and N-desmethyl impurities in our final Verapamil product, which originates from our this compound. How can we mitigate these impurities during the synthesis?

A2: The presence of desmethyl impurities is a known issue in Verapamil synthesis.[4][5] These impurities can arise from the starting materials or be formed as byproducts during the synthesis. Addressing this requires a multi-pronged approach focusing on both prevention and removal.

Origin of Impurities:

  • O-desmethyl impurities: These can originate from incomplete methylation of the catechol precursor to homoveratrylamine or from demethylation under harsh acidic or thermal conditions.

  • N-desmethyl impurities (Norverapamil): This can be a byproduct of the N-methylation step or can be present as an impurity in the starting N-methylhomoveratrylamine.

Mitigation Strategies:

  • Quality Control of Starting Materials: Ensure the purity of your starting materials, particularly the homoveratrylamine and its N-methylated derivative.

  • Process Optimization:

    • Amide Formation: During the coupling of this compound with N-methylhomoveratrylamine, use mild coupling agents and control the temperature to avoid side reactions.

    • Reduction Step: The subsequent reduction of the amide to the tertiary amine is a critical step. While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) are effective, they can sometimes lead to side reactions.[2] Borane-mediated reductions can offer a more selective alternative.[1]

  • Impurity Removal by Acetylation: A particularly effective strategy for removing O-desmethyl impurities is to treat the crude Verapamil base with an acetylating agent like acetic anhydride.[4][5] The hydroxyl group of the O-desmethyl impurity is acetylated, changing its polarity and solubility. When the Verapamil is subsequently converted to its hydrochloride salt, the acetylated impurity can be more easily removed by crystallization due to differences in solubility.[4][5]

Experimental Protocol: Impurity Removal by Acetylation

  • Dissolve the crude Verapamil base in a suitable organic solvent (e.g., toluene).

  • Add acetic anhydride to the solution. The reaction is typically carried out at a temperature between 0°C and 50°C for 2 to 6 hours.[5]

  • After the reaction is complete, proceed with the formation of the Verapamil hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., isopropanol).

  • The Verapamil hydrochloride will crystallize, leaving the acetylated impurities in the mother liquor.

  • The pure Verapamil hydrochloride can then be isolated by filtration.

This process has been shown to yield Verapamil hydrochloride with a purity greater than 99%.[5]

Q3: What are the recommended analytical methods for monitoring the chiral purity of this compound and the final (S)-Verapamil product during scale-up?

A3: Robust analytical methods are the cornerstone of any successful scale-up operation, especially for chiral molecules. For Verapamilic Acid and Verapamil, High-Performance Liquid Chromatography (HPLC) is the method of choice.

For this compound:

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of your resolved Verapamilic Acid, a chiral HPLC method is essential. This typically involves derivatizing the carboxylic acid to an amide or ester with a chiral reagent and then separating the diastereomers on a standard reverse-phase column, or directly separating the enantiomers on a chiral stationary phase (CSP).

For (S)-Verapamil:

  • Chiral HPLC: A variety of chiral columns are available for the direct separation of Verapamil enantiomers. Core-shell columns with derivatized cyclofructan stationary phases have demonstrated excellent performance, offering rapid and sensitive separation.[6][7][8]

Key Parameters for Chiral HPLC Method Development:

ParameterRecommendationRationale
Column Chiral Stationary Phase (CSP), e.g., derivatized cyclofructan or polysaccharide-based columns.Provides the necessary selectivity for enantiomeric separation.
Mobile Phase A polar organic mobile phase, often a mixture of acetonitrile, methanol, and additives like trifluoroacetic acid and triethylamine.[6][7][8]The additives help to improve peak shape and resolution.
Detection UV or Fluorescence. Fluorescence detection offers higher sensitivity.[6][7][8]Allows for accurate quantification at low concentrations.
Flow Rate Typically in the range of 0.5 - 1.0 mL/min for analytical scale.Optimized for resolution and analysis time.

Data Interpretation:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

The following diagram illustrates the decision-making process for troubleshooting low chiral purity based on HPLC analysis:

G start Chiral HPLC Analysis of This compound check_ee Is e.e. > 99%? start->check_ee proceed Proceed to Next Step check_ee->proceed Yes troubleshoot Troubleshoot Resolution check_ee->troubleshoot No check_solvent Re-evaluate Solvent System troubleshoot->check_solvent check_temp Optimize Crystallization Temperature and Cooling Profile troubleshoot->check_temp check_agent Screen Alternative Resolving Agents troubleshoot->check_agent

Sources

Purification strategies for removing stubborn impurities from (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(-)-Verapamilic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing stubborn impurities from this critical chiral intermediate. Our focus is on providing scientifically sound strategies, explaining the rationale behind our recommendations, and offering detailed protocols to enhance the purity and yield of your target compound.

Understanding the Challenge: The Nature of Impurities in this compound

This compound, a key precursor in the synthesis of the calcium channel blocker (S)-Verapamil, is typically produced through the resolution of a racemic mixture. The purification process is therefore primarily challenged by two categories of impurities:

  • Diastereomeric and Enantiomeric Impurities: The most significant and "stubborn" impurity is the unwanted (R)-(+)-enantiomer of Verapamilic Acid. Its similar physicochemical properties to the desired (S)-enantiomer make it difficult to remove by standard purification techniques.

  • Process-Related Chemical Impurities: These can arise from unreacted starting materials, byproducts of the nitrile hydrolysis used to create the carboxylic acid, or degradation of the product itself.

This guide will address both of these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My primary issue is the incomplete removal of the (R)-(+)-enantiomer after diastereomeric salt crystallization. How can I improve the chiral purity?

A1: Optimizing the Diastereomeric Crystallization is Key.

The separation of enantiomers via diastereomeric salt formation is a powerful but sensitive technique. The success of this resolution depends heavily on the differential solubility of the two diastereomeric salts formed. Here are critical parameters to investigate:

  • Choice of Resolving Agent: While (S)-(-)-α-methylbenzylamine is a commonly used resolving agent for racemic Verapamilic Acid, exploring other chiral amines may yield a diastereomeric salt with a more significant solubility difference.

  • Solvent System: The choice of solvent is crucial. A systematic screening of solvents is recommended. The ideal solvent will maximize the solubility difference between the two diastereomers. Consider mixtures of protic and aprotic solvents (e.g., methanol/acetone, ethanol/ethyl acetate) to fine-tune solubility.

  • Temperature Profile and Cooling Rate: The temperature at which crystallization is initiated and the rate of cooling can dramatically impact crystal purity. A slow, controlled cooling process generally favors the formation of larger, more ordered, and thus purer crystals. Conversely, rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing enantiomeric excess.[1]

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, varying this ratio can sometimes improve the resolution efficiency. Using a slight excess or even a substoichiometric amount of the resolving agent can influence the crystallization kinetics and thermodynamics.

  • Seeding: Introducing seed crystals of the desired pure diastereomeric salt can promote its selective crystallization and improve the overall enantiomeric excess of the final product.

Diagram: Diastereomeric Salt Resolution Workflow

cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Enantiomer racemic Racemic Verapamilic Acid resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-α-methylbenzylamine) racemic->resolving_agent React in suitable solvent diastereomers Mixture of Diastereomers ((S,S) and (R,S) salts) crystallization Controlled Cooling & Optional Seeding diastereomers->crystallization filtration Filtration crystallization->filtration solid Insoluble Diastereomer (Enriched in (S,S) salt) filtration->solid liquid Soluble Diastereomer (in Mother Liquor) filtration->liquid acidification Acidification (e.g., with HCl) solid->acidification s_acid Pure this compound acidification->s_acid

Caption: Workflow for the chiral resolution of Verapamilic Acid.

Q2: I've achieved good chiral purity, but I'm still seeing persistent, unknown impurities in my final product. What could they be and how do I remove them?

A2: Addressing Process-Related Chemical Impurities.

These impurities often have different chemical structures from your target compound and can be tackled with orthogonal purification strategies.

  • Potential Impurities and Their Sources:

    • Unreacted Starting Materials: The synthesis of racemic Verapamilic Acid typically starts from 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Incomplete hydrolysis of the nitrile group can leave this starting material as an impurity.

    • Byproducts of Nitrile Hydrolysis: The hydrolysis of the nitrile can sometimes lead to the formation of the corresponding amide as an intermediate. Incomplete hydrolysis can result in the presence of Verapamilic Amide.

    • Degradation Products: Verapamil and its derivatives can be susceptible to degradation under certain conditions. For instance, oxidative degradation could potentially lead to impurities such as 3,4-dimethoxybenzoic acid.[2]

  • Purification Strategies:

    • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles. A systematic solvent screening is recommended. Solvents to consider include ethyl acetate, toluene, and mixtures of alcohols and water.

    • Preparative Chromatography: For particularly stubborn impurities with similar polarities to this compound, preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can be highly effective. A normal-phase separation on a silica gel column or a reversed-phase separation on a C18 column could be employed.

    • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be useful. Dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate) can remove neutral or basic impurities. The desired acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Diagram: General Purification Strategy

crude Crude this compound chiral_purity High Chiral Purity? crude->chiral_purity chemical_purity High Chemical Purity? chiral_purity->chemical_purity Yes diastereomeric_cryst Diastereomeric Crystallization chiral_purity->diastereomeric_cryst No final_product Pure this compound chemical_purity->final_product Yes recrystallization Recrystallization / Prep. Chromatography chemical_purity->recrystallization No diastereomeric_cryst->crude Re-process recrystallization->crude Re-process

Caption: Decision tree for the purification of this compound.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A Combination of Chromatographic Techniques is Ideal.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of your product.

    • Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of chiral acids.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for quantifying chemical impurities.

    • Stationary Phase: A C18 or C8 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol is typically employed.

    • Detection: UV detection at a wavelength where the Verapamilic Acid and potential impurities have significant absorbance (e.g., around 278 nm) is standard.

Detailed Experimental Protocols

Protocol 1: Optimized Diastereomeric Crystallization of this compound

This protocol is a starting point and may require optimization based on your specific impurity profile and scale.

  • Dissolution: Dissolve one molar equivalent of racemic Verapamilic Acid in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (S)-(-)-α-methylbenzylamine in the same solvent. Slowly add the resolving agent solution to the warm solution of the racemic acid with gentle stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a co-solvent (an "anti-solvent") in which the diastereomeric salt is less soluble, or gently scratch the inside of the flask to induce crystallization.

  • Maturation: Once crystallization begins, continue to stir the slurry at room temperature for several hours, or even overnight, to allow the crystallization to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate). Acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2.

  • Extraction and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC. If the desired purity is not achieved, a second recrystallization of the diastereomeric salt may be necessary.

Protocol 2: Purity Analysis by Chiral HPLC
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Summary Table

Purification MethodTarget ImpurityKey Parameters to OptimizeExpected Outcome
Diastereomeric Crystallization (R)-(+)-Verapamilic AcidResolving agent, solvent system, temperature profile, molar ratioHigh enantiomeric excess (>99%)
Recrystallization Process-related chemical impuritiesSolvent system, temperatureHigh chemical purity
Preparative HPLC Stubborn chemical impuritiesStationary phase, mobile phaseIsolation of highly pure product

References

  • Bannister, R. M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]

  • Srinivasan, V., et al. (2011). Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride. Scientia Pharmaceutica, 79(3), 555-568. [Link]

  • Chiral Chromatography Principles. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • de Oliveira, M. A., et al. (2015). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 20(2), 2439-2456. [Link]

  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. (2023). PubMed Central. [Link]

Sources

Impact of solvent choice on the chiral resolution of verapamilic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center for the chiral resolution of verapamilic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this crucial molecule. As Senior Application Scientists, we understand that success in chiral resolution, particularly through diastereomeric salt crystallization, is critically dependent on the nuanced interplay between the diastereomeric salts and the solvent system.

This guide moves beyond simple protocols to explain the underlying principles governing solvent choice and to provide practical, actionable solutions for the challenges you may encounter at the bench.

FAQs: Understanding the Fundamentals of Solvent Choice

Q1: Why is solvent selection so critical for the chiral resolution of verapamilic acid via diastereomeric salt formation?

A1: The entire principle of chiral resolution by diastereomeric salt formation hinges on the differential solubility between the two diastereomeric salts (R-acid/R-base vs. S-acid/R-base).[1][2] The chosen solvent must effectively discriminate between these two salts, maximizing the solubility of one while minimizing the solubility of the other to induce selective crystallization. An inappropriate solvent can lead to co-crystallization, low yields, or poor enantiomeric excess (ee). The solvent's properties—polarity, proticity, and ability to form hydrogen bonds—directly influence the solvation of the diastereomeric salts and, consequently, their crystallization behavior. Specific solute-solvent interactions, rather than just the solvent's bulk dielectric constant, are often the root cause of the observed effects.[3]

Q2: What are the primary methods for the chiral resolution of a carboxylic acid like verapamilic acid?

A2: Several methods exist for resolving enantiomers, but for carboxylic acids, the most common approaches are:

  • Diastereomeric Salt Formation: This is a widely used and often scalable method where a racemic acid is reacted with an enantiomerically pure chiral base to form diastereomeric salts.[1][2] These salts, having different physical properties, can be separated by crystallization.

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate enantiomers.[4][5] This is often used for both analytical and preparative-scale separations.

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. This method offers high selectivity under mild conditions.[1]

Q3: How do I begin the solvent screening process for a new resolution?

A3: A systematic approach is crucial. Start by considering a range of solvents with varying polarities and functionalities (e.g., protic, aprotic, polar, non-polar). Alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (methyl tert-butyl ether) are common starting points.[6] The goal is to find a solvent or solvent mixture where the diastereomeric salts exhibit a significant solubility difference. High-throughput screening methods, utilizing 96-well plates, can accelerate this process by allowing for the rapid testing of multiple solvent and chiral resolving agent combinations.[6]

Q4: What is the role of a co-solvent or an anti-solvent in chiral resolution?

A4: A co-solvent is used to create a solvent mixture with finely tuned properties. For instance, mixing a solvent in which the salts are highly soluble with one in which they are sparingly soluble can modulate the overall solubility to an optimal range for crystallization.[6] An anti-solvent is a solvent in which the diastereomeric salts are insoluble. It is added to a solution of the salts to induce precipitation. This technique can be particularly useful if the desired diastereomer is highly soluble in the primary solvent.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: No crystallization occurs, or an oil forms instead of a solid.
Potential Cause Explanation Troubleshooting Steps
High Solubility of Diastereomeric Salts The chosen solvent may be too effective at solvating both diastereomeric salts, preventing them from reaching the supersaturation required for crystallization.1. Introduce an Anti-Solvent: Gradually add a non-polar anti-solvent (e.g., hexane, heptane) to the solution to decrease the solubility of the salts. 2. Reduce Temperature: Slowly cool the solution to decrease solubility. 3. Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts. 4. Test Alternative Solvents: Screen for solvents with lower polarity.
Impure Starting Materials Impurities in the racemic verapamilic acid or the chiral resolving agent can inhibit crystallization.1. Verify Purity: Analyze the starting materials using techniques like NMR or HPLC. 2. Purify Starting Materials: If necessary, purify the racemic acid and chiral base before forming the diastereomeric salts.
Inappropriate Stoichiometry An incorrect molar ratio of the chiral resolving agent to the racemic acid can affect salt formation and crystallization.1. Confirm Stoichiometry: Ensure a 1:1 molar ratio for a monoprotic acid and a monoamine base. The stoichiometry can be influenced by the nature of the resolving agent and the racemic compound.[7] 2. Titrate the Resolving Agent: Experiment with slight variations in the amount of resolving agent.
Issue 2: The crystallized solid has a low enantiomeric excess (ee).
Potential Cause Explanation Troubleshooting Steps
Co-crystallization of Diastereomers The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient, leading to the precipitation of both.1. Screen for More Selective Solvents: This is the most critical step. A different solvent may provide the necessary solubility differential.[8] 2. Optimize Crystallization Temperature: The solubility of the two diastereomers may be affected differently by temperature. Experiment with different crystallization temperatures. 3. Recrystallization: Perform one or more recrystallizations of the obtained solid. Often, a second crystallization can significantly improve the enantiomeric excess.[1]
Formation of a Solid Solution In some cases, the two diastereomers can incorporate into the same crystal lattice, forming a solid solution, which makes separation by simple crystallization difficult.[9]1. Enantioselective Dissolution: Briefly washing the crystals with a specific solvent may selectively dissolve the undesired enantiomer.[9] 2. Change the Chiral Resolving Agent: A different chiral resolving agent will form diastereomeric salts with different crystal packing and solubility properties, potentially avoiding the solid solution issue.
Insufficient Equilibration Time The crystallization process may not have reached thermodynamic equilibrium, resulting in a kinetically trapped mixture.1. Increase Crystallization Time: Allow the crystallization to proceed for a longer period. 2. Implement a Temperature Cycling Profile: Gently heat and cool the solution to encourage the dissolution of less stable crystals and the growth of the more stable, desired diastereomer.
Issue 3: The yield of the desired enantiomer is very low.
Potential Cause Explanation Troubleshooting Steps
High Solubility of the Target Diastereomer Even the less soluble diastereomer may have significant solubility in the chosen solvent, leaving a large portion in the mother liquor.1. Optimize Solvent Composition: Use a solvent mixture or an anti-solvent to reduce the solubility of the target diastereomer. 2. Lower the Crystallization Temperature: This will generally decrease the solubility of the salt.
Losses During Isolation The desired product may be lost during filtration or washing steps.1. Pre-saturate Wash Solvent: Wash the filtered crystals with a small amount of fresh, cold solvent that has been pre-saturated with the pure diastereomeric salt. 2. Optimize Filtration: Ensure efficient filtration to minimize the amount of mother liquor retained by the crystal cake.
Theoretical Yield Limitation Remember that the maximum theoretical yield for a classical resolution is 50% for the desired enantiomer.[2]1. Implement Racemization: If possible, develop a method to racemize the unwanted enantiomer from the mother liquor and recycle it back into the process.[2]

Experimental Protocols & Visualizations

Protocol 1: General Solvent Screening for Diastereomeric Salt Crystallization
  • Preparation of Diastereomeric Salts: In separate vials, dissolve 1 equivalent of racemic verapamilic acid and 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in a suitable solvent where both are soluble (e.g., methanol). Combine the solutions and then evaporate the solvent to obtain the diastereomeric salt mixture.

  • Screening Setup: In a 96-well plate or small vials, dispense a small, known quantity (e.g., 10-20 mg) of the diastereomeric salt mixture into each well.

  • Solvent Addition: Add a measured volume of each test solvent or solvent mixture to the wells.

  • Equilibration: Seal the plate and agitate it at a controlled temperature (e.g., room temperature or elevated temperature) for a set period (e.g., 12-24 hours) to allow the system to reach equilibrium.

  • Analysis:

    • Visual Inspection: Note which wells contain a crystalline solid and the apparent amount.

    • Mother Liquor Analysis: Carefully remove a sample of the supernatant from each well. Analyze the enantiomeric ratio of the verapamilic acid in the solution using chiral HPLC.

    • Solid Analysis: If sufficient solid is present, isolate it, wash it sparingly with the corresponding solvent, and analyze its enantiomeric excess by chiral HPLC after liberating the free acid.

  • Selection: Identify the solvent(s) that result in a high enantiomeric excess in the solid phase and a corresponding enrichment of the other enantiomer in the liquid phase.

Diagram: Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of verapamilic acid via diastereomeric salt formation.

G cluster_0 Salt Formation cluster_1 Selective Crystallization cluster_2 Isolation & Analysis racemic_acid Racemic Verapamilic Acid (R/S) mix Mix in Solvent racemic_acid->mix chiral_base Chiral Resolving Agent (e.g., R'-Base) chiral_base->mix diastereomeric_salts Diastereomeric Salt Mixture in Solution mix->diastereomeric_salts Formation of Diastereomeric Salts (R-S' and S-S') crystallization Controlled Cooling / Anti-Solvent Addition diastereomeric_salts->crystallization separation Filtration crystallization->separation Differential Solubility solid Solid: Enriched Diastereomer (e.g., S-S') separation->solid liquid Mother Liquor: Enriched Diastereomer (e.g., R-S') separation->liquid free_acid_S Pure S-Verapamilic Acid solid->free_acid_S Acidification free_acid_R R-Verapamilic Acid liquid->free_acid_R Acidification / Recycle analysis Verify ee free_acid_S->analysis Chiral HPLC

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Diagram: Solvent Selection Logic

This diagram outlines the decision-making process when troubleshooting solvent selection for improved enantiomeric excess.

G start Start: Low ee in Solid co_crystallization Hypothesis: Co-crystallization due to similar solubilities start->co_crystallization screen_solvents Action: Screen diverse solvents (polar, non-polar, protic, aprotic) co_crystallization->screen_solvents optimize_temp Action: Optimize crystallization temperature profile co_crystallization->optimize_temp recrystallize Action: Perform recrystallization of isolated solid co_crystallization->recrystallize check_ee Check ee screen_solvents->check_ee optimize_temp->check_ee recrystallize->check_ee check_ee->screen_solvents ee improved but insufficient success Success: High ee achieved check_ee->success ee > 98% change_agent Action: Change chiral resolving agent check_ee->change_agent No significant improvement change_agent->start Restart process

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing.
  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI.
  • A Comparative Guide to Chiral Solvating Agents for the Enantioselective Recognition of Carboxylic Acids. Benchchem.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI.
  • Chiral resolution. Wikipedia.
  • Chiral Resolution and Confirmation. Veranova.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. PubMed.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01352A.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
  • Strategies for chiral resolution: from racemate to enantiomer. PMC - NIH.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Advancements in chiral crystallization. Technobis.

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Separation: HPLC vs. SFC for Verapamilic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The calcium channel blocker Verapamil, administered as a racemic mixture, is a classic example.[1] Its S-enantiomer is significantly more potent than the R-enantiomer, making the ability to accurately resolve and quantify these stereoisomers essential for comprehensive pharmacokinetic and pharmacodynamic studies.[2]

This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the chiral separation of verapamil and its structurally similar metabolite, verapamilic acid. As a Senior Application Scientist, my objective is to move beyond a simple listing of features and delve into the causality behind experimental choices, offering field-proven insights to guide your method development.

The Analyte: Understanding Verapamil

To develop a robust separation method, we must first understand the analyte. Verapamil is a phenylalkylamine derivative with a molecular weight of 454.60 g/mol .[3] Its structure contains a single chiral center. The molecule's properties, including its basic nitrogen and aromatic rings, are key to its interaction with chiral stationary phases. While specific data for verapamilic acid is less common, its structural similarity to verapamil—primarily differing by the hydrolysis of a nitrile group to a carboxylic acid—means that the fundamental chromatographic behaviors and the choice of chiral selectors will be highly analogous.

  • Verapamil Hydrochloride Properties:

    • Molecular Weight: 491.1 g/mol [4]

    • Thermal Stability: Stable up to 180 °C[5]

    • Key Structural Features: Tertiary amine, multiple aromatic rings, ether linkages, and a nitrile group.

The Core of Chiral Recognition: Polysaccharide-Based Stationary Phases

The workhorse for enantiomeric separations in both HPLC and SFC are Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives like cellulose and amylose. These polymers are coated or immobilized onto a silica support.

The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. Key interactions include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

The helical structure of amylose and the more linear structure of cellulose create distinct chiral grooves and cavities, offering different selectivities. Immobilized CSPs, where the selector is chemically bonded to the silica, offer greater solvent versatility compared to coated CSPs, which is a significant advantage for method development.

Experimental Workflow: A Comparative Overview

The general workflow for developing a chiral separation method is similar for both HPLC and SFC, involving screening of columns and mobile phases followed by optimization. However, the specifics of the instrumentation and mobile phase composition are distinct.

G cluster_0 Method Development Workflow cluster_1 HPLC Path cluster_2 SFC Path prep Sample & Standard Preparation screen Column & Mobile Phase Screening prep->screen hplc_opt Optimize: - Mobile Phase Ratio - Additives (Acid/Base) - Flow Rate screen->hplc_opt Liquid Phase sfc_opt Optimize: - Co-solvent % - Additives - Back Pressure & Temp screen->sfc_opt Supercritical Fluid hplc_run HPLC Analysis hplc_opt->hplc_run analysis Data Analysis: Resolution (Rs), Tailing, Retention Time hplc_run->analysis sfc_run SFC Analysis sfc_opt->sfc_run sfc_run->analysis

Caption: General workflow for HPLC and SFC chiral method development.

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC is the traditional and most widely used technique for chiral separations in quality control and bioanalytical labs.[6] Modern advancements, particularly the development of core-shell particle columns, have dramatically improved its speed and efficiency, challenging the historical perception of HPLC as a slow technique.

Experimental Protocol: Rapid HPLC Enantioseparation of Verapamil

This protocol is based on a validated, high-throughput method that achieves separation in under 4 minutes.[7]

  • Instrumentation: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Chiral Stationary Phase: Isopropyl carbamate cyclofructan 6 core-shell column (e.g., LarihcShell-P, LSP), 100 mm × 2.1 mm, 2.7 µm.

  • Mobile Phase (Polar Organic Mode): Acetonitrile / Methanol / Trifluoroacetic Acid / Triethylamine (98 : 2 : 0.05 : 0.025, v/v/v/v).

    • Scientist's Note: This is a polar organic mobile phase. The small amounts of acid (TFA) and base (TEA) are critical additives used to minimize peak tailing and improve resolution by interacting with the analyte and residual silanols on the stationary phase.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 21 °C.

  • Injection Volume: 5.0 µL.

  • Detection: Fluorescence with excitation at 280 nm and emission at 313 nm.

    • Scientist's Note: Fluorescence detection provides excellent sensitivity for this analysis, achieving a Lower Limit of Quantification (LLOQ) of 1 ng/mL in plasma.[7]

  • Expected Results: Baseline separation of S-(-)-verapamil (~1.95 min) and R-(+)-verapamil (~2.29 min).[7]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a dominant technology for chiral separations, especially at the preparative scale, due to its significant advantages in speed and environmental friendliness.[8][9] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, properties that lead to higher efficiency and much faster separations.[10][11]

Experimental Protocol: SFC Enantioseparation of Verapamil

This protocol is a representative analytical method for the chiral separation of verapamil.[12]

  • Instrumentation: An SFC system with CO₂ and co-solvent pumps, an autosampler, a column oven, a back-pressure regulator (BPR), and a PDA (UV) detector.

  • Chiral Stationary Phase: Lux Cellulose-4, 250 x 4.6 mm.

  • Mobile Phase: 80% Supercritical Carbon Dioxide / 20% Isopropyl Alcohol (IPA) with 15 mM Ammonium Acetate.

    • Scientist's Note: IPA serves as the organic modifier (co-solvent) to increase the mobile phase's solvating power for verapamil. The additive, ammonium acetate, is used to improve peak shape for this basic compound.

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 30 °C.

  • Back Pressure: 100 bar.

    • Scientist's Note: The back-pressure regulator is unique to SFC and is essential for keeping the CO₂ in its supercritical state. Adjusting pressure can alter fluid density and thus retention and selectivity.

  • Detection: PDA at 278 nm.

  • Expected Results: Baseline resolution of the two enantiomers with a significantly shorter run time compared to traditional HPLC methods.

Head-to-Head Comparison: Performance and Practicality

Choosing the right technology depends on the specific goals of the laboratory, whether they be high-throughput screening, cost reduction, or adherence to green chemistry principles.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Causality & Expert Insight
Speed / Analysis Time Traditional methods: >30 min. Modern UHPLC: < 4 min [7]Typically 3-5 times faster than conventional HPLC.[6] Equilibration is nearly instant.The low viscosity and high diffusivity of supercritical CO₂ allow for much higher optimal flow rates without sacrificing efficiency, drastically reducing run times.[10]
Solvent Consumption High consumption of organic solvents (e.g., acetonitrile, hexane).Primarily uses captured CO₂. Organic co-solvent is typically <40%.SFC is considered a "greener" technology, significantly reducing the purchase and disposal costs of toxic organic solvents.[11]
Resolution & Efficiency Excellent, especially with sub-2 µm or core-shell columns.Generally higher efficiency due to faster mass transfer in the mobile phase.[8]The physical properties of supercritical fluids minimize peak broadening, leading to sharper peaks and better resolution.[10]
Operating Cost High due to solvent purchase and disposal.Lower long-term costs due to cheaper mobile phase (CO₂) and reduced waste.[8]While the initial instrument cost for SFC can be higher, the savings on solvents often provide a rapid return on investment.
Selectivity Well-established selectivity on a vast range of CSPs.Often provides complementary or superior selectivity compared to normal-phase HPLC.[9][13]The mobile phase in SFC (CO₂ + alcohol) is chromatographically different from typical normal-phase (hexane/alcohol) or reversed-phase (water/ACN) systems, creating unique interactions.
Sample Solubility High flexibility with a wide range of solvents.Can be challenging for highly polar or poorly soluble compounds that require specific co-solvents.The mobile phase is less polar than reversed-phase HPLC, which can be a limitation for certain analytes.

Decision Logic: Which Technique is Right for You?

The choice between HPLC and SFC is not always straightforward. The following diagram illustrates a logical decision-making process based on key laboratory priorities.

G start Start: Need Chiral Separation throughput High Throughput Screening? start->throughput green 'Green' Chemistry a Priority? throughput->green No sfc Choose SFC throughput->sfc Yes cost Minimize Operating Cost? green->cost No green->sfc Yes existing_lc Leverage Existing LC Expertise/Fleet? cost->existing_lc No cost->sfc Yes polar Highly Polar Analyte? existing_lc->polar No hplc Choose HPLC existing_lc->hplc Yes polar->sfc No consider_hplc Consider HPLC polar->consider_hplc Yes

Caption: Decision tree for selecting between HPLC and SFC for chiral analysis.

Conclusion

Both modern HPLC and SFC are highly capable techniques for the chiral separation of verapamilic acid. The choice is no longer simply between a "slow" and a "fast" method.

  • HPLC , particularly with core-shell column technology, offers a rapid, robust, and highly sensitive solution that can be readily implemented on existing liquid chromatography platforms.[7] It remains the gold standard for many validated QC and bioanalytical methods.

  • SFC presents a compelling alternative, offering unparalleled speed, higher efficiency, and significant long-term cost and environmental benefits.[8][10] For laboratories focused on high-throughput screening, preparative-scale purification, or green chemistry initiatives, SFC is often the superior choice.

Ultimately, the decision rests on a laboratory's specific priorities. For routine analysis where leveraging existing instrumentation and expertise is key, an optimized HPLC method is an excellent choice. For labs building new capabilities or prioritizing speed and sustainability, SFC provides a powerful and economically sound path forward.

References

  • Al-Majed, A. R., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Critical Reviews in Analytical Chemistry. [Link]

  • Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]

  • Cavey, D. (2021). HPLC or SFC? Which One Should I Choose? YouTube. [Link]

  • Shimadzu UK Limited. (2022). SFC Separation of racemic Verapamil. Zendesk. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A. [Link]

  • de Oliveira, M. A. L., et al. (2019). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules. [Link]

  • Sreevidya, V., & Narayana, B. (2015). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]

  • Cheméo. (n.d.). Verapamil (CAS 52-53-9) - Chemical & Physical Properties. [Link]

  • PubChem. (n.d.). Verapamil Hydrochloride. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). verapamil. [Link]

  • Van de Velde, V., & De Smet, M. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Regalado, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Marapur, S. C., et al. (n.d.). Physicochemical properties of Verapamil HCl patches. ResearchGate. [Link]

  • Regalado, E. L., & Welch, C. J. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

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A Senior Application Scientist's Guide to Chiral Purity in Verapamil Synthesis: A Comparative Analysis of Resolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Verapamil

Verapamil is a cornerstone therapeutic agent in cardiovascular medicine, classified as a calcium channel blocker and widely prescribed for conditions such as hypertension, angina, and cardiac arrhythmias.[1][2][3] It is administered clinically as a racemic mixture, a 1:1 combination of its (S)- and (R)-enantiomers.[4] However, the therapeutic activity is not evenly distributed between these stereoisomers. The (S)-enantiomer is recognized as being significantly more potent—up to 20 times more—in its calcium channel blocking activity than its (R)-counterpart.[5][6][7] This stark difference in pharmacological activity underscores the critical importance of enantioselective synthesis to produce pure (S)-Verapamil, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with the less active (R)-enantiomer.[8]

The primary challenge in synthesizing a single enantiomer of Verapamil lies in the construction of its acyclic quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents.[9][10] This guide provides an in-depth comparison of chiral resolution strategies, focusing on the resolution of the key intermediate, racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, often referred to as "verapamilic acid." We will compare the efficacy of different chiral resolving agents and provide the experimental rationale behind these critical process decisions.

The Core Strategy: Chiral Resolution of a Key Acidic Intermediate

While various methods for enantioselective synthesis exist, including asymmetric catalysis, classical chiral resolution remains a robust and scalable strategy for industrial production.[9][11][12] This technique involves reacting a racemic mixture with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[13][14] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[12]

In the context of Verapamil synthesis, a highly effective strategy involves the resolution of racemic verapamilic acid. Because verapamilic acid is a chiral carboxylic acid, it is resolved using a chiral base. The process hinges on the formation of diastereomeric salts, one of which is typically much less soluble in a given solvent system and crystallizes out, allowing for its separation.[14][15]

dot

Caption: Workflow for the chiral resolution of verapamilic acid.

Comparative Analysis of Chiral Resolving Agents

The success of a diastereomeric salt resolution is critically dependent on the choice of the resolving agent. An ideal agent should be readily available, inexpensive (or easily recyclable), and form diastereomeric salts with a significant difference in solubility to ensure efficient separation. For the resolution of racemic verapamilic acid, chiral amines are the agents of choice.

Resolving AgentKey AdvantagesKey DisadvantagesTypical Yield/PurityScalability
(R)-(+)-α-Methylbenzylamine Readily available, relatively low cost, forms well-defined crystalline salts with verapamilic acid, proven scalability to pilot plant level.[15]Requires careful optimization of solvent and temperature for high diastereomeric excess.Good to excellent yields with high stereochemical integrity.[15]Demonstrated success on a large scale.[15]
Cinchona Alkaloids (e.g., Cinchonidine, Quinine) Natural products, historically used for resolving a wide range of acids.[14]Higher cost compared to synthetic amines, can be more complex to recover and recycle.Variable, highly dependent on the specific acid and alkaloid pairing.Can be challenging and costly for large-scale industrial processes.
Other Chiral Amines (e.g., (S)-1-Phenylethylamine) Provides access to the opposite enantiomer ((R)-Verapamilic acid) using the same principle.[13]Performance and crystallization behavior must be empirically determined.Similar potential to α-methylbenzylamine but requires separate process development.Potentially high, but less documented for verapamilic acid specifically.

Expert Analysis:

While various chiral bases can theoretically be used, α-methylbenzylamine has emerged as a preferred agent for the resolution of verapamilic acid in industrial settings.[15] The primary reason is its ability to induce a significant difference in the solubility of the resulting diastereomeric salts in common, cost-effective solvent systems. This leads to a clean separation and high recovery of the desired (S)-verapamilic acid salt. A key publication in Organic Process Research & Development details a versatile and scalable route using this agent, demonstrating its successful implementation up to the pilot plant scale.[15] This provides a high degree of confidence in its industrial viability.

Detailed Experimental Protocol: Resolution of Racemic Verapamilic Acid

This protocol is a representative procedure based on established methodologies for the resolution of racemic verapamilic acid using (R)-(+)-α-methylbenzylamine.[15]

Objective: To isolate (S)-(-)-Verapamilic Acid from a racemic mixture via diastereomeric salt crystallization.

Materials:

  • Racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (Verapamilic Acid)

  • (R)-(+)-α-Methylbenzylamine

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Hydrochloric Acid (e.g., 2M HCl)

  • Sodium Hydroxide (e.g., 2M NaOH)

  • Sodium Sulfate or Magnesium Sulfate (Anhydrous)

Experimental Workflow Diagram:

dot

Protocol_Workflow start Start step1 1. Dissolution: Dissolve racemic verapamilic acid and (R)-α-methylbenzylamine in hot methanol. start->step1 step2 2. Crystallization: Allow solution to cool slowly to room temperature to crystallize the less soluble (S,R)-salt. step1->step2 step3 3. Isolation: Filter the crystalline precipitate and wash with cold solvent. step2->step3 step4 4. Liberation: Suspend the salt in water/EtOAc and acidify with HCl to break the salt. step3->step4 step5 5. Extraction: Separate the organic layer containing the free (S)-verapamilic acid. step4->step5 step6 6. Purification & Drying: Wash organic layer, dry over Na2SO4, and evaporate solvent. step5->step6 end End Product: This compound step6->end

Caption: Step-by-step protocol for chiral resolution.

Procedure:

  • Salt Formation and Crystallization:

    • In a suitable reaction vessel, combine racemic verapamilic acid (1.0 equivalent) and (R)-(+)-α-methylbenzylamine (~0.5-0.6 equivalents) in methanol. The use of a slight excess of the acid ensures that the mother liquor is enriched in the more soluble diastereomer, driving the desired salt out of solution.

    • Heat the mixture with stirring until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature without agitation. Slow cooling is crucial for the formation of well-defined crystals and to maximize diastereomeric purity.

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the resulting crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol to remove residual mother liquor. The solid is the diastereomerically enriched salt of (S)-verapamilic acid and (R)-α-methylbenzylamine.

  • Liberation of the Free Acid:

    • Suspend the filtered diastereomeric salt in a biphasic mixture of ethyl acetate and water.

    • Acidify the stirred mixture by the dropwise addition of 2M hydrochloric acid until the pH is strongly acidic (pH 1-2). This protonates the amine, breaking the salt and liberating the free carboxylic acid into the organic phase.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with additional ethyl acetate to ensure complete recovery of the product.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Analysis:

    • Determine the enantiomeric purity of the product using a suitable chiral HPLC method.

    • Confirm the chemical identity and structural integrity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (S)-Verapamil is paramount for its clinical application. While modern asymmetric synthesis methods continue to be developed, the classical resolution of the key intermediate, racemic verapamilic acid, remains a highly efficient, scalable, and economically viable strategy.[9][15] The comparison of chiral resolving agents clearly indicates that (R)-(+)-α-methylbenzylamine offers a superior combination of cost-effectiveness, availability, and proven performance on an industrial scale.[15]

The rationale for its success lies in fundamental chemical principles: the formation of diastereomeric salts with differential solubility, which can be exploited through fractional crystallization. The detailed protocol provided herein serves as a robust template for researchers and process chemists aiming to produce high-purity this compound, the crucial precursor for the more potent enantiomer of Verapamil.

References

  • Tom, M.-J., Turnbull, B. W. H., & Evans, P. A. (n.d.). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Thieme Chemistry. [Link]

  • Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 340-342. [Link]

  • Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. [Link]

  • Centre for Reviews and Dissemination (UK). (1998). Verapamil use in patients with cardiovascular disease: an overview of randomized trials. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews. [Link]

  • Kálai, T., et al. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2849-2852. [Link]

  • Oliveira, C. C., Pfaltz, A., & Correia, C. R. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil. Angewandte Chemie International Edition, 54(47), 14036-14039. [Link]

  • Valenzuela, R., et al. (1988). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Cardiovascular Pharmacology, 12(5), 552-557. [Link]

  • Al-Shehri, S., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 27(19), 6614. [Link]

  • Tero-Vescan, A., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(11), 3326. [Link]

  • Cole-Hamilton, D. J., et al. (1998). New intermediates for the preparation of verapamil derivates.
  • Pharmacy 180. (n.d.). Dihydropyridines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Unichem Laboratories Ltd. (2016). A process for the preparation of verapamil hydrochloride.
  • Mikuš, P., et al. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-211. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Shaik, A. H., et al. (2024). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Unichem Laboratories Ltd. (2018). Process for the preparation of Verapamil hydrochloride.
  • Follath, F., et al. (1985). Pharmacokinetics of conventional and slow-release verapamil. British Journal of Clinical Pharmacology, 19(Suppl 2), 149S-153S. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Solving the powder pattern of Verapamil hydrochloride. CCDC. [Link]

  • Costa, A. S., et al. (2013). chromatographic separation of verapamil racemate using a varicol continuous multicolumn process. Journal of the Brazilian Chemical Society, 24(1), 118-126. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(10), 1378-1404. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Gholami, M., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(10), 6982-6989. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-Verapamilic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Stereospecific Quantification

Verapamil, a widely prescribed calcium channel blocker, is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The pharmacological activity of these enantiomers differs significantly, with the (S)-enantiomer being considerably more potent in its therapeutic effect.[1] Metabolism of verapamil leads to several byproducts, including Verapamilic Acid. Consequently, the stereospecific quantification of its metabolites, such as (S)-(-)-Verapamilic Acid, is paramount in pharmacokinetic and pharmacodynamic studies to accurately characterize the drug's behavior and ensure patient safety and efficacy.

This guide provides a comparative analysis of two robust analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . The validation of these methods is framed within the context of internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4][5][6] This ensures that the methodologies are not only scientifically sound but also meet the rigorous standards required for regulatory submissions.

The Regulatory Cornerstone: ICH and FDA Validation Guidelines

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] For the methods discussed herein, validation adheres to the principles outlined in ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[4][5][6] Key validation parameters that will be compared include:

  • Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

The following sections will delve into the specifics of each analytical technique, providing detailed protocols and a comparative summary of their performance based on these critical validation parameters.

Method Comparison: Chiral HPLC-FLD vs. LC-MS/MS

Chiral High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: This technique leverages a chiral stationary phase (CSP) within the HPLC column to physically separate the enantiomers of Verapamilic Acid.[7][8] Following separation, the analyte is detected by a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds.[8][9]

Why this method? HPLC-FLD is a well-established and cost-effective technique for chiral separations.[7][8] The use of fluorescence detection provides enhanced sensitivity compared to standard UV detection, which is crucial when quantifying low-concentration metabolites in biological matrices.[8][9]

Experimental Protocol: HPLC-FLD

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

    • Load 500 µL of the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent amylose-based CSP)

    • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v/v). Rationale: This non-polar mobile phase is effective for enantiomeric separation on polysaccharide-based chiral stationary phases.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detection: Excitation at 276 nm and Emission at 310 nm.[7][8]

Workflow Diagram: HPLC-FLD Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject HPLC Injection Recon->Inject Prepared Sample Separate Chiral Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Acquisition Detect->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample + IS Precip Protein Precipitation Sample->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Inject LC Injection Super->Inject Prepared Sample Separate RP Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect

Sources

A comparative study of different chiral resolving agents for verapamilic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of enantiomerically pure pharmaceuticals, the resolution of chiral intermediates is a critical step that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Verapamil, a calcium channel blocker widely used in the management of cardiovascular disorders, is a chiral drug, with its pharmacological activity primarily residing in the (S)-enantiomer. The synthesis of enantiopure verapamil often proceeds through the key intermediate, (±)-verapamilic acid, making its efficient resolution a cornerstone of the manufacturing process. This guide provides a comparative analysis of different chiral resolving agents for verapamilic acid, offering insights into their mechanisms, experimental protocols, and performance to aid researchers and drug development professionals in selecting the optimal resolution strategy.

The Critical Role of Chiral Resolution in Verapamil Synthesis

Verapamilic acid, chemically known as 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, possesses a stereocenter at the C4 position. The separation of its racemic mixture into individual enantiomers is paramount for the subsequent synthesis of (R)- and (S)-verapamil. The classical method of diastereomeric salt formation remains a robust and scalable technique for this purpose.[1] This approach involves reacting the racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

This guide focuses on a comparative evaluation of three effective chiral resolving agents for verapamilic acid: (R)-(+)-α-methylbenzylamine , (R)-(+)-1-(1-naphthyl)ethylamine , and (-)-quinine .

Chemical Structures

Below are the chemical structures of verapamilic acid and the chiral resolving agents discussed in this guide.

Verapamilic Acid

Caption: Chemical structure of (±)-Verapamilic Acid.

Chiral Resolving Agents

G racemic_acid Racemic Verapamilic Acid in Ethyl Acetate dissolution Dissolution and Salt Formation (Heating) racemic_acid->dissolution resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Verapamilic Acid-(R)-Amine) filtration1->less_soluble_salt mother_liquor1 Mother Liquor (Enriched in (R)-Verapamilic Acid-(R)-Amine Salt) filtration1->mother_liquor1 recrystallization Recrystallization (e.g., from Ethyl Acetate) less_soluble_salt->recrystallization filtration2 Filtration recrystallization->filtration2 purified_salt Purified Diastereomeric Salt (High Diastereomeric Excess) filtration2->purified_salt mother_liquor2 Recrystallization Mother Liquor filtration2->mother_liquor2 liberation Liberation of Chiral Acid (Acidification, e.g., with HCl) purified_salt->liberation extraction Extraction with Organic Solvent liberation->extraction purified_acid (S)-Verapamilic Acid (High Enantiomeric Excess) extraction->purified_acid aqueous_phase Aqueous Phase (Containing Amine Hydrochloride) extraction->aqueous_phase

Caption: Workflow for the resolution of verapamilic acid with (R)-(+)-α-methylbenzylamine.

Step-by-Step Protocol:

  • Dissolution and Salt Formation:

    • Dissolve racemic verapamilic acid in a suitable solvent, such as ethyl acetate, with gentle heating.

    • Add an equimolar amount of (R)-(+)-α-methylbenzylamine to the solution.

    • Stir the mixture to ensure complete formation of the diastereomeric salts.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The less soluble salt is typically the one formed between (S)-verapamilic acid and (R)-(+)-α-methylbenzylamine.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended):

    • To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.

    • Extract the enantiomerically enriched verapamilic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified (S)-verapamilic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer containing the hydrochloride salt of (R)-(+)-α-methylbenzylamine can be basified (e.g., with NaOH) and the free amine extracted with an organic solvent for recycling.

Resolution of (±)-Verapamilic Acid using (R)-(+)-1-(1-Naphthyl)ethylamine

Step-by-Step Protocol:

  • Solvent Screening: A crucial initial step is to screen a variety of solvents (e.g., alcohols, esters, ketones, and their mixtures) to identify a system that provides a significant difference in solubility between the two diastereomeric salts.

  • Salt Formation: Dissolve racemic verapamilic acid and an equimolar amount of (R)-(+)-1-(1-naphthyl)ethylamine in the chosen solvent, with heating if necessary.

  • Crystallization: Induce crystallization by controlled cooling, seeding with a small crystal of the desired diastereomeric salt if available, or by slow evaporation of the solvent.

  • Isolation and Purification: Isolate the less soluble diastereomeric salt by filtration and purify by recrystallization.

  • Liberation of the Chiral Acid: Follow a similar procedure as described for the α-methylbenzylamine resolution (acidification and extraction) to obtain the enantiomerically enriched verapamilic acid.

Resolution of (±)-Verapamilic Acid using (-)-Quinine

Quinine, being a larger and more complex molecule, can offer different selectivity and crystallization properties compared to the smaller chiral amines.

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic verapamilic acid and an equimolar amount of (-)-quinine in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Isolate the crystalline salt by filtration and wash with cold solvent. Recrystallization may be necessary to achieve high diastereomeric purity.

  • Liberation of the Chiral Acid: Liberate the enantiomerically enriched verapamilic acid from the purified salt using an acid-base extraction procedure, similar to the methods described above.

Conclusion and Future Perspectives

The choice of a chiral resolving agent for verapamilic acid is a critical decision in the industrial synthesis of enantiopure verapamil. (R)-(+)-α-Methylbenzylamine has been demonstrated to be an effective and scalable option. 3-(+)-1-(1-Naphthyl)ethylamine and (-)-quinine also present as viable alternatives, with reports of achieving high enantiomeric excess. [4] For process development and optimization, a systematic screening of resolving agents and crystallization solvents is highly recommended. The ideal process will not only provide high yield and enantiomeric purity but will also be cost-effective and environmentally sustainable, with efficient recovery and recycling of the resolving agent.

Future advancements in this field may involve the development of novel chiral resolving agents with enhanced selectivity, as well as the application of advanced techniques such as preferential crystallization and co-crystallization to further improve the efficiency of chiral resolution.

References

  • Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467-472. [Link]

  • A Scaleable Route to the Pure Enantiomers of Verapamil | Request PDF. (2025, August 7). Retrieved from [Link]

  • Resolution of enantiomers of novel C2 -symmetric aminobisphosphinic acids via diastereomeric salt formation with quinine - PubMed. (2015, January). Retrieved from [Link]

  • New intermediates for the preparation of verapamil derivates - Google Patents. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • Quininium Malates: partial chiral discrimination via diastereomeric salt formation. (2014, January). Retrieved from [Link]

  • Chiral compounds and their resolution synthesis using enantioselective esterases - Google Patents. (n.d.).
  • A process for the preparation of verapamil hydrochloride - Google Patents. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.). Retrieved from [Link]

  • United States Patent Office - Googleapis.com. (n.d.). Retrieved from [Link]

  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Method for preparing optical pure 1-(1-naphthyl)ethylamine by separation - Google Patents. (n.d.).
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, crystallization and characterization of diastereomeric salts formed by ephedrine and malic acid in water - ResearchGate. (2011, December 16). Retrieved from [Link]

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • A process for the preparation of verapamil hydrochloride - Google Patents. (n.d.).
  • (PDF) Recent Developments in Optical Resolution - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Excess Determination of (S)-(-)-Verapamilic Acid: A Comparative Analysis of HPLC, CE, and NMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. Verapamil, a calcium channel blocker, is a prime example. Marketed as a racemic mixture, its enantiomers possess distinct activities. This guide provides an in-depth, comparative analysis of three powerful analytical techniques for determining the enantiomeric excess (e.e.) of (S)-(-)-Verapamilic Acid, a key chiral compound. As drug development professionals, selecting the appropriate analytical methodology is paramount for ensuring product quality, safety, and efficacy, in line with regulatory expectations from bodies like the FDA.[1][2][3]

This guide moves beyond simple protocol recitation. It delves into the causality behind experimental choices, offering insights honed from field experience to empower researchers in making informed decisions for their specific analytical challenges. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their foundational principles, detailed experimental workflows, and a critical evaluation of their respective performances.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry.[4] Its robustness and high resolving power make it a cornerstone of quality control laboratories.

Scientific Principle

The separation mechanism hinges on the differential interaction between the enantiomers of Verapamilic Acid and a Chiral Stationary Phase (CSP) packed within the HPLC column. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other. This difference in interaction energy translates into a difference in retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose.[4][5]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Fluorescence detector.

  • Chiral Column: A core-shell isopropyl carbamate cyclofructan 6 chiral column (e.g., LarihcShell-P, LSP) or an amylose-based column (e.g., Chiralpak AD) is effective.[6]

  • Mobile Phase: A polar organic mobile phase is often used. A typical composition is Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v).[6] The amine modifier (Triethylamine) is crucial for improving peak shape for basic compounds like Verapamilic Acid.

  • Flow Rate: 0.5 - 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C, to ensure reproducible retention times.

  • Detection: Fluorescence detection (Excitation: 280 nm, Emission: 313 nm) offers high sensitivity.[6] UV detection at 278 nm is also a viable alternative.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh & Dissolve Verapamilic Acid B Filter Sample (0.45 µm) A->B C Inject Sample B->C D Chiral Column Separation C->D E Fluorescence/UV Detection D->E F Integrate Peak Areas E->F G Calculate % e.e. F->G

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Capillary Electrophoresis (CE): The High-Efficiency Alternative

Capillary Electrophoresis has emerged as a powerful alternative to HPLC for chiral separations, offering remarkable efficiency, speed, and minimal solvent consumption.[3][7]

Scientific Principle

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). For chiral separations, a Chiral Selector (CS) is added to the BGE.[7] Cyclodextrins (CDs), particularly derivatized ones like trimethyl-β-cyclodextrin (TM-β-CD), are highly effective for resolving Verapamil enantiomers.[7][8] The enantiomers, which are positively charged at acidic pH, migrate towards the cathode.[7] They also form transient, diastereomeric inclusion complexes with the CD. The enantiomer that forms a more stable complex with the CS has its effective mobility altered to a greater extent, leading to a difference in migration times and, thus, separation.

Experimental Protocol: Chiral Capillary Electrophoresis

1. Sample Preparation:

  • Dissolve the Verapamilic Acid sample in deionized water or the BGE to a suitable concentration.

  • Degas the sample solution by sonication or centrifugation.

2. CE System and Conditions:

  • CE System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 30 cm length, 75 µm I.D.).[9]

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 5.0, containing 21 mM trimethyl-β-cyclodextrin (TM-β-CD) as the chiral selector.[7] The pH is critical as it ensures the analyte is ionized for electrophoretic migration.

  • Applied Voltage: 20 kV.[7]

  • Temperature: 15-20°C.[7][9] Temperature control is vital for maintaining migration time reproducibility.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[7]

  • Detection: UV detection at 210 nm or 230 nm.[7]

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers from the electropherogram.

  • Calculate the enantiomeric excess (% e.e.) using the same formula as for HPLC.

Workflow Diagram: Chiral CE Analysis

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE System cluster_analysis_ce Data Analysis H Dissolve Sample in BGE/Water I Degas Solution H->I J Hydrodynamic Injection I->J K Capillary Separation (BGE + Chiral Selector) J->K L On-Column UV Detection K->L M Integrate Peak Areas L->M N Calculate % e.e. M->N

Caption: Workflow for enantiomeric excess determination by Capillary Electrophoresis.

NMR Spectroscopy: The Absolute Structural Approach

While chromatographic methods are separative, NMR spectroscopy offers a non-separative, direct spectroscopic approach to determine enantiomeric excess.[10][11]

Scientific Principle

Enantiomers are indistinguishable in a standard (achiral) NMR experiment as their nuclei are isochronous.[12] To differentiate them, a chiral environment must be created within the NMR tube. This is typically achieved by adding a Chiral Solvating Agent (CSA). The CSA interacts non-covalently with the enantiomers to form transient, diastereomeric solvates. These diastereomeric complexes are no longer mirror images and, therefore, exhibit distinct chemical shifts (anisochrony) for corresponding protons in the NMR spectrum.[11] The ratio of the integrals of these now-separated signals directly reflects the enantiomeric ratio of the sample.

Experimental Protocol: NMR with Chiral Solvating Agent

1. Sample Preparation:

  • Accurately weigh and dissolve the Verapamilic Acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample alone.

2. Addition of Chiral Solvating Agent (CSA):

  • Add a molar equivalent of a suitable CSA to the NMR tube. Chiral lanthanide shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) are classic examples.[13]

  • Gently mix the sample to ensure homogeneity.

3. NMR Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a proton signal (e.g., a methoxy or methyl group) that is well-resolved and shows clear splitting into two distinct signals, one for each enantiomer's complex with the CSA.

4. Data Analysis:

  • Carefully integrate the separated signals corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) from the integral values: % e.e. = [(Integral of Major Signal - Integral of Minor Signal) / (Integral of Major Signal + Integral of Minor Signal)] x 100

Diagram: Principle of NMR Enantiomeric Discrimination

NMR_Principle cluster_achiral Achiral Solvent cluster_chiral Chiral Solvating Agent (CSA) S_enantiomer (S)-Enantiomer NMR_Signal_1 Single NMR Signal S_enantiomer->NMR_Signal_1 S_CSA_complex (S) : CSA Complex S_enantiomer->S_CSA_complex + CSA R_enantiomer (R)-Enantiomer R_enantiomer->NMR_Signal_1 R_CSA_complex (R) : CSA Complex R_enantiomer->R_CSA_complex + CSA CSA CSA NMR_Signal_2 Two Distinct NMR Signals (Diastereomeric) S_CSA_complex->NMR_Signal_2 R_CSA_complex->NMR_Signal_2

Caption: Formation of diastereomeric complexes for NMR signal separation.

Head-to-Head Comparison: Performance Metrics

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary.

ParameterChiral HPLCCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential complexation with a Chiral Selector (CS) in BGEFormation of diastereomeric complexes with a Chiral Solvating Agent (CSA)
Resolution Excellent, baseline separation is common.[6]Very high efficiency, excellent resolution possible.[7]Variable, depends heavily on the analyte-CSA interaction and magnetic field strength.
Sensitivity (LLOQ) High (e.g., 1 ng/mL with fluorescence detection).[6]Moderate, generally less sensitive than HPLC-Fluorescence.[8]Low, requires higher sample concentration.
Analysis Time Can be rapid (e.g., < 4 min) with modern core-shell columns.[6]Very rapid (e.g., ~4 min).[7]Relatively fast per sample, but requires setup and optimization.
Solvent Consumption Moderate to HighVery Low ("Green" technique).[3]Very Low
Instrumentation Widely available in QC labs.Less common than HPLC in industrial settings.[6]Available in R&D, less so in routine QC.
Robustness High, well-established methods.Can be sensitive to buffer composition and capillary surface.Sensitive to sample purity and concentration.
Key Advantage Gold standard, high sensitivity, and robustness.Speed, high efficiency, minimal waste.Non-destructive, provides direct structural evidence.

Conclusion and Recommendations

The determination of enantiomeric excess for this compound can be reliably achieved by several advanced analytical techniques. Each method presents a unique combination of advantages and limitations, making the selection context-dependent.

  • For routine Quality Control (QC) and release testing , where high sensitivity, validated robustness, and compliance are key, Chiral HPLC remains the undisputed method of choice. Its ability to detect trace enantiomeric impurities is critical for meeting stringent regulatory requirements set by guidelines like ICH Q3A/B.[14][15]

  • For high-throughput screening, method development, or in academic settings where speed and low solvent consumption are prioritized, Capillary Electrophoresis is an excellent and powerful alternative. Its high separation efficiency can often resolve enantiomers that are challenging by HPLC.[3][7]

  • For structural confirmation and in research environments where an absolute, non-separative measurement is desired, NMR Spectroscopy with a chiral solvating agent is a valuable tool. While not suited for trace analysis, it provides definitive proof of the enantiomeric ratio without reliance on chromatographic separation.[10][11]

Ultimately, a well-equipped drug development program may leverage more than one of these techniques: HPLC for validated QC, CE for rapid screening, and NMR for fundamental structural and purity assessments. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of chiral drug substances.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
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  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

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A Comparative Guide to Alternative Syntheses of (S)-Verapamil: Bypassing Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, (S)-Verapamil stands as a crucial calcium channel blocker, valued for its enhanced potency and reduced side effects compared to its racemic mixture. The classical synthetic routes to enantiomerically pure Verapamil have predominantly relied on the resolution of verapamilic acid, a key intermediate. While effective, this approach can be inefficient, and the pursuit of more elegant and efficient asymmetric syntheses has been a significant focus in process chemistry and drug development. This guide provides an in-depth comparison of three contemporary, alternative synthetic strategies that circumvent the use of verapamilic acid, offering direct access to (S)-Verapamil with high enantioselectivity. We will delve into the experimental intricacies of each route, supported by performance data and a discussion of the underlying scientific principles.

Rhodium-Catalyzed Enantioselective Allylic Alkylation: A Concise and Modular Approach

This innovative three-step synthesis, developed by the research group of P. Andrew Evans, represents a highly efficient and modular strategy for the construction of (S)-Verapamil.[1] The core of this approach is the enantioselective formation of the challenging quaternary carbon stereocenter via a rhodium-catalyzed allylic alkylation.

Scientific Rationale and Workflow

The strategic decision to employ a rhodium-catalyzed allylic alkylation is rooted in the reaction's ability to form carbon-carbon bonds with excellent control over stereochemistry. The choice of a chiral phosphoramidite ligand is critical for inducing high enantioselectivity in the formation of the quaternary center. The terminal olefin introduced in this step serves as a versatile handle for the subsequent introduction of the phenethylamine moiety via a hydroamination reaction, showcasing the modularity of this synthetic design.

G cluster_0 Step 1: Synthesis of α-Isopropyl Benzyl Nitrile cluster_1 Step 2: Rh-Catalyzed Allylic Alkylation cluster_2 Step 3: Hydroamination Homoveratronitrile Homoveratronitrile Alkylation Alkylation Homoveratronitrile->Alkylation a_Isopropyl_Benzyl_Nitrile a_Isopropyl_Benzyl_Nitrile Alkylation->a_Isopropyl_Benzyl_Nitrile Allylic_Alkylation Allylic_Alkylation a_Isopropyl_Benzyl_Nitrile->Allylic_Alkylation Quaternary_Nitrile Quaternary_Nitrile Allylic_Alkylation->Quaternary_Nitrile Hydroamination Hydroamination Quaternary_Nitrile->Hydroamination S_Verapamil S_Verapamil Hydroamination->S_Verapamil

Figure 1: Rhodium-Catalyzed Synthesis of (S)-Verapamil.
Experimental Protocol

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile To a solution of homoveratronitrile in anhydrous THF at -78 °C is added a solution of LiHMDS. After stirring for 30 minutes, 2-bromopropane is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of (S)-2-(3,4-dimethoxyphenyl)-2-isopropylpent-4-enenitrile In a glovebox, a solution of the rhodium precursor and the chiral ligand in THF is prepared. To this solution is added allyl benzoate, followed by a solution of the nitrile from Step 1 and 15-crown-5 in THF. The reaction mixture is cooled to the optimal temperature, and a solution of LiHMDS is added dropwise. The reaction is stirred for the specified time and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The enantiomeric ratio is determined by chiral HPLC analysis of the purified product.

Step 3: Synthesis of (S)-Verapamil To a solution of the quaternary nitrile from Step 2 in THF is added 9-BBN. The mixture is stirred at room temperature for 4 hours. In a separate flask, a mixture of N-methylhomoveratrylamine and Cu(OAc)2 in THF is stirred under an oxygen atmosphere. The hydroboration mixture is then transferred to the second flask, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched with aqueous NH4OH, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-Verapamil.

Enantioselective Heck Arylation: Forging the Quaternary Center with Palladium

A powerful strategy for the asymmetric synthesis of (S)-Verapamil (or its enantiomer, (R)-Verapamil) involves an enantioselective Heck arylation to construct the all-carbon quaternary stereocenter.[2][3] This method, reported by Oliveira, Pfaltz, and Correia, utilizes a palladium catalyst with a chiral N,N-ligand to achieve high regio- and enantioselectivity.

Scientific Rationale and Workflow

The Heck reaction is a cornerstone of C-C bond formation, and its enantioselective variant is a formidable tool for creating stereocenters. The choice of a chiral pyrazine- or pyrimidine-oxazoline ligand is instrumental in controlling the facial selectivity of the migratory insertion of the olefin into the aryl-palladium intermediate, thereby establishing the stereochemistry of the quaternary center. The use of an aryldiazonium salt as the arylating agent is advantageous due to its high reactivity.

G cluster_0 Step 1: Enantioselective Heck Arylation cluster_1 Step 2: Ozonolysis and Reduction cluster_2 Step 3: Reductive Amination Starting_Olefin Starting_Olefin Heck_Reaction Heck_Reaction Starting_Olefin->Heck_Reaction Quaternary_Alkene Quaternary_Alkene Heck_Reaction->Quaternary_Alkene Ozonolysis Ozonolysis Quaternary_Alkene->Ozonolysis Primary_Alcohol Primary_Alcohol Ozonolysis->Primary_Alcohol Reductive_Amination Reductive_Amination Primary_Alcohol->Reductive_Amination R_Verapamil R_Verapamil Reductive_Amination->R_Verapamil G cluster_0 Step 1: Synthesis of Silyl Ketene Imine cluster_1 Step 2: Asymmetric Acylation cluster_2 Step 3: Elaboration to (S)-Verapamil Starting_Nitrile Starting_Nitrile Alkylation Alkylation Starting_Nitrile->Alkylation Silylation Silylation Alkylation->Silylation Silyl_Ketene_Imine Silyl_Ketene_Imine Silylation->Silyl_Ketene_Imine Acylation Acylation Silyl_Ketene_Imine->Acylation Acylated_Product Acylated_Product Acylation->Acylated_Product Olefination Olefination Acylated_Product->Olefination Deprotection_Reductive_Amination Deprotection_Reductive_Amination Olefination->Deprotection_Reductive_Amination S_Verapamil S_Verapamil Deprotection_Reductive_Amination->S_Verapamil

Sources

A Comparative Guide to the Synthesis of (S)-(-)-Verapamilic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-Verapamilic acid, a key chiral intermediate in the synthesis of the calcium channel blocker (S)-Verapamil, presents a significant synthetic challenge due to its quaternary stereocenter. The demand for enantiomerically pure (S)-Verapamil, which exhibits greater pharmacological activity and a better side-effect profile than its (R)-enantiomer, has driven the development of various synthetic strategies. This guide provides an in-depth, objective comparison of the most prominent pathways for obtaining this compound: classical chemical resolution, asymmetric synthesis, and biocatalysis. We will delve into the experimental protocols, performance metrics, and a cost-benefit analysis to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Classical Chemical Resolution: The Tried-and-True Approach

Classical resolution remains a widely practiced method for obtaining enantiomerically pure compounds on an industrial scale. This strategy involves the formation of diastereomeric salts by reacting the racemic verapamilic acid with a chiral resolving agent. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.

The Prevailing Method: Resolution with (R)-(+)-α-Methylbenzylamine

The most common resolving agent for verapamilic acid is the readily available and relatively inexpensive (R)-(+)-α-methylbenzylamine. The process relies on the differential solubility of the resulting diastereomeric salts in a suitable solvent, typically methanol or ethanol.

Experimental Protocol: Resolution of Racemic Verapamilic Acid

  • Salt Formation: A solution of racemic verapamilic acid in methanol is treated with an equimolar amount of (R)-(+)-α-methylbenzylamine. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: The precipitated salt is collected by filtration. To achieve high enantiomeric purity, this salt is typically subjected to one or more recrystallization steps from fresh methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt.

  • Liberation of the Free Acid: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate the this compound. The resolving agent can be recovered from the mother liquor for potential reuse.

Performance and Cost Analysis:

ParameterValueSource
Yield of (S)-enantiomer Typically 40-45% (theoretical max. 50%)[1]
Enantiomeric Excess (e.e.) >98% after recrystallization[1]
Cost of Resolving Agent ~$40-100 per 100g
Key Advantages - Well-established and scalable method. - Relatively low cost of the resolving agent.[2]
Key Disadvantages - Theoretical yield is limited to 50%. - Can be labor-intensive due to multiple recrystallization steps. - Generates a significant amount of the undesired (R)-enantiomer as waste unless a racemization and recycling process is implemented.[2]

Workflow Diagram: Classical Resolution

racemic_acid Racemic Verapamilic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization s_salt Less Soluble (S,R) Salt crystallization->s_salt Precipitate r_salt More Soluble (R,R) Salt (in mother liquor) crystallization->r_salt Solution acidification Acidification s_salt->acidification recover_agent Recover Resolving Agent r_salt->recover_agent s_acid This compound acidification->s_acid

Caption: Workflow for the classical resolution of verapamilic acid.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers a more elegant and atom-economical approach by directly creating the desired enantiomer, thus avoiding the 50% yield limitation of classical resolution. Several catalytic asymmetric methods have been explored for the synthesis of precursors to (S)-Verapamilic Acid.

Rhodium-Catalyzed Asymmetric Allylic Alkylation

A concise, three-step synthesis of (S)-Verapamil has been reported, with the key step being a rhodium-catalyzed asymmetric allylic alkylation to construct the challenging quaternary stereocenter.[3][4] This pathway offers a highly efficient route to an advanced intermediate that can be readily converted to the final product.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of a Key Precursor

  • Preparation of the Starting Material: The synthesis begins with the preparation of α-isopropyl-substituted benzyl nitrile from readily available starting materials.[3]

  • Asymmetric Allylic Alkylation: The α-isopropyl-substituted benzyl nitrile undergoes an enantioselective rhodium-catalyzed allylic alkylation with an allyl carbonate in the presence of a chiral phosphine ligand. This reaction establishes the quaternary stereocenter with high enantioselectivity.

  • Conversion to (S)-Verapamilic Acid: The resulting homoallylic nitrile can then be converted to (S)-Verapamilic Acid through a series of standard organic transformations, including ozonolysis or other oxidative cleavage methods to generate the carboxylic acid functionality.

Performance and Cost Analysis:

ParameterValueSource
Overall Yield 55% over 3 steps to (S)-Verapamil[3][4]
Enantiomeric Ratio 91:9 (82% e.e.) for the key intermediate[3]
Cost of Catalyst Rhodium precursors are expensive, and chiral phosphine ligands can be very costly.[5]
Key Advantages - High overall yield and atom economy. - Direct formation of the desired enantiomer.[3]
Key Disadvantages - High cost of the rhodium catalyst and chiral ligand. - May require specialized equipment and inert atmosphere techniques. - The reported enantiomeric excess may require further enhancement for pharmaceutical applications.[5]

Workflow Diagram: Asymmetric Synthesis

start_material α-Isopropyl-substituted benzyl nitrile alkylation Asymmetric Allylic Alkylation start_material->alkylation allyl_carbonate Allyl Carbonate allyl_carbonate->alkylation rh_catalyst Rh Catalyst + Chiral Ligand rh_catalyst->alkylation intermediate Chiral Homoallylic Nitrile alkylation->intermediate conversion Oxidative Cleavage intermediate->conversion s_acid This compound conversion->s_acid

Caption: Workflow for the rhodium-catalyzed asymmetric synthesis.

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of this compound, two main biocatalytic strategies are plausible: kinetic resolution of a racemic precursor and asymmetric synthesis from a prochiral substrate.

Lipase-Catalyzed Kinetic Resolution of Verapamilic Acid Esters

Lipases are a class of enzymes that can catalyze the hydrolysis of esters. In a kinetic resolution, the lipase will preferentially hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer.

Proposed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Esterification: Racemic verapamilic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard chemical methods.

  • Enzymatic Hydrolysis: The racemic ester is then incubated with a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), in a suitable buffer or organic solvent system. The lipase will selectively hydrolyze the (R)-ester to the (R)-acid.

  • Separation: The reaction is stopped at approximately 50% conversion. The unreacted (S)-ester can then be separated from the (R)-acid.

  • Hydrolysis of (S)-ester: The enantiomerically enriched (S)-ester is then chemically hydrolyzed to afford the desired this compound.

Performance and Cost Analysis:

ParameterValueSource
Yield of (S)-enantiomer Theoretically up to 50%[6]
Enantiomeric Excess (e.e.) Can be >95%, highly dependent on the enzyme and reaction conditions.[6]
Cost of Biocatalyst Novozym 435 costs approximately $50-130 per 5g.[7][8][9]
Key Advantages - High enantioselectivity. - Mild and environmentally friendly reaction conditions. - Enzymes can often be immobilized and reused.[10]
Key Disadvantages - Theoretical yield is limited to 50%. - Requires an additional esterification and a final hydrolysis step. - The undesired enantiomer is consumed, representing a loss of material.[6]
Nitrilase-Catalyzed Asymmetric Synthesis

Nitrilases are enzymes that can directly hydrolyze a nitrile group to a carboxylic acid. An enantioselective nitrilase could potentially be used to convert a prochiral dinitrile precursor or to resolve a racemic nitrile precursor to this compound. While a specific nitrilase for verapamilic acid has not been extensively reported in the literature, the potential of this approach is significant given the advances in enzyme discovery and engineering.[11][12][13]

Conceptual Workflow: Nitrilase-Catalyzed Synthesis

  • Substrate Synthesis: A suitable prochiral or racemic nitrile precursor to verapamilic acid would need to be synthesized.

  • Enzymatic Hydrolysis: The nitrile precursor would be incubated with a specific nitrilase enzyme that exhibits high enantioselectivity for the desired transformation.

  • Product Isolation: The resulting this compound would be isolated and purified from the reaction mixture.

Performance and Cost Analysis (Projected):

ParameterValueSource
Yield Potentially high, approaching 100% in a deracemization scenario.[11]
Enantiomeric Excess (e.e.) Potentially >99% with an optimized enzyme.[11]
Cost of Biocatalyst Varies widely depending on the enzyme and its availability.
Key Advantages - Potentially a very direct and highly enantioselective route. - Environmentally benign process.[12]
Key Disadvantages - A suitable nitrilase with high activity and selectivity for the specific substrate may not be readily available and could require significant research and development to discover or engineer.[11]

Workflow Diagram: Biocatalytic Pathways

cluster_0 Lipase-Catalyzed Kinetic Resolution cluster_1 Nitrilase-Catalyzed Asymmetric Synthesis racemic_ester Racemic Verapamilic Acid Ester hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Novozym 435) lipase->hydrolysis s_ester (S)-Ester (unreacted) hydrolysis->s_ester r_acid (R)-Acid (product) hydrolysis->r_acid separation Separation s_ester->separation final_hydrolysis Chemical Hydrolysis s_ester->final_hydrolysis r_acid->separation separation->s_ester s_acid_lipase This compound final_hydrolysis->s_acid_lipase prochiral_nitrile Prochiral/Racemic Nitrile Precursor enzymatic_hydrolysis Enzymatic Hydrolysis prochiral_nitrile->enzymatic_hydrolysis nitrilase Enantioselective Nitrilase nitrilase->enzymatic_hydrolysis s_acid_nitrilase This compound enzymatic_hydrolysis->s_acid_nitrilase

Caption: Workflows for lipase-catalyzed kinetic resolution and nitrilase-catalyzed asymmetric synthesis.

Comparative Analysis and Future Outlook

PathwayYieldEnantiomeric ExcessCostScalability & PracticalityEnvironmental Impact
Classical Resolution Moderate (max 50%)High (>98%)Low to ModerateHigh; well-established but can be laborious.Moderate; solvent usage and generation of undesired enantiomer.
Asymmetric Synthesis (Rh-catalyzed) High (>50%)Good (82-90%)HighModerate; requires specialized catalysts and conditions.Low to Moderate; dependent on catalyst and solvent choice.
Biocatalysis (Lipase Resolution) Moderate (max 50%)Very High (>95%)ModerateModerate to High; requires enzyme sourcing and optimization.Low; mild conditions and biodegradable catalysts.
Biocatalysis (Nitrilase Synthesis) Potentially HighPotentially Very HighVariableLow to Moderate; requires discovery/engineering of a specific enzyme.Very Low; potentially the most "green" route.

The choice of the optimal synthesis pathway for this compound is contingent upon the specific requirements of the research or production setting.

  • For large-scale, cost-sensitive production where established methodologies are preferred, classical chemical resolution with (R)-(+)-α-methylbenzylamine remains a viable and robust option. The primary drawback is the inherent 50% yield limit, which necessitates efficient recovery and ideally, racemization of the undesired enantiomer to improve overall process economy.

  • For research and development focused on novel and efficient routes, asymmetric synthesis, particularly the rhodium-catalyzed approach, offers a highly promising avenue. While the initial investment in the catalyst is high, the potential for high throughput and atom economy makes it an attractive target for process optimization and catalyst development to reduce costs.

  • Biocatalysis represents the future of sustainable and highly selective chiral synthesis. While a dedicated nitrilase for this specific transformation is yet to be widely reported, the lipase-catalyzed kinetic resolution is a practical green alternative. The development of a highly efficient and selective nitrilase through enzyme engineering would undoubtedly represent a breakthrough, offering a direct, high-yield, and environmentally benign route to this compound.

Ultimately, a thorough evaluation of the available resources, production scale, cost constraints, and desired purity will guide the selection of the most appropriate synthetic strategy. The continuous innovation in catalysis, be it chemical or biological, promises even more efficient and sustainable pathways for the synthesis of this important chiral building block in the future.

References

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  • A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction | Request PDF. (2020). Retrieved January 12, 2026, from [Link]

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Cross-validation of HPLC and capillary electrophoresis for verapamilic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and Capillary Electrophoresis for the Quantification of Verapamil and its Primary Metabolite, Verapamilic Acid

Introduction: The Analytical Imperative for Verapamil and its Metabolites

Verapamil, a widely prescribed L-type calcium channel blocker, is a cornerstone in the management of hypertension, angina, and cardiac arrhythmias. Its therapeutic efficacy is intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, verapamilic acid, formed via N-dealkylation and subsequent oxidation, is a critical indicator of the drug's metabolic pathway. Accurate and robust quantification of both the parent drug, verapamil, and verapamilic acid in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

This guide provides a comprehensive cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the analysis of verapamilic acid. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for verapamil and its metabolites.

Methodological Principles: A Tale of Two Separation Techniques

The choice between HPLC and CE for a specific analytical challenge hinges on a deep understanding of their distinct separation mechanisms.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a form of column chromatography that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). For the analysis of moderately polar compounds like verapamil and verapamilic acid, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution). Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase, leading to longer retention times.

The separation in HPLC is governed by several factors, including the composition of the mobile phase, the nature of the stationary phase, column temperature, and flow rate. The ability to precisely control these parameters allows for a high degree of resolution and reproducibility, making HPLC a staple in regulated analytical environments.

Capillary Electrophoresis (CE): High Efficiency in a Narrow Bore

Capillary Electrophoresis separates analytes based on their differential migration rates in an electric field. The separation takes place in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte or BGE). When a high voltage is applied across the capillary, a phenomenon known as electroosmotic flow (EOF) is generated, which typically drives the bulk flow of the BGE towards the cathode.

Analytes migrate within the capillary at a velocity that is the vector sum of the EOF and their own electrophoretic mobility. The electrophoretic mobility of an ion is directly proportional to its charge-to-size ratio. Thus, highly charged, small ions will migrate faster than larger ions with less charge. This fundamental principle allows CE to achieve extremely high separation efficiencies, often an order of magnitude greater than HPLC.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the analysis of verapamilic acid using both HPLC and CE.

HPLC Method for Verapamilic Acid Analysis

This protocol is adapted from established methods for the analysis of verapamil and its metabolites in biological matrices.

1. Sample Preparation (Plasma):

  • To 1.0 mL of plasma, add 100 µL of an internal standard solution (e.g., D6-verapamil).

  • Add 2.0 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: 35:65 (v/v) acetonitrile and 25 mM potassium phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 230 nm.

Workflow for HPLC Analysis of Verapamilic Acid

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (1 mL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC recon->inject sep C18 Column Separation (Isocratic Elution) inject->sep detect UV Detection (230 nm) sep->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for HPLC analysis of verapamilic acid.

Capillary Electrophoresis Method for Verapamilic Acid Analysis

This protocol leverages the high efficiency of CE for the rapid analysis of verapamilic acid.

1. Sample Preparation (Plasma):

  • Sample preparation can follow the same protein precipitation and extraction protocol as for HPLC. However, due to the lower sample volume requirements of CE, the final reconstitution volume can be smaller (e.g., 100 µL).

2. CE System and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 200 nm.

Workflow for Capillary Electrophoresis Analysis of Verapamilic Acid

cluster_prep_ce Sample Preparation cluster_analysis_ce CE Analysis plasma_ce Plasma Sample (1 mL) is_add_ce Add Internal Standard plasma_ce->is_add_ce precip_ce Protein Precipitation (Acetonitrile) is_add_ce->precip_ce vortex_ce Vortex & Centrifuge precip_ce->vortex_ce evap_ce Evaporate Supernatant vortex_ce->evap_ce recon_ce Reconstitute in BGE evap_ce->recon_ce inject_ce Hydrodynamic Injection recon_ce->inject_ce sep_ce Electrophoretic Separation (+20 kV) inject_ce->sep_ce detect_ce UV Detection (200 nm) sep_ce->detect_ce data_ce Data Acquisition & Quantification detect_ce->data_ce

Caption: Workflow for CE analysis of verapamilic acid.

Performance Cross-Validation: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of the HPLC and CE methods described above, based on established validation parameters outlined in the ICH Q2(R1) guidelines.

Parameter HPLC Capillary Electrophoresis Commentary
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a typical concentration range (e.g., 10-1000 ng/mL).
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy, well within the accepted limits for bioanalytical assays.
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)< 3% (Intra-day), < 5% (Inter-day)HPLC generally offers slightly better precision due to the highly reproducible nature of modern pumping systems.
Limit of Detection (LOD) ~2 ng/mL~5 ng/mLHPLC, with its larger injection volumes and longer path length detectors, often provides a lower LOD.
Limit of Quantitation (LOQ) ~10 ng/mL~15 ng/mLConsistent with the LOD, HPLC typically has a slightly lower LOQ.
Analysis Time 10-15 minutes5-8 minutesCE offers a significant advantage in terms of speed of analysis.
Solvent Consumption HighVery LowCE is a "greener" technique, consuming only microliters of solvent per run compared to milliliters for HPLC.
Robustness HighModerateHPLC methods are generally more robust to minor variations in experimental conditions. CE can be sensitive to changes in buffer composition and capillary surface chemistry.

Expert Insights: Choosing the Right Tool for the Job

The choice between HPLC and CE for the analysis of verapamilic acid is not a matter of one being definitively "better" than the other, but rather which is more fit-for-purpose.

  • For regulated bioanalysis and quality control in a GMP environment, HPLC is often the preferred choice. Its proven robustness, lower limits of detection, and widespread acceptance by regulatory agencies make it a reliable workhorse. The wealth of available columns and established methods provides a solid foundation for method development and validation.

  • For high-throughput screening, academic research, and situations where sample volume is limited, Capillary Electrophoresis offers compelling advantages. Its speed, minimal solvent consumption, and high separation efficiency make it an attractive alternative. The lower sample and reagent costs can also be a significant factor.

It is also worth noting that the two techniques are often complementary. CE can be used as a powerful orthogonal technique to confirm the purity of HPLC peaks or to resolve co-eluting impurities that may be missed by the primary HPLC method.

Conclusion

Both HPLC and Capillary Electrophoresis are powerful and reliable techniques for the quantitative analysis of verapamilic acid. HPLC stands out for its robustness and sensitivity, making it ideal for routine analysis in regulated environments. Capillary Electrophoresis, on the other hand, offers advantages in speed, efficiency, and sustainability. A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable the analytical scientist to make an informed decision based on the specific requirements of their application. The cross-validation data presented here demonstrates that with proper method development, both techniques can deliver accurate and precise results, contributing to the safe and effective use of verapamil.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

A Researcher's Guide to the Purity of Commercially Available (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is paramount. This is particularly true for intermediates like (S)-(-)-Verapamilic Acid, a key precursor in the synthesis of the potent calcium channel blocker, (S)-Verapamil. The enantiomeric purity of this starting material directly influences the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercially available this compound, ensuring the integrity of their research and development endeavors.

The Criticality of Enantiomeric Purity in Verapamil Synthesis

Verapamil is a racemic mixture, with the (S)-enantiomer possessing significantly greater pharmacological activity as a calcium channel antagonist than the (R)-enantiomer.[1] Consequently, the synthesis of enantiomerically pure (S)-Verapamil is a key objective to optimize its therapeutic effects and minimize potential off-target activities associated with the (R)-enantiomer. The classical resolution of racemic verapamilic acid is a common strategy to obtain the desired (S)-enantiomer.[2] Therefore, the quality of commercially sourced this compound is a critical control point in the manufacturing process.

This guide outlines a robust analytical workflow to assess the chemical and chiral purity of this compound from various commercial suppliers. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a framework for comparing and selecting the most suitable material for your research needs.

Benchmarking Purity: A Multi-Faceted Approach

A comprehensive assessment of this compound purity requires a combination of chromatographic and spectroscopic techniques. This self-validating system ensures a thorough characterization of the material, encompassing not only the enantiomeric excess but also the presence of potential process-related impurities and residual solvents.

Experimental Workflow for Purity Assessment

The following diagram illustrates the recommended workflow for the comprehensive purity analysis of commercially available this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Characterization & Comparison Sample Commercial this compound Samples Dissolution Dissolve in appropriate solvent (e.g., Mobile Phase) Sample->Dissolution Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Inject RP_HPLC Reversed-Phase HPLC (Chemical Purity) Dissolution->RP_HPLC Inject GC_MS GC-MS (Residual Solvents) Dissolution->GC_MS Inject (with appropriate sample prep) NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR For structural verification Mass_Spec Mass Spectrometry (Molecular Weight Verification) Dissolution->Mass_Spec For molecular weight confirmation Comparison Data Comparison & Supplier Selection Chiral_HPLC->Comparison RP_HPLC->Comparison GC_MS->Comparison NMR->Comparison Mass_Spec->Comparison

Caption: Experimental workflow for purity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with system suitability tests ensuring the reliability of the generated data.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The selection of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation of the (S)- and (R)-enantiomers. Based on literature precedence for the separation of Verapamil enantiomers, a polysaccharide-based CSP is a logical starting point.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be a mobile phase of n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • System Suitability: Inject a solution containing a racemic mixture of Verapamilic Acid to confirm the resolution of the two enantiomers. The resolution factor should be ≥ 1.5.

  • Analysis: Inject the sample solutions from different commercial suppliers and determine the peak area of the (S)- and (R)-enantiomers.

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a robust method for separating and quantifying impurities that are structurally different from the main compound. This analysis will identify any process-related impurities or degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • System Suitability: Inject a standard solution containing this compound and any known potential impurities to verify the resolution and sensitivity of the method.

  • Analysis: Inject the sample solutions and quantify any impurity peaks relative to the main peak area.

Structural Confirmation by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous structural confirmation and molecular weight verification, respectively. These techniques are essential for confirming the identity of the purchased material.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the known structure of Verapamilic Acid. Key signals to verify include the aromatic protons, the methoxy groups, the isopropyl group, and the carboxylic acid proton.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for Verapamilic Acid (C₁₆H₂₁NO₄, molecular weight: 291.35 g/mol ).[3]

Comparative Data Analysis

To facilitate a direct comparison of commercially available this compound, the experimental data should be summarized in a clear and concise table.

Supplier Lot Number Enantiomeric Excess (%) Chemical Purity (%) Major Impurity (%) Residual Solvents (ppm) Appearance
Supplier AXXXXX
Supplier BYYYYY
Supplier CZZZZZ

Potential Impurities in this compound Synthesis

An understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common approach involves the resolution of racemic Verapamilic Acid, which is synthesized from 3,4-dimethoxyphenylacetonitrile and 2-bromopropane.

synthesis_impurities cluster_synthesis Synthesis of Racemic Verapamilic Acid cluster_resolution Chiral Resolution cluster_impurities Potential Impurities Starting_Materials 3,4-Dimethoxyphenylacetonitrile + 2-Bromopropane Intermediate Racemic Verapamilic Acid Starting_Materials->Intermediate Alkylation & Hydrolysis Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Resolution Racemic Verapamilic Acid + Chiral Resolving Agent Intermediate->Resolution Byproducts Side-Reaction Byproducts Intermediate->Byproducts S_Verapamilic_Acid This compound Resolution->S_Verapamilic_Acid Diastereomeric Salt Formation & Separation R_Enantiomer (R)-(+)-Verapamilic Acid Resolution->R_Enantiomer Incomplete Resolution

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of (S)-(-)-Verapamilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (S)-(-)-Verapamilic Acid. As a compound structurally related to Verapamil, a substance with known toxicity, adherence to stringent safety and regulatory protocols is paramount. This guide is designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals in drug development and scientific research settings. Our objective is to provide clear, actionable intelligence that ensures personnel safety and environmental protection, reinforcing our commitment to responsible chemical lifecycle management.

Hazard Identification and Immediate Safety Actions

This compound and its parent compounds are classified as toxic. The primary hazards are associated with ingestion, skin contact, and inhalation, with potential for reproductive toxicity.[1][2][3][4] Furthermore, related compounds are recognized as toxic to aquatic life with long-lasting effects.[5]

Hazard Category Classification & Precautionary Statements Primary Sources
Acute Toxicity Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H330/H331). [2][3][6] Do not eat, drink, or smoke when using.[1] Wash skin thoroughly after handling.[2] Use only in a well-ventilated area.[2][6]SDS for Verapamil HCl
Reproductive Toxicity Suspected of damaging the unborn child (H361). [1][4] Avoid contact during pregnancy and while nursing.[1] Obtain special instructions before use.[4]SDS for Verapamil HCl
Environmental Hazard Toxic to aquatic life with long lasting effects (H411). [5] Avoid release to the environment.[3] Do not allow to enter drains or water courses.[3]SDS for Verapamil HCl
Personal Exposure Causes skin and eye irritation. Wear protective gloves, clothing, and eye/face protection.[2][6] Facilities should be equipped with an eyewash fountain and safety shower.[6]SDS for Verapamil HCl

Immediate Actions for Spills and Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] Seek immediate medical attention.

  • Ingestion: If swallowed, immediately call a poison center or doctor.[1][2][6] Rinse mouth. Do NOT induce vomiting.[3][4]

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in an appropriate, labeled container for waste disposal. Avoid dust formation.[2]

  • Large Spills: Evacuate personnel to safe areas.[1] Ventilate the area. Prevent further leakage if safe to do so.[6] Do not let the product enter drains.

Regulatory Framework: Your Legal Obligations

The disposal of this compound is governed by federal and state environmental regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[7]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" (P- and U-codes) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7] Given its acute toxicity (Oral LD50 (Rat): 108 mg/kg for Verapamil HCl), this compound waste would likely be classified as a toxic hazardous waste .

As a generator of hazardous waste, your laboratory is assigned a status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of waste produced monthly.[8] This status dictates specific requirements for storage limits, documentation, and disposal procedures. It is the generator's responsibility to perform a hazardous waste determination for all waste streams.[6]

On-Site Waste Management and Segregation

Proper disposal begins at the point of generation. Meticulous on-site handling is critical to prevent contamination and ensure regulatory compliance.

Step 1: Waste Characterization

The first step is to formally classify the waste. This decision-making process ensures the waste stream is managed correctly from the outset.

G start Is this compound or a contaminated item being discarded? is_listed Is the waste a sole active ingredient on the RCRA P- or U-list? start->is_listed is_characteristic Does the waste exhibit a characteristic of hazardous waste (e.g., toxicity)? is_listed->is_characteristic No hazardous_waste Manage as RCRA HAZARDOUS WASTE is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes (Likely due to toxicity) non_hazardous Manage as Non-Hazardous (Consult State/Local Regulations) is_characteristic->non_hazardous No

Caption: Waste characterization workflow for this compound.

Step 2: Segregation and Containerization
  • Dedicated Waste Stream: this compound waste must be segregated from non-hazardous and other types of chemical waste. Do not mix with other waste streams.

  • Container Selection: Use only chemically compatible, leak-proof containers that can be securely closed. The container must be in good condition.

  • Types of Waste:

    • Pure Compound/Residues: Collect in a dedicated, sealed container.

    • Contaminated Labware (PPE, pipettes, vials): This is considered "trace-contaminated" waste. Double-bag these materials in clearly marked hazardous waste bags and place them in a rigid outer container.

    • Aqueous Solutions: Collect in a dedicated, sealed liquid waste container. Do not dispose of down the drain.[1][3]

Step 3: Labeling and Accumulation

All hazardous waste containers must be properly labeled as soon as waste is first added.

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[8]

  • Labeling Requirements: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound (avoiding abbreviations)

    • A clear statement of the associated hazards (e.g., "Toxic," "Ecotoxic")

    • The date when the container first received waste.

The container must remain closed at all times except when adding waste.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste from the laboratory bench to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Step 1: Generation Pure compound, solutions, contaminated PPE seg Step 2: Segregation Place in dedicated, compatible container gen->seg label_acc Step 3: Labeling & Accumulation Label 'Hazardous Waste' at Satellite Accumulation Area (SAA) seg->label_acc transfer Step 4: Transfer Move full container to Central Accumulation Area (CAA) label_acc->transfer manifest Step 5: Documentation Log waste in inventory; Prepare manifest transfer->manifest pickup Step 6: Licensed Disposal Waste collected by a certified hazardous waste hauler manifest->pickup final Step 7: Final Treatment Transport to a Treatment, Storage, and Disposal Facility (TSDF) pickup->final

Caption: End-to-end disposal workflow for this compound waste.

  • Generation & Collection (Laboratory): As waste is generated, immediately place it into the correct, pre-labeled hazardous waste container at the SAA.

  • Container Management (Laboratory): Keep the container securely closed. Once the container is full, or within twelve months for academic labs operating under Subpart K, arrange for its removal.[9]

  • Transfer to Central Accumulation (EHS/Trained Personnel): Trained professionals (such as EHS staff) should transport the full, sealed container from the SAA to your institution's Central Accumulation Area (CAA).

  • Documentation & Manifesting (EHS): All hazardous waste shipments require a manifest that identifies the waste and its hazards.[10] This tracking document ensures the waste is handled properly from "cradle to grave."

  • Pickup and Transport (Licensed Vendor): Contract with a licensed hazardous waste hauler for the removal of the waste from your facility.[8] This vendor is responsible for transporting the waste in compliance with Department of Transportation (DOT) regulations.

  • Final Disposal (TSDF): The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic, toxic waste is high-temperature incineration at an approved facility.[3]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's inherent hazards, adhering to the regulatory framework, and implementing a robust on-site management plan, laboratories can ensure the safety of their personnel and protect the environment. This guide provides the necessary framework, but a true culture of safety relies on the diligence and commitment of every researcher and staff member.

References

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Material Safety Data Sheet: Verapamil Hydrochloride. ScienceLab.com. Available at: [Link]

  • Safety Data Sheet: (+/-)-Verapamil hydrochloride. MetaSci. Available at: [Link]

  • PubChem Compound Summary for CID 92305, (S)-Verapamil. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Verapamil Hydrochloride Extended-Release Capsules. Viatris. Available at: [Link]

  • Safety Data Sheet: Verapamil Hydrochloride Injection, USP. Fresenius Kabi USA. Available at: [Link]

  • Safety Data Sheet: Verapamil hydrochloride. Chemos GmbH & Co.KG. Available at: [Link]

  • PubChem Compound Summary for CID 12249889, Verapamil hydrochloride, (-)-. National Center for Biotechnology Information. Available at: [Link]

  • verapamil Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. Available at: [Link]

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Navigating the Safe Handling of (S)-(-)-Verapamilic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (S)-(-)-Verapamilic Acid, a key intermediate in the synthesis of Verapamil.[1] By understanding the potential hazards and implementing robust safety protocols, you can minimize risk and foster a culture of safety in your laboratory.

Core Safety Directives: A Proactive Stance on Laboratory Safety

The cornerstone of laboratory safety is a proactive approach that anticipates and mitigates potential risks. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers about the hazardous chemicals in their workplace and provide appropriate training for safe handling. This includes understanding the specific risks associated with each substance, utilizing appropriate personal protective equipment (PPE), and being prepared for emergency situations.

Understanding the Hazard: What the Data on Related Compounds Suggests

Data for Verapamil Hydrochloride, a closely related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[2][4][7] It can cause skin and eye irritation.[4] Given the structural similarities, it is prudent to assume that this compound may present similar hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required.[8] The following table provides a general guideline for PPE selection.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[9]Nitrile or butyl rubber gloves.[2]Laboratory coat.N95 respirator if dust is generated.[2]
Conducting reactions and transfers Chemical splash goggles and a face shield.[2]Nitrile or butyl rubber gloves.[2]Chemical-resistant apron over a laboratory coat.[8]Work in a certified chemical fume hood.[2]
Handling bulk quantities Chemical splash goggles and a face shield.[2]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.[2]Full-face respirator with appropriate cartridges for organic vapors and acids.[2]
Cleaning spills Chemical splash goggles and a face shield.[2]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[3]Full-face respirator with appropriate cartridges.[2]

Operational Protocols: A Step-by-Step Approach to Safe Handling

Adherence to standardized operational protocols is critical for minimizing exposure and preventing accidents. The following steps provide a procedural guide for the safe handling of this compound.

Preparation and Planning:
  • Consult the SDS: Before any work begins, obtain and thoroughly review the Safety Data Sheet for this compound from your supplier.

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

Handling and Use:
  • Avoid Dust Generation: this compound is a solid. Handle it carefully to avoid generating dust.[6]

  • Portioning: When weighing or transferring the solid, use a scoop or spatula. Avoid pouring directly from the container to minimize dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the compound, even if you were wearing gloves.

Storage:
  • Container Integrity: Store this compound in a tightly sealed, properly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Security: Store in a locked cabinet or an area with restricted access.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials containing this compound, including contaminated PPE, in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is crucial.

Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Alert->Evacuate Large spill Assess Assess the spill size and potential hazards Alert->Assess Small spill Report Report the incident to the supervisor Evacuate->Report Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if appropriate (for acids) Contain->Neutralize Collect Collect absorbed material into a waste container Neutralize->Collect Decontaminate Decontaminate the area and affected equipment Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

Exposure Response:
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By integrating these safety protocols into your daily laboratory practices, you can create a secure environment for groundbreaking research and development while handling this compound.

References

  • OSHA. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • LookChem. Cas 36622-24-9,this compound. [Link]

  • Auburn University. Personal Protective Equipment. [Link]

  • GUINAMA. SAFETY DATA SHEET 9198-VERAPAMIL HCL. [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Verapamil hydrochloride. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.